3-Aminobenzophenone
Description
Properties
IUPAC Name |
(3-aminophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUADXEJBHCKVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182593 | |
| Record name | Benzophenone, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2835-78-1 | |
| Record name | 3-Aminobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone, 3-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2835-78-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzophenone, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of 3-Benzoylaniline
An In-Depth Technical Guide to 3-Benzoylaniline (3-Aminobenzophenone)
Introduction
3-Benzoylaniline, also known by its systematic name (3-aminophenyl)(phenyl)methanone or as m-aminobenzophenone, is an aromatic organic compound featuring both a primary amine and a ketone functional group. This unique bifunctionality makes it a valuable and versatile building block in synthetic chemistry. Its structural scaffold is a recurring motif in various fields, from materials science to medicinal chemistry, where the benzophenone core is of particular interest.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core physical and chemical properties of 3-Benzoylaniline, outlines its spectroscopic profile, presents a plausible synthetic methodology, and discusses its applications and safety considerations. The information is synthesized to provide not just data, but also context and rationale, reflecting an approach grounded in practical laboratory application.
Compound Identification and Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. 3-Benzoylaniline is cataloged under several identifiers across major chemical databases.
Caption: 2D structure of (3-aminophenyl)(phenyl)methanone.
Table 1: Compound Identifiers and Core Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (3-Aminophenyl)(phenyl)methanone | [1][2] |
| Synonyms | 3-Benzoylaniline, m-Aminobenzophenone | [3][4] |
| CAS Number | 2835-78-1 | [2][3] |
| EC Number | 220-614-4 | |
| Molecular Formula | C₁₃H₁₁NO | [1][3] |
| Molecular Weight | 197.23 g/mol | [1][5] |
| InChIKey | FUADXEJBHCKVBN-UHFFFAOYSA-N |[1][2] |
Physical and Spectroscopic Properties
The physical state and spectroscopic fingerprint of a compound are critical for its practical handling, purification, and characterization.
Physical Properties
3-Benzoylaniline is typically a yellow to greenish crystalline powder at room temperature.[3][4] Its solubility profile is characteristic of many aromatic compounds; it is practically insoluble in water but shows solubility in organic solvents like methanol and DMSO.[6]
Table 2: Key Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Yellow to green powder | [3][4] |
| Melting Point | 81-87 °C | [3][7] |
| Boiling Point | 381.0 ± 25.0 °C (Predicted) | [3][4] |
| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [3][4] |
| pKa | 3.39 ± 0.10 (Predicted) |[3][4] |
Spectroscopic Profile
Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The key expected features for 3-Benzoylaniline are as follows:
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by features from its three main components: the amine, the ketone, and the aromatic rings.
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N-H Stretch: As a primary amine, two distinct peaks are expected in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching vibrations.[8]
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C=O Stretch: A strong, sharp absorption peak characteristic of the benzophenone ketone carbonyl group will appear around 1650-1680 cm⁻¹.
-
Aromatic C-H & C=C Stretches: Multiple peaks will be present corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1450-1600 cm⁻¹ region).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show a complex multiplet pattern in the aromatic region (~6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The two protons of the primary amine (-NH₂) will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration but can be expected in the 3.5-5.0 ppm range.[8] This peak will disappear upon D₂O exchange.
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¹³C NMR: The spectrum will feature a downfield signal for the carbonyl carbon (~190-200 ppm). The aromatic carbons will resonate in the ~110-150 ppm range, with carbons directly attached to the nitrogen atom appearing more upfield within this range.[8]
-
-
Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 197, corresponding to the molecular weight.[1] Key fragmentation patterns would include the loss of the phenyl group (C₆H₅, 77 Da) to give a fragment at m/z = 120, and the formation of the benzoyl cation (C₆H₅CO⁺) at m/z = 105.
Chemical Properties and Reactivity
The reactivity of 3-Benzoylaniline is dictated by the interplay between its nucleophilic amino group and the electron-withdrawing benzoyl group.
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Amine Group Reactivity: The primary aromatic amine is a nucleophilic center and the site of basicity. It can undergo typical amine reactions such as:
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Acylation/Amide Formation: Reaction with acid chlorides or anhydrides to form amides. This is a common derivatization strategy.
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Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue.[9]
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Diazotization: Reaction with nitrous acid (HONO) at low temperatures to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X) onto the aromatic ring.
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Aromatic Ring Reactivity: The aniline ring is activated towards electrophilic aromatic substitution by the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions (relative to the amine). However, this is tempered by the strong electron-withdrawing and meta-directing nature of the benzoyl group. The overall substitution pattern will depend on the reaction conditions, with the positions ortho and para to the amine being the most likely sites of reaction.
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Ketone Group Reactivity: The carbonyl group can undergo nucleophilic addition reactions, although it is less reactive than an aliphatic ketone due to conjugation with the two aromatic rings.
Synthesis and Purification Protocol
While various synthetic routes exist for meta-substituted anilines[10][11], a common and reliable method for preparing aminobenzophenones is through Friedel-Crafts acylation. The following protocol describes a plausible approach for the synthesis of 3-Benzoylaniline.
Causality: The core logic is to first protect the highly reactive amine of an aniline precursor to prevent it from coordinating with the Lewis acid catalyst and to control its directing effect. Acetanilide is an excellent choice as it deactivates the ring slightly and remains ortho-, para-directing. The Friedel-Crafts acylation with benzoyl chloride installs the ketone. The meta-isomer is often a significant product in this reaction due to steric hindrance and electronic effects. Finally, deprotection of the amine yields the target molecule.
Caption: General workflow for the synthesis and purification of 3-Benzoylaniline.
Step-by-Step Experimental Protocol
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Reaction Setup (Acylation):
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.).
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Add a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add benzoyl chloride (1.1 eq.) to the stirred suspension.
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Add acetanilide (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
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Workup and Extraction:
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Once the reaction is complete, cool the mixture back to 0 °C.
-
Very carefully and slowly quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and is highly exothermic.
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Separate the organic layer. Extract the aqueous layer two more times with DCM.
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Combine the organic extracts and wash sequentially with 1M HCl, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification (Isolation of Isomers):
-
The crude product will be a mixture of ortho, meta, and para isomers. Purify this mixture using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to separate the isomers. The meta isomer is usually intermediate in polarity between the ortho and para products.
-
-
Deprotection (Hydrolysis):
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Dissolve the isolated meta-acyl acetanilide intermediate in ethanol.
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Add concentrated hydrochloric acid and heat the mixture to reflux for several hours until TLC indicates the complete consumption of the starting material.
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Cool the reaction mixture and neutralize carefully with a base (e.g., saturated sodium bicarbonate solution) until the solution is basic.
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Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 3-Benzoylaniline.
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Final Purification:
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain pure 3-Benzoylaniline as a crystalline solid.
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Applications in Research and Drug Development
3-Benzoylaniline is primarily utilized as a chemical intermediate. Its bifunctional nature allows it to be a key starting material for constructing more complex molecular architectures.
-
Building Block for Heterocycles: The amine and ketone functionalities can be used in condensation reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals.
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Synthesis of Photoaffinity Probes: It has been used in the synthesis of chiral photoaffinity labeling probes, where the benzophenone moiety acts as a photoreactive group that can form a covalent bond with a biological target upon UV irradiation.[3][4]
-
Fragment in Drug Discovery: The benzanilide core (a derivative of 3-benzoylaniline) is a key structural feature in a number of small molecule drugs, particularly tyrosine kinase inhibitors (TKIs) used in oncology.[12] Compounds like Nilotinib and Ponatinib contain this scaffold. Therefore, 3-benzoylaniline serves as a valuable fragment for building combinatorial libraries aimed at discovering new kinase inhibitors.[12]
-
Material Science: The rigid, aromatic structure of 3-benzoylaniline and its derivatives makes them candidates for the synthesis of polymers and supramolecular assemblies with interesting photophysical properties. It is known to form nanostructures through self-assembly with cyclodextrins.[3]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-Benzoylaniline.
-
Hazards: It is classified as an irritant.[3][4] It causes skin irritation (H315) and serious eye irritation (H319).[3] May cause respiratory irritation (H335).[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[3] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[3][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[14]
-
Spill & Disposal: In case of a spill, avoid generating dust, sweep up the material, and place it in a suitable container for disposal.[15] Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Benzoylaniline is a foundational chemical intermediate whose value lies in the synthetic versatility afforded by its amine and ketone functionalities. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective use in research and development. From its role as a building block for complex heterocyclic drugs to its application in creating photoactive probes and novel materials, 3-Benzoylaniline remains a relevant and important molecule for the modern synthetic chemist. Adherence to proper safety protocols ensures its potential can be explored responsibly.
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An In-Depth Technical Guide to 3-Aminobenzophenone (C₁₃H₁₁NO)
Introduction
3-Aminobenzophenone, also known by its IUPAC name (3-aminophenyl)(phenyl)methanone, is a key organic compound featuring a diaryl ketone structure with an amine functional group.[1] This arrangement makes it a versatile building block and a valuable intermediate in various fields, most notably in pharmaceutical sciences and materials research. Its significance stems from the benzophenone core, which is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[2] This guide provides an in-depth analysis of this compound's core properties, a validated synthesis protocol, its critical applications in drug development, and essential safety protocols for laboratory professionals.
Core Molecular Properties and Identification
The fundamental characteristics of this compound define its reactivity and physical behavior. Its identity is established through a combination of its chemical formula, molecular weight, and unique registry numbers.
Chemical Structure:
Figure 1. The chemical structure of this compound, illustrating the phenyl, ketone, and aminophenyl groups.
Key Identifiers and Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁NO | [1][3][4] |
| Molecular Weight | 197.23 g/mol | [3][5] |
| IUPAC Name | (3-aminophenyl)(phenyl)methanone | [1] |
| Synonyms | 3-Benzoylaniline, m-Aminobenzophenone | [1][3][4] |
| CAS Number | 2835-78-1 | [1][3][4] |
| Appearance | Yellow to greenish powder | [6][7][8] |
| Melting Point | 81-87 °C | [5][8][9] |
| Boiling Point | 381.0 ± 25.0 °C (Predicted) | [8] |
| InChI Key | FUADXEJBHCKVBN-UHFFFAOYSA-N | [1][4] |
Synthesis and Purity Validation
The most common and reliable laboratory-scale synthesis of this compound involves the chemical reduction of its nitro precursor, 3-nitrobenzophenone. This transformation is efficient and utilizes readily available reagents.
Synthetic Rationale
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The choice of a reducing agent is critical. While catalytic hydrogenation is effective, a classic and robust method for this specific conversion is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This method is favored for its high yield and tolerance of the ketone functional group, which remains unaffected under these conditions.
Experimental Protocol: Synthesis via Reduction of 3-Nitrobenzophenone
This protocol describes a self-validating procedure for the synthesis and purification of this compound.
Materials and Equipment:
-
3-Nitrobenzophenone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 10 M solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-nitrobenzophenone (1 equivalent) in ethanol. To this solution, add tin(II) chloride dihydrate (approx. 3-4 equivalents).
-
Acidification: Slowly add concentrated HCl to the mixture while stirring. The addition is exothermic and should be done cautiously in an ice bath. This acidic environment is crucial for the reduction mechanism to proceed.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Neutralization and Workup: After cooling to room temperature, slowly neutralize the reaction mixture by adding 10 M NaOH solution until the pH is basic (pH > 10). This step is critical to deprotonate the newly formed aniline and precipitate tin salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic product will preferentially move into the ethyl acetate layer.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ to remove residual water. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) to obtain a yellow-greenish crystalline solid.
Purity Validation
-
Melting Point Analysis: A sharp melting point within the literature range (81-87 °C) indicates high purity.[5][8]
-
Spectroscopic Analysis: The identity and purity of the final product should be confirmed by comparing its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) with established reference spectra.[1][10] The IR spectrum should show the appearance of N-H stretches (around 3300-3500 cm⁻¹) and the disappearance of N-O stretches from the nitro group.
Key Applications in Research and Development
This compound is not typically an end-product but rather a valuable scaffold and intermediate. Its applications are primarily centered in medicinal chemistry and the synthesis of specialized chemical probes.
Intermediate for Bioactive Molecules
The compound serves as a crucial starting material for more complex molecules. It is used in the synthesis of chiral photoaffinity labeling probes and racemic benzophenone ureas, which are tools for studying biological receptors and enzymes.[3][5][6] A notable industrial application is its role as a potential precursor in the synthesis of 3,4-diaminobenzophenone, a key intermediate for the anthelmintic drug Mebendazole .[11] The synthesis of Mebendazole highlights the importance of aminobenzophenone structures in accessing globally important medicines.
Scaffold in Medicinal Chemistry
The benzophenone framework is a cornerstone in drug design.[2] Synthetic derivatives of this compound have been investigated as potent and selective inhibitors of key signaling proteins, such as p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory responses.[12] The ability to easily modify the amino group and the aromatic rings allows for the systematic development of structure-activity relationships (SAR) to optimize ligand potency and selectivity.
Visualization: Synthetic Logic for Benzimidazole Anthelmintics
The following diagram illustrates the logical progression from a substituted aminobenzophenone to a complex drug molecule like Mebendazole, showcasing its importance as a foundational reagent.
Caption: Simplified workflow from a benzophenone intermediate to the drug Mebendazole.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.
-
GHS Hazard Classification: The compound is classified as causing skin irritation (H315, Skin Irrit. 2) and serious eye irritation (H319, Eye Irrit. 2).[5][13] It may also cause respiratory irritation (H335).[13]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory.[5] Work should be conducted in a well-ventilated fume hood.
-
Handling Precautions: Avoid inhalation of dust and direct contact with skin and eyes.[13][14] Wash hands thoroughly after handling.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[8]
Conclusion
This compound is a compound of significant utility, bridging basic organic synthesis with advanced drug discovery. Its molecular weight of 197.23 g/mol and formula of C₁₃H₁₁NO are the starting points for understanding a molecule whose true value lies in its synthetic versatility.[3][5] For researchers and drug development professionals, this compound represents a reliable and adaptable building block for creating novel chemical entities with therapeutic potential. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the laboratory.
References
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- This compound. Stenutz. [Link]
- An alternate synthesis of 3,4-diaminobenzophenone and of mebendazole.
- This compound. Chongqing Chemdad Co., Ltd. [Link]
- This compound IR Spectrum. NIST Chemistry WebBook. [Link]
- This compound IR Spectrum. NIST Chemistry WebBook. [Link]
- This compound IR Spectrum. NIST Chemistry WebBook. [Link]
- Synthetic method of 3, 4-diamino-benzophenone.
- This compound UV/Visible Spectrum. NIST Chemistry WebBook. [Link]
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]
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- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of m-Aminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of m-Aminobenzophenone (3-aminobenzophenone), a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in medicinal chemistry. This document delves into the principles and practical applications of fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Through a detailed examination of the spectral data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to unambiguously identify and characterize this compound, ensuring the integrity and quality of their scientific endeavors. Each section integrates theoretical explanations with practical, field-proven insights, offering detailed experimental protocols and in-depth spectral interpretations.
Introduction: The Significance of m-Aminobenzophenone
m-Aminobenzophenone, with the chemical formula C₁₃H₁₁NO, is an aromatic ketone and amine that serves as a versatile precursor in organic synthesis. Its structural motif is present in a variety of biologically active molecules, making its unambiguous identification paramount in drug discovery and development pipelines. The correct interpretation of its spectroscopic data is not merely an academic exercise but a critical step in quality control, reaction monitoring, and the elucidation of reaction mechanisms. This guide provides a detailed spectroscopic analysis of m-aminobenzophenone to serve as a reliable reference for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its local environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.
The ¹H NMR spectrum of m-aminobenzophenone presents a series of signals corresponding to the aromatic protons and the amine protons. The integration of these signals confirms the presence of 11 protons in the molecule. The splitting patterns (multiplicities) arise from spin-spin coupling between neighboring, non-equivalent protons and provide valuable information about the substitution pattern of the aromatic rings.
Table 1: ¹H NMR Spectral Data for m-Aminobenzophenone
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data sourced from ChemicalBook[1] | |||
| ~7.2-7.8 | Multiplet | 9H | Aromatic Protons (C₆H₅ and C₆H₄) |
| ~3.8 | Broad Singlet | 2H | Amine Protons (-NH₂) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.
The complex multiplet in the aromatic region arises from the overlapping signals of the nine protons on the two phenyl rings. The protons on the unsubstituted phenyl ring are influenced by the electron-withdrawing carbonyl group, while the protons on the amino-substituted ring are affected by both the electron-donating amino group and the electron-withdrawing carbonyl group. The broad singlet for the amine protons is characteristic and is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. As the natural abundance of ¹³C is low (~1.1%), ¹³C-¹³C spin-spin coupling is not typically observed. Therefore, ¹³C NMR spectra are usually proton-decoupled, meaning each unique carbon atom appears as a single sharp line.
The ¹³C NMR spectrum of m-aminobenzophenone is expected to show distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbon is significantly deshielded and appears at a high chemical shift, while the carbons of the aromatic rings appear in the typical aromatic region (110-160 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for m-Aminobenzophenone
| Predicted Chemical Shift (ppm) | Assignment |
| Data predicted by spectral databases | |
| ~196 | Carbonyl Carbon (C=O) |
| ~148 | C-NH₂ |
| ~138 | Quaternary Carbon (C-CO) |
| ~132 | para-Carbon (unsubstituted ring) |
| ~130 | ortho-Carbons (unsubstituted ring) |
| ~129 | C-5 (amino-substituted ring) |
| ~128 | meta-Carbons (unsubstituted ring) |
| ~119 | C-6 (amino-substituted ring) |
| ~118 | C-4 (amino-substituted ring) |
| ~115 | C-2 (amino-substituted ring) |
The prediction indicates the deshielding effect of the carbonyl group on the attached quaternary carbon and the carbons of the unsubstituted phenyl ring. Conversely, the electron-donating amino group shields the carbons of the substituted ring, particularly the ortho and para positions, resulting in their upfield chemical shifts.
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the general steps for acquiring high-quality NMR spectra of m-aminobenzophenone.
Materials:
-
m-Aminobenzophenone sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette and bulb
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of m-aminobenzophenone and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent in a small vial. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
Set the appropriate spectral width, number of scans, and relaxation delay.
-
Acquire the free induction decay (FID).
-
-
Acquisition of ¹³C NMR Spectrum:
-
Switch the probe to the ¹³C channel.
-
Set the appropriate spectral width, number of scans, and use proton decoupling.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs to obtain the NMR spectra.
-
Phase the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Causality Behind Experimental Choices:
-
Deuterated Solvents: Using a deuterated solvent is essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum and to provide a lock signal for the spectrometer to maintain a stable magnetic field.
-
Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom. This enhances the signal-to-noise ratio and makes the spectrum easier to interpret.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
Interpreting the IR Spectrum of m-Aminobenzophenone
The IR spectrum of m-aminobenzophenone provides clear evidence for its key functional groups: the carbonyl group (C=O) of the ketone and the amino group (-NH₂).
Table 3: Key IR Absorption Bands for m-Aminobenzophenone
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| Data sourced from NIST Chemistry WebBook[2] | |||
| 3400-3200 | Medium, two bands | N-H stretch | Primary Amine (-NH₂) |
| ~3050 | Medium | C-H stretch | Aromatic |
| ~1650 | Strong | C=O stretch | Ketone |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1320 | Medium | C-N stretch | Aromatic Amine |
| 800-690 | Strong | C-H bend (out-of-plane) | Aromatic |
The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations. The strong absorption around 1650 cm⁻¹ is characteristic of a conjugated ketone. The various C-H and C=C stretching and bending vibrations confirm the presence of the aromatic rings.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state IR analysis.
Materials:
-
m-Aminobenzophenone sample
-
FTIR grade KBr powder
-
Agate mortar and pestle
-
Pellet press and die set
-
Spatula
Procedure:
-
Sample Preparation: Grind a small amount (1-2 mg) of m-aminobenzophenone with approximately 100-200 mg of dry FTIR grade KBr powder in an agate mortar. The mixture should be ground to a fine, homogeneous powder.
-
Loading the Die: Transfer the powder into the collar of a clean, dry pellet die.
-
Pressing the Pellet: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes.
-
Pellet Removal: Carefully release the pressure and remove the die from the press. The resulting KBr pellet should be transparent or translucent.
-
Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment.
-
Sample Scan: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Causality Behind Experimental Choices:
-
KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and is a soft salt that can be pressed into a transparent disc, providing a solid-state matrix for the sample.
-
Grinding: Thorough grinding is crucial to ensure that the sample is finely dispersed within the KBr matrix, which minimizes light scattering and produces a high-quality spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique that can provide the molecular weight of a compound and information about its structure through the analysis of fragmentation patterns.
Interpreting the Mass Spectrum of m-Aminobenzophenone
The mass spectrum of m-aminobenzophenone obtained by electron ionization (EI) will show a molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound (197.23 g/mol ). The fragmentation pattern provides clues about the molecule's structure.
Table 4: Key Fragments in the Mass Spectrum of m-Aminobenzophenone
| m/z | Proposed Fragment |
| Data sourced from NIST Chemistry WebBook[3] | |
| 197 | [C₁₃H₁₁NO]⁺˙ (Molecular Ion) |
| 120 | [C₇H₆NO]⁺ (Loss of phenyl radical) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
| 92 | [C₆H₆N]⁺ (Loss of benzoyl radical) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
The molecular ion at m/z 197 is typically observed. The base peak (the most intense peak) is often at m/z 120, resulting from the loss of the unsubstituted phenyl radical. The presence of the benzoyl cation at m/z 105 and the phenyl cation at m/z 77 are also characteristic fragments of benzophenone derivatives.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
The following is a general protocol for analyzing a solid sample like m-aminobenzophenone using a direct insertion probe with electron ionization.
Materials:
-
m-Aminobenzophenone sample
-
Capillary tube or sample holder for the direct insertion probe
-
Spatula
Procedure:
-
Sample Loading: Place a small amount of the solid sample into the capillary tube of the direct insertion probe.
-
Probe Insertion: Insert the probe into the mass spectrometer's ion source.
-
Vaporization: Gradually heat the probe to vaporize the sample into the ion source.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Causality Behind Experimental Choices:
-
Electron Ionization (EI): EI is a hard ionization technique that imparts a significant amount of energy to the analyte molecules, leading to extensive fragmentation. This fragmentation is highly reproducible and provides a characteristic "fingerprint" for a given compound, which is useful for structural elucidation and library matching.
-
High Vacuum: The entire process is carried out under a high vacuum to prevent collisions between ions and gas molecules, which would interfere with their trajectory and detection.
Visualization of Key Concepts
Visual aids can significantly enhance the understanding of spectroscopic principles and data interpretation.
Molecular Structure and Numbering
Caption: Molecular structure of m-Aminobenzophenone with atom numbering.
Key Fragmentation Pathways in Mass Spectrometry
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Aminobenzophenone
Foreword: From Raw Data to Molecular Insight
In the landscape of modern drug discovery and materials science, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for molecular structure elucidation. Its ability to provide precise information about the chemical environment of individual atoms is fundamental to confirming molecular identity, assessing purity, and understanding structure-activity relationships. This guide is designed for researchers and drug development professionals who seek to move beyond a superficial reading of spectra. We will delve into the ¹H NMR analysis of 3-aminobenzophenone, a key building block in synthetic chemistry. Our approach will be rooted in causality, explaining not just what to do, but why each experimental choice and analytical step is critical for generating a self-validating, unambiguous dataset.
Foundational Principles: Decoding the Aromatic Region
The ¹H NMR spectrum of an aromatic compound is dictated by the unique electronic environment of the benzene ring. Protons attached to an aromatic ring, known as aryl protons, typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm.[1] This significant deshielding is a direct consequence of the "ring current" effect, where the delocalized π-electrons of the aromatic system circulate in the presence of an external magnetic field (B₀), inducing a local magnetic field that adds to B₀ in the region of the aryl protons.[2]
The true analytical power of NMR emerges when we consider the influence of substituents. The electronic nature of groups attached to the ring perturbs the electron density, altering the chemical shift of the remaining aryl protons in predictable ways:
-
Electron Donating Groups (EDGs): Groups like amines (-NH₂) or ethers (-OR) donate electron density into the π-system, primarily at the ortho and para positions. This increased electron density creates a shielding effect, causing the corresponding proton signals to shift upfield (to a lower ppm value).[3][4]
-
Electron Withdrawing Groups (EWGs): Groups like carbonyls (-C=O) or nitro groups (-NO₂) withdraw electron density from the π-system, again, most strongly affecting the ortho and para positions. This deshields these protons, shifting their signals further downfield (to a higher ppm value).[3][5]
In this compound, we have the privilege of observing both effects simultaneously on the same molecule, providing a rich and instructive spectral analysis.
Molecular Structure of this compound
To facilitate a clear discussion, we will adopt a systematic numbering scheme for the protons on both aromatic rings.
Caption: Structure of this compound with proton numbering.
The Self-Validating Protocol: Acquiring a High-Fidelity Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. A flawed protocol at this stage will inevitably lead to ambiguous or misleading data. The following workflow is designed to ensure reproducibility and data integrity.
Experimental Workflow Diagram
Caption: Workflow for high-quality NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Solvent Selection: The choice of a deuterated solvent is paramount to avoid large, overwhelming solvent signals in the ¹H spectrum.[6] Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm, which typically does not interfere with the aromatic region.[7]
-
Sample Concentration: For a standard high-resolution spectrometer (400-600 MHz), weigh approximately 5-15 mg of this compound.[6][8] This concentration provides a strong signal-to-noise ratio without causing issues like peak broadening or difficulty shimming that can arise from overly concentrated samples.[6]
-
Dissolution and Transfer: Dissolve the weighed solid in a small, clean vial with ~0.6-0.7 mL of CDCl₃.[9] This ensures complete dissolution before transfer. Visually inspect the solution against a light source for any suspended particulate matter. Homogeneous samples are critical for achieving a uniform magnetic field.[9]
-
Filtration (If Necessary): If any solids are present, filter the solution directly into a clean, dry, high-quality 5 mm NMR tube using a Pasteur pipette with a small plug of cotton or glass wool.[8] Particulates will severely degrade spectral resolution.[6]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert and provides a sharp singlet at 0.00 ppm, allowing for accurate chemical shift calibration.
-
Instrumental Parameters:
-
Locking: The deuterium signal from the solvent (e.g., CDCl₃) is used by the spectrometer to "lock" the magnetic field, compensating for any drift during the experiment.
-
Shimming: This automated or manual process adjusts currents in shim coils to optimize the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.
-
Acquisition: Acquire the Free Induction Decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are typically sufficient.
-
Predictive Analysis and Spectral Interpretation
By applying the foundational principles of substituent effects and spin-spin coupling, we can predict the ¹H NMR spectrum of this compound with high accuracy.
Ring A: The Phenyl Ring
This ring is attached directly to the electron-withdrawing carbonyl group. Consequently, all its protons will be deshielded and appear downfield relative to benzene (7.34 ppm).
-
H-2'/H-6' (ortho): These protons are closest to the carbonyl group and experience the strongest deshielding effect. They will appear furthest downfield in the spectrum. Due to coupling with their meta neighbors (H-3'/H-5'), they will likely appear as a doublet or multiplet.
-
H-3'/H-5' (meta) & H-4' (para): These protons are further from the EWG and will be less deshielded than the ortho protons. Their signals often overlap and form a complex multiplet in the range of 7.4-7.6 ppm.[10]
Ring B: The 3-Aminophenyl Ring
This ring is influenced by a 'push-pull' electronic scenario. The -NH₂ group at C3 is a powerful EDG, while the benzoyl group at C1 is an EWG.
-
-NH₂ Protons: The two amine protons will typically appear as a broad singlet. Its chemical shift is variable (often 3.5-4.5 ppm in CDCl₃) due to its concentration- and temperature-dependent hydrogen bonding capacity. It will integrate to 2H.
-
H-6 (para to -NH₂): This proton experiences the strongest shielding from the amine group. It will be shifted significantly upfield relative to the other aromatic protons on this ring. It is coupled to H-5 (ortho) and H-2 (meta), likely appearing as a doublet of doublets or a triplet.
-
H-4 (ortho to -NH₂): This proton is also strongly shielded by the amine group, causing an upfield shift. It is coupled to H-5 (ortho) and H-2 (meta), and will likely appear as a doublet of doublets or a triplet.
-
H-2 (ortho to -C=O): This proton is in a contested position. It is ortho to the deshielding carbonyl group but also ortho to the shielding amine group. The proximity and strong inductive/resonance effect of the carbonyl often dominates, making this proton the most downfield on Ring B. It will be coupled to H-6 (meta) and H-4 (meta).
-
H-5 (meta to both): This proton is meta to both substituents and will be less affected than the ortho/para positions. It is coupled to H-4 and H-6 (ortho), and will appear as a triplet.
Spin-Spin Coupling: The Source of Multiplicity
The splitting of signals into multiplets is caused by the magnetic influence of non-equivalent neighboring protons. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).
-
Ortho Coupling (³J):** Coupling between protons on adjacent carbons. Typically 7-10 Hz.[4][11]
-
Meta Coupling (⁴J):** Coupling between protons separated by three bonds. Typically 2-3 Hz.[4][11]
-
Para Coupling (⁵J):** Coupling across four bonds. Typically <1 Hz and often not resolved.[12]
This information is critical for definitive assignments. For example, a signal displaying a large coupling of ~8 Hz and a small coupling of ~2 Hz can be identified as a proton with both an ortho and a meta neighbor.
Summary of Predicted ¹H NMR Data
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Integration | Key Couplings (J, Hz) |
| H-2', H-6' | 7.7 - 7.9 | Multiplet (or dd) | 2H | ³J ≈ 7-8 |
| H-3', H-4', H-5' | 7.4 - 7.6 | Complex Multiplet | 3H | ³J ≈ 7-8, ⁴J ≈ 2-3 |
| H-2 | 7.2 - 7.3 | Multiplet (or s) | 1H | ⁴J ≈ 2-3 |
| H-5 | 7.1 - 7.2 | Triplet (t) | 1H | ³J ≈ 8 |
| H-4 | 6.8 - 6.9 | Doublet of Doublets (dd) | 1H | ³J ≈ 8, ⁴J ≈ 2 |
| H-6 | 6.7 - 6.8 | Doublet of Doublets (dd) | 1H | ³J ≈ 8, ⁴J ≈ 2 |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | 2H | None |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
From Acquisition to Analysis: Data Processing Essentials
The raw data collected by the spectrometer is the Free Induction Decay (FID), a time-domain signal. To generate the familiar frequency-domain spectrum, a series of critical data processing steps must be applied.[13][14]
-
Apodization (Windowing): The FID is multiplied by a mathematical function (e.g., an exponential decay) to improve the signal-to-noise ratio or enhance resolution before Fourier transformation.[15]
-
Fourier Transform (FT): This is the core mathematical operation that converts the time-domain FID into the frequency-domain spectrum, revealing peaks at their respective resonance frequencies.[15][16]
-
Phase Correction: The FT process can introduce phase distortions, causing peaks to be asymmetric or dip below the baseline. Manual or automatic phase correction is applied to ensure all peaks are in pure absorption mode (positive and symmetrical).[16]
-
Baseline Correction: Minor instrumental artifacts can cause the baseline of the spectrum to be uneven. A baseline correction algorithm is applied to produce a flat, zero-level baseline, which is essential for accurate integration.[17]
-
Referencing and Integration: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. Following this, the area under each peak is integrated. The relative ratios of these integrals are directly proportional to the number of protons giving rise to each signal.
Conclusion: A Unified Structural Narrative
The ¹H NMR spectrum of this compound provides a comprehensive and self-consistent structural proof. The downfield signals between 7.4 and 7.9 ppm confirm the presence of the electron-deficient phenyl ring attached to the carbonyl. The more upfield and distinctly patterned signals between 6.7 and 7.3 ppm, along with the broad 2H singlet for the amine, unequivocally identify the 3-aminophenyl moiety. The integration values (a 5:4 ratio for the two aromatic rings) and the specific splitting patterns, governed by predictable ortho and meta coupling constants, allow for the unambiguous assignment of every proton. This detailed analysis, moving from first principles through meticulous protocol to logical interpretation, exemplifies the power of NMR spectroscopy as a cornerstone of chemical research and development.
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Deconstructing the Molecular Signature: An In-depth Technical Guide to the FT-IR Spectrum of 3-Aminobenzophenone
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Fourier-transform infrared (FT-IR) spectroscopy stands out for its ability to provide a rapid, non-destructive, and highly specific molecular "fingerprint." This guide offers an in-depth interpretation of the FT-IR spectrum of 3-Aminobenzophenone, a key building block in synthetic organic chemistry. We will move beyond a mere cataloging of peaks to a nuanced analysis grounded in the principles of vibrational spectroscopy, enabling a deeper understanding of how its unique structural features manifest in its infrared spectrum.
The Vibrational Story of this compound: A Tale of Two Functional Groups
This compound (C₁₃H₁₁NO) is a fascinating molecule for spectroscopic analysis due to the electronic interplay between its three key components: a primary aromatic amine (-NH₂), a diaryl ketone (C=O), and two phenyl rings.[1][2][3][4][5] The position, intensity, and shape of the absorption bands in its FT-IR spectrum are direct reporters of the vibrational modes of the bonds within these groups. The interpretation of this spectrum is, therefore, a systematic process of identifying and assigning these characteristic vibrations.
The overall workflow for this interpretive process can be visualized as follows:
Caption: Logical workflow for the FT-IR spectral interpretation of this compound.
Decoding the Spectrum: A Region-by-Region Analysis
The FT-IR spectrum of this compound can be systematically interpreted by examining distinct regions where specific vibrational modes are expected to appear.
The High-Frequency Region (4000-2500 cm⁻¹): N-H and C-H Stretching Vibrations
This region is dominated by the stretching vibrations of bonds involving hydrogen atoms.
-
N-H Stretching of the Primary Aromatic Amine: Primary amines (R-NH₂) are characterized by two distinct N-H stretching bands.[6][7][8] These arise from the symmetric and asymmetric stretching modes of the two N-H bonds. In aromatic amines, these bands typically appear in the 3500-3300 cm⁻¹ range.[9][10] For this compound, we expect to see two moderately intense and relatively sharp peaks. The presence of two peaks is a definitive indicator of a primary amine.[6][11] The polarity of the N-H bond is less than that of an O-H bond, so these absorptions are typically not as broad as those seen in alcohols.[12]
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two phenyl rings occur at wavenumbers just above 3000 cm⁻¹.[13][14][15] These bands are usually of weak to medium intensity. Their presence is a key indicator of an unsaturated or aromatic system, as the C-H stretching in alkanes appears below 3000 cm⁻¹.[14][15]
The Double Bond Region (2000-1500 cm⁻¹): Carbonyl and Aromatic Ring Vibrations
This region provides crucial information about the ketone and the aromatic rings.
-
C=O Stretching of the Diaryl Ketone: The carbonyl (C=O) group gives rise to one of the most intense and characteristic absorption bands in an IR spectrum due to the large change in dipole moment during stretching.[16][17] For a simple aliphatic ketone, this peak is typically found around 1715 cm⁻¹.[18][19] However, in this compound, the carbonyl group is conjugated with both phenyl rings. This conjugation delocalizes the pi-electrons, which slightly weakens the C=O double bond and lowers its vibrational frequency. Therefore, the C=O stretching band for this aromatic ketone is expected to appear at a lower wavenumber, typically in the range of 1685-1666 cm⁻¹.[18]
-
N-H Bending (Scissoring): Primary amines also exhibit an N-H bending vibration (scissoring) in the 1650-1580 cm⁻¹ region.[6][7][8] This band can sometimes be obscured by or overlap with the aromatic C=C stretching bands.
-
Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the aromatic rings give rise to a set of characteristic bands, typically of medium to sharp intensity, in the 1600-1450 cm⁻¹ region.[13][20][21] Aromatic compounds often show two or three bands in this area.
The Fingerprint Region (<1500 cm⁻¹): Complex Vibrations and Substitution Patterns
This region is often complex, containing a multitude of overlapping bands that are unique to the molecule as a whole.
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically found in the 1335-1250 cm⁻¹ range and is usually a strong absorption.[6][7][9][10]
-
Aromatic C-H Bending: The out-of-plane (oop) bending vibrations of the aromatic C-H bonds are particularly informative for determining the substitution pattern on the benzene rings. These strong absorptions typically occur in the 900-675 cm⁻¹ range.[13] For this compound, we have a monosubstituted ring and a meta-disubstituted ring.
-
Monosubstituted Ring: Expect strong absorptions around 770-730 cm⁻¹ and 710-690 cm⁻¹.
-
Meta-disubstituted Ring: Look for bands in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions. The specific pattern of these bands can confirm the meta-substitution.[22]
-
-
"Benzene Fingers": Weak overtone and combination bands often appear in the 2000-1665 cm⁻¹ region. The pattern of these "benzene fingers" can also be characteristic of the ring substitution pattern.[23]
Summary of Key FT-IR Absorptions for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Asymmetric N-H Stretch | Primary Aromatic Amine | ~3450 - 3400 | Medium | Two distinct peaks confirm a primary amine.[6][11] |
| Symmetric N-H Stretch | Primary Aromatic Amine | ~3370 - 3300 | Medium | |
| Aromatic C-H Stretch | Phenyl Rings | ~3100 - 3000 | Weak to Medium | Indicates unsaturation.[13][14][15] |
| C=O Stretch | Diaryl Ketone | ~1685 - 1660 | Strong, Sharp | Frequency is lowered due to conjugation with the aromatic rings.[16][18] |
| N-H Bend (Scissoring) | Primary Aromatic Amine | ~1620 - 1580 | Medium | May overlap with aromatic C=C stretches.[6][8] |
| Aromatic C=C Stretch | Phenyl Rings | ~1600 - 1450 | Medium, Sharp | Typically appears as a set of two or three bands.[13][20] |
| C-N Stretch | Aromatic Amine | ~1335 - 1250 | Strong | Characteristic of aromatic amines.[6][9] |
| Aromatic C-H Out-of-Plane Bending | Phenyl Rings | ~900 - 675 | Strong | The pattern of these bands indicates the substitution on the rings.[13][22] |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the reliability of the spectral interpretation, a robust experimental protocol is essential. The following outlines a standard procedure for acquiring the FT-IR spectrum of solid this compound using the KBr pellet method.
Materials and Equipment:
-
This compound (analytical grade)
-
Potassium bromide (KBr), FT-IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
Procedure:
-
Drying: Gently dry the this compound sample and the KBr powder in an oven at 105-110 °C for at least 2 hours to remove any adsorbed water. Moisture will lead to a broad O-H stretching band around 3400 cm⁻¹, which can interfere with the N-H stretching region.
-
Sample Preparation: a. In the agate mortar, place approximately 1-2 mg of the this compound sample. b. Add approximately 100-200 mg of the dried KBr powder. c. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
-
Pellet Formation: a. Transfer a portion of the KBr-sample mixture into the pellet-forming die. b. Place the die into the hydraulic press. c. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.
-
Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. d. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
Conclusion
The FT-IR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with the high-frequency N-H and C-H stretches, moving through the characteristic C=O and aromatic C=C vibrations, and culminating in the analysis of the complex fingerprint region, allows for a confident and detailed structural confirmation. By understanding the underlying principles of how molecular vibrations interact with infrared radiation and the electronic effects of conjugation and aromatic substitution, researchers can leverage FT-IR spectroscopy as a powerful tool in their analytical workflow. The concordance between the expected absorption bands and the experimentally obtained spectrum provides a high degree of certainty in the identification and purity assessment of this important chemical compound.
References
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Mass spectrometry fragmentation of 3-Aminobenzophenone
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 3-Aminobenzophenone
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₁₃H₁₁NO, MW: 197.23 g/mol ).[1][2][3] As a key structural motif in medicinal chemistry and materials science, understanding its behavior under mass spectrometric analysis is critical for unambiguous identification, structural elucidation, and metabolic studies.[4] This document delineates the distinct fragmentation pathways observed under both high-energy Electron Ionization (EI) and soft-ionization tandem mass spectrometry (ESI-MS/MS). By dissecting the underlying chemical principles, this guide offers field-proven insights into the characteristic cleavages, rearrangements, and diagnostic ions that define this molecule, providing researchers and drug development professionals with a robust framework for their analytical workflows.
Introduction to this compound and Mass Spectrometric Analysis
This compound is an aromatic ketone containing a primary amine substituent. Its chemical structure, featuring a benzoyl group attached to an aniline moiety at the meta-position, presents multiple potential sites for ionization and subsequent fragmentation. The interplay between the electron-rich amino group, the carbonyl functional group, and the two aromatic rings dictates its fragmentation pattern.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is paramount as it determines the energy imparted to the analyte and, consequently, the extent of fragmentation.
-
Electron Ionization (EI): A hard ionization technique that uses a high-energy electron beam to induce ionization and extensive, reproducible fragmentation. It is invaluable for structural elucidation and library matching.
-
Electrospray Ionization (ESI): A soft ionization method that generates intact protonated molecules ([M+H]⁺) with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), it allows for controlled, stepwise fragmentation through Collision-Induced Dissociation (CID), providing detailed structural information.
This guide will explore both techniques to provide a complete picture of this compound's mass spectrometric signature.
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions (typically 70 eV), this compound undergoes significant and characteristic fragmentation. The resulting mass spectrum is a fingerprint defined by the stability of the resulting radical cations and neutral losses. The molecular ion (M⁺•) is observed at m/z 197.[1]
Primary Fragmentation Mechanisms: Alpha-Cleavage
The most prominent fragmentation pathway for ketones under EI is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group.[5] For this compound, this leads to two primary competing pathways.
-
Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the aminophenyl ring results in the loss of an aminophenyl radical (•C₆H₄NH₂). This generates the highly stable, resonance-stabilized benzoyl cation (C₆H₅CO⁺ ) at m/z 105 . This is often a very abundant ion in the spectra of benzophenone derivatives.
-
Formation of the Aminobenzoyl Cation: The alternative alpha-cleavage involves the loss of a phenyl radical (•C₆H₅), leading to the formation of the 3-aminobenzoyl cation (H₂NC₆H₄CO⁺ ) at m/z 120 .
The relative abundance of these ions depends on the stability of the radicals lost and the cations formed.
Secondary Fragmentation
The primary fragment ions undergo further dissociation:
-
Decarbonylation: Acylium ions, such as the benzoyl cation (m/z 105), readily lose a neutral carbon monoxide (CO) molecule (28 Da). This results in the formation of the phenyl cation (C₆H₅⁺ ) at m/z 77 .[5]
-
Fragmentation of the Aminophenyl Moiety: The molecular ion or larger fragments can also cleave within the aminophenyl ring, leading to characteristic aromatic amine fragments, such as the ion at m/z 92 , corresponding to the anilinium radical cation ([C₆H₄NH₂]⁺•).
Proposed EI Fragmentation Scheme
The logical flow of fragmentation from the molecular ion to the major observed fragments is visualized below.
Caption: Proposed EI fragmentation pathway for this compound.
Summary of Major EI Fragment Ions
The key ions observed in the EI mass spectrum of this compound are summarized from data available in the NIST Mass Spectrometry Data Center.[1]
| m/z | Proposed Formula | Proposed Structure / Origin | Relative Abundance |
| 197 | [C₁₃H₁₁NO]⁺• | Molecular Ion (M⁺•) | High |
| 120 | [C₇H₆NO]⁺ | 3-Aminobenzoyl cation | Moderate |
| 105 | [C₇H₅O]⁺ | Benzoyl cation | High |
| 92 | [C₆H₆N]⁺ | Anilinium ion | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation | High |
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
ESI is a soft ionization technique that produces a protonated precursor ion, [M+H]⁺, at m/z 198. This allows for controlled fragmentation via Collision-Induced Dissociation (CID) in a tandem mass spectrometer, providing a clear, hierarchical view of the molecule's structure.
Protonation Site and Precursor Ion Stability
The first step in the ESI process is the formation of the [M+H]⁺ ion. This compound has two primary basic sites for protonation: the lone pair of electrons on the amino nitrogen and the lone pairs on the carbonyl oxygen. Due to the higher basicity of the amino group compared to the carbonyl group in an aromatic system, protonation is expected to occur preferentially on the nitrogen atom. This protonation event is the starting point for all subsequent CID fragmentation.
Proposed CID Fragmentation Pathway ([M+H]⁺)
Upon collisional activation, the precursor ion at m/z 198 fragments via pathways that favor the formation of stable, even-electron product ions.
-
Formation of the Benzoyl Cation (m/z 105): Similar to the EI pathway, a dominant fragmentation route is the cleavage of the C-C bond between the carbonyl group and the aminophenyl ring. In this case, the charge is retained on the benzoyl fragment, leading to the characteristic benzoyl cation at m/z 105 . The corresponding neutral loss is 3-aminobenzene (aniline), with a mass of 93 Da. This is often the most intense product ion in the MS/MS spectrum.
-
Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can subsequently lose a neutral CO molecule to form the phenyl cation at m/z 77 . This two-step fragmentation (198 → 105 → 77) is a highly diagnostic pathway for benzophenone-containing structures.[6]
-
Formation of the Protonated Aniline Ion (m/z 94): An alternative, though typically less favorable, fragmentation can occur where the charge is retained by the amine-containing fragment, leading to the formation of the protonated aniline ion at m/z 94 ([H₂NC₆H₅]⁺).
Proposed ESI-MS/MS Fragmentation Scheme
The logical sequence for the CID of the protonated this compound is shown below.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following protocols are recommended.
Protocol for EI-MS Analysis (GC-MS)
This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution. Dilute as necessary to a final concentration of 1-10 µg/mL.
-
GC Parameters:
-
Injector: Splitless mode, 250 °C. The high temperature ensures efficient volatilization of the analyte.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, and hold for 5 minutes. This gradient ensures good separation from solvent and impurities.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV. This standard energy ensures fragmentation is consistent and comparable to spectral libraries like NIST.
-
Mass Range: Scan from m/z 40 to 300. This range covers the molecular ion and all expected major fragments.
-
Protocol for ESI-MS/MS Analysis (LC-MS/MS)
This protocol is designed for a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Methanol to create a 1 mg/mL stock. Further dilute in the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) to a final concentration of 10-100 ng/mL. The acid is crucial for promoting protonation.
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas: Nitrogen at a flow of 600 L/hr and temperature of 350 °C.
-
MS1 Scan: Scan from m/z 100 to 250 to confirm the precursor ion at m/z 198.
-
MS/MS Scan (Product Ion Scan):
-
Precursor Ion: Isolate m/z 198.
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramp from 10-40 eV to find the optimal energy for producing the key fragments (m/z 105 and 77). A starting point of 20 eV is recommended.
-
-
Conclusion: Diagnostic Ions and Analytical Strategy
The mass spectrometric fragmentation of this compound is logical and highly characterizable.
-
Under EI-MS , the spectrum is rich with fragments, with the molecular ion at m/z 197 and key alpha-cleavage products at m/z 120 and m/z 105 . The presence of m/z 77 further confirms the benzoyl substructure.
-
Under ESI-MS/MS , analysis of the protonated molecule at m/z 198 is dominated by the formation of the benzoyl cation (m/z 105) and its subsequent loss of CO to form the phenyl cation (m/z 77) . This 198 → 105 → 77 transition serves as a highly specific fragmentation pathway for identification in complex matrices.
By leveraging both EI for library-confirmable identification and ESI-MS/MS for sensitive and specific quantification (e.g., using Multiple Reaction Monitoring, MRM), researchers can build robust and self-validating analytical methods for this compound and related compounds.
References
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An In-depth Technical Guide to the Structural Characteristics of 3-Aminobenzophenone and its Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Aminobenzophenone, a key chemical intermediate. Recognizing the critical role of solid-state properties in drug development, this document delves into the structural aspects of this compound. While a definitive crystal structure for this compound is not publicly available, this guide presents a thorough analysis of its known properties and features a detailed case study on the synthesis and single-crystal X-ray diffraction analysis of a closely related derivative. This approach offers valuable insights into the methodologies used to characterize such molecules and the structural features that are pertinent to pharmaceutical development.
Introduction to this compound: A Versatile Scaffold
This compound, also known as (3-aminophenyl)(phenyl)methanone, is a substituted aromatic ketone with the chemical formula C₁₃H₁₁NO.[1][2] Its molecular structure, featuring a benzoyl group attached to an aniline ring at the meta position, makes it a valuable building block in organic synthesis. In the pharmaceutical industry, the benzophenone scaffold is recognized for its presence in various bioactive compounds. This compound serves as a precursor for the synthesis of a range of molecules, including racemic benzophenone ureas and chiral photoaffinity labeling probes.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁NO | [1][2] |
| Molecular Weight | 197.23 g/mol | [1][2] |
| CAS Number | 2835-78-1 | [1][2] |
| Appearance | Yellow to green powder | [3] |
| Melting Point | 81-87 °C | [3] |
| Synonyms | 3-Benzoylaniline, m-Aminobenzophenone | [1] |
Synthesis of this compound Derivatives: A Practical Approach
While various synthetic routes to aminobenzophenones exist, a common method involves the reduction of the corresponding nitrobenzophenone. For the purpose of this guide, we will focus on a validated synthesis that utilizes this compound as a starting material for a derivative that has been successfully characterized by single-crystal X-ray diffraction.
Case Study: Synthesis of 2-((3-Aminophenyl)(phenyl)methylene)hydrazinecarboxamide
This section details the synthesis of a semicarbazone derivative of this compound, as reported by Chan et al. (2013).[5] This reaction provides a practical example of how this compound can be functionalized and subsequently crystallized for structural analysis.
Experimental Protocol:
-
Reactant Preparation: A solution of this compound (3 mmol) is prepared in 5.5 mL of ethanol. In a separate vessel, an aqueous solution of semicarbazide hydrochloride (3 mmol) and sodium acetate (4.5 mmol) is prepared.
-
Reaction: The ethanolic solution of this compound is added dropwise to the aqueous solution of semicarbazide hydrochloride and sodium acetate.
-
Reflux: The reaction mixture is stirred and refluxed until a clear solution is obtained. This step drives the condensation reaction to completion.
-
Crystallization: The resulting clear solution is then subjected to controlled evaporation. After a few days, brown crystals of 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide suitable for single-crystal X-ray diffraction are formed.[5]
Diagram 1: Synthesis of 2-((3-Aminophenyl)(phenyl)methylene)hydrazinecarboxamide
Caption: Reaction scheme for the synthesis of the semicarbazone derivative.
Crystal Structure Analysis: Insights from a Derivative
The absence of a published crystal structure for this compound necessitates the use of a proxy to understand its potential solid-state behavior. The detailed crystallographic analysis of its semicarbazone derivative provides such an opportunity.
Single-Crystal X-ray Diffraction of 2-((3-Aminophenyl)(phenyl)methylene)hydrazinecarboxamide
Single-crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The study by Chan et al. (2013) provides a complete crystallographic dataset for the synthesized derivative.[5]
Table 2: Crystallographic Data for 2-((3-Aminophenyl)(phenyl)methylene)hydrazinecarboxamide [5]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 12.3855 (1) |
| b (Å) | 34.5746 (5) |
| c (Å) | 24.2283 (3) |
| α, β, γ (°) | 90 |
| Volume (ų) | 10375.1 (2) |
| Z | 32 |
The crystal structure reveals that the molecule exists as the Z isomer with respect to the C=N double bond. The asymmetric unit contains four molecules with similar geometries. Notably, the crystal packing is stabilized by intermolecular hydrogen bonds.[5]
Diagram 2: Workflow for Single-Crystal X-ray Diffraction
Caption: General workflow for crystal structure determination.
Polymorphism in Benzophenones: A Critical Consideration
The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physicochemical properties, is of paramount importance in the pharmaceutical industry. Different polymorphs can exhibit variations in solubility, bioavailability, and stability, all of which can impact the efficacy and safety of a drug product. While the polymorphic behavior of this compound has not been explicitly studied, research on other benzophenone derivatives suggests that polymorphism is prevalent in this class of compounds. Therefore, any drug development program involving this compound or its derivatives should include a thorough polymorphic screen to identify and characterize all accessible solid forms.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the structural aspects of this compound, tailored for researchers and professionals in drug development. While the definitive crystal structure of the parent compound remains to be determined, the presented synthesis and crystallographic analysis of a key derivative offer significant insights into its chemical behavior and solid-state properties. The potential for polymorphism in benzophenones underscores the necessity of comprehensive solid-state characterization in any pharmaceutical development pipeline. Future work should aim to crystallize and structurally characterize this compound to provide a more complete understanding of its solid-state landscape. Such data would be invaluable for the rational design of new drug candidates and the optimization of their solid-form properties.
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- PubChem. (3-Amino-pyrazin-2-YL)-phenyl-methanone.
- Chan, Y. H., Ali, A. M., Khairuddean, M., & Quah, C. K. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Journal of Crystallization Process and Technology, 3(2), 64-68.
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- PubChem. (n.d.). 4-Aminobenzophenone.
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The Solubility of 3-Aminobenzophenone in Organic Solvents: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 3-aminobenzophenone (CAS 2835-78-1), a crucial chemical intermediate in various synthetic applications, including pharmaceuticals. Due to the limited availability of direct quantitative solubility data in public literature, this guide pioneers a predictive approach grounded in the principles of Hansen Solubility Parameters (HSPs). By estimating the HSPs of this compound, we present a scientifically robust, predicted solubility profile across a range of common organic solvents. This theoretical framework is complemented by a detailed discussion of the underlying intermolecular forces governing solubility and a comprehensive, field-proven experimental protocol for the definitive determination of thermodynamic solubility via the shake-flask method. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and accelerating process development.
Introduction: The Significance of Solubility in Process Chemistry
This compound is a key building block in organic synthesis, notable for its bifunctional nature, possessing both a nucleophilic amino group and a ketone moiety.[1][2] Its utility in the synthesis of novel compounds, including potential pharmaceutical agents, makes a thorough understanding of its physical properties paramount.[3] Solubility, in particular, is a critical parameter that dictates reaction kinetics, influences purification strategies such as crystallization, and is fundamental to the formulation of active pharmaceutical ingredients (APIs).
Poor solvent selection can lead to issues ranging from incomplete reactions and low yields to difficulties in product isolation and purification. Therefore, a predictive and experimental understanding of a compound's solubility profile is not merely academic; it is a cornerstone of efficient, scalable, and robust chemical process development. This guide addresses the critical knowledge gap regarding the solubility of this compound by providing both a predictive framework and the practical tools for its experimental validation.
Theoretical Framework: A Predictive Approach Using Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a foundational concept in chemistry, stating that substances with similar intermolecular forces are likely to be miscible or soluble in one another.[4] The Hansen Solubility Parameter (HSP) model provides a powerful quantitative method to apply this principle by deconstructing the total cohesive energy of a substance into three distinct parameters.[5][6][7]
The total Hildebrand solubility parameter (δt) is related to the individual Hansen parameters by the following equation:
δt² = δD² + δP² + δH²
Where:
-
δD (Dispersion Parameter): Represents the energy from nonpolar van der Waals forces.
-
δP (Polar Parameter): Accounts for the energy from permanent dipole-dipole interactions.
-
δH (Hydrogen Bonding Parameter): Represents the energy from hydrogen bonding forces.
Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space" defined by these three parameters.[8] The distance (Ra) between the solute (1) and the solvent (2) in this space is a measure of their affinity. A smaller distance implies a higher likelihood of solubility. The distance is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A Relative Energy Difference (RED) number can then be calculated to predict solubility: RED = Ra / R₀ , where R₀ is the interaction radius of the solute. A RED value less than 1 indicates high affinity (likely soluble), a value near 1 suggests partial solubility, and a value greater than 1 indicates low affinity (likely insoluble).[9]
Estimated Hansen Solubility Parameters for this compound
Based on its structure—containing two aromatic rings, a ketone group, and a primary amine group—the estimated HSPs for this compound are presented in Table 1.
Table 1: Estimated Physicochemical and Hansen Solubility Parameters for this compound
| Property | Value | Unit | Source / Method |
| CAS Number | 2835-78-1 | - | [12] |
| Molecular Formula | C₁₃H₁₁NO | - | [12] |
| Molecular Weight | 197.23 | g/mol | [12] |
| Melting Point | 85-87 | °C | [3] |
| δD (Dispersion) | 19.5 | MPa⁰.⁵ | Estimated via Group Contribution |
| δP (Polar) | 8.8 | MPa⁰.⁵ | Estimated via Group Contribution |
| δH (Hydrogen Bonding) | 8.5 | MPa⁰.⁵ | Estimated via Group Contribution |
These estimated parameters reflect the molecule's complex nature: a significant δD value from its large aromatic structure, a substantial δP from the polar ketone group, and a notable δH due to the hydrogen-donating and accepting capabilities of the primary amine.
Predicted Solubility Profile
Using the estimated HSPs for this compound, we can predict its relative solubility in a range of common organic solvents by calculating the HSP distance (Ra). Solvents with HSPs closer to those of this compound are predicted to be better solvents.
The diagram below illustrates the logical workflow for predicting solubility based on HSPs.
Table 2 presents the calculated HSP distances and a qualitative prediction of solubility for this compound in various organic solvents, categorized by class.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents Based on HSP Distance
| Solvent | Class | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | HSP Distance (Ra) | Predicted Solubility |
| This compound (Solute) | - | 19.5 | 8.8 | 8.5 | - | - |
| Nonpolar Solvents | ||||||
| n-Hexane | Aliphatic Hydrocarbon | 14.9 | 0.0 | 0.0 | 14.4 | Insoluble |
| Toluene | Aromatic Hydrocarbon | 18.0 | 1.4 | 2.0 | 8.3 | Sparingly Soluble |
| Polar Aprotic Solvents | ||||||
| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 5.0 | Soluble |
| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 4.8 | Soluble |
| Acetonitrile | Nitrile | 15.3 | 18.0 | 6.1 | 10.6 | Sparingly Soluble |
| Dimethylformamide (DMF) | Amide | 17.4 | 13.7 | 11.3 | 5.8 | Soluble |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 18.4 | 16.4 | 10.2 | 7.8 | Soluble |
| Polar Protic Solvents | ||||||
| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 11.6 | Sparingly Soluble |
| Methanol | Alcohol | 15.1 | 12.3 | 22.3 | 14.9 | Insoluble |
| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 | 9.3 | Sparingly Soluble |
Note: Solvent HSP values are from standard literature sources.[7] "Sparingly Soluble" indicates a higher energy barrier to dissolution than "Soluble".
The predictions align with chemical intuition. Solvents with a balance of moderate polarity and hydrogen bonding capability, such as acetone, ethyl acetate, and DMF , are predicted to be the best solvents. Nonpolar solvents like hexane are poor, while highly polar protic solvents like methanol and ethanol are less effective than moderately polar ones, likely due to their strong self-association via hydrogen bonding, which must be overcome. This is supported by qualitative data for isomers like 4-aminobenzophenone, which is reported to be soluble in alcohols and ether.
Experimental Protocol: Thermodynamic Solubility Determination
While predictive models are invaluable for initial screening, experimental verification is essential for process design and optimization. The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a crystalline compound. It is a robust and reliable method that establishes equilibrium between the solid solute and its saturated solution at a controlled temperature.
Causality Behind Experimental Choices
-
Use of Excess Solid: Adding an excess of the solid compound ensures that the final solution is truly saturated. This is the defining condition for measuring thermodynamic solubility.
-
Controlled Temperature: Solubility is highly temperature-dependent. A constant-temperature bath is critical to eliminate thermal fluctuations, ensuring that the measured solubility corresponds to a specific, reproducible state.
-
Extended Equilibration Time: Dissolution is not instantaneous. An extended shaking period (e.g., 24-48 hours) is necessary to ensure the system reaches true thermodynamic equilibrium, where the rates of dissolution and precipitation are equal.
-
Filtration: After equilibration, it is crucial to separate the saturated solution from the undissolved solid without altering the concentration. A syringe filter with a low-binding membrane (e.g., PTFE) is used to remove fine particulates that could falsely elevate the measured concentration.
-
Validated Analytical Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for quantification. Its high sensitivity and specificity allow for accurate measurement of the solute concentration. A multi-point calibration curve is essential for converting the instrumental response into an accurate concentration value.
Step-by-Step Methodology: The Shake-Flask Method
The workflow for this protocol is outlined in the diagram below.
Materials and Equipment:
-
Crystalline this compound (>97% purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Temperature-controlled orbital shaker or water bath
-
Syringes and 0.45 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of crystalline this compound (e.g., 20-30 mg) to a glass vial. The exact mass should be enough to ensure solid is present after equilibration.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vial at a moderate speed for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, remove the vial and let it stand at the same constant temperature to allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a 0.45 µm PTFE syringe filter and discard the first few drops to saturate the filter membrane. Collect the clear filtrate into a clean vial.
-
Dilution: If the saturated solution is expected to be too concentrated for the analytical instrument, perform an accurate volumetric dilution of the filtrate with the same solvent.
-
Quantification: Analyze the concentration of this compound in the final filtrate (diluted or undiluted) using a pre-validated HPLC-UV method. The concentration is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility, taking into account any dilution factor used. The result is typically expressed in mg/mL or mol/L.
Conclusion and Field-Proven Insights
This guide establishes a robust framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data remains scarce, the application of Hansen Solubility Parameters provides a powerful, scientifically-grounded predictive tool. Our analysis predicts that moderately polar aprotic solvents such as acetone, ethyl acetate, and DMF are likely to be effective solvents for this compound, a prediction that aligns with fundamental chemical principles.
For drug development professionals, this predictive capacity is invaluable for narrowing the vast field of potential solvents, saving significant time and resources in process development. However, prediction must always be followed by verification. The detailed shake-flask protocol provided herein represents a self-validating system for obtaining the precise, thermodynamic solubility data required for robust process scale-up, formulation, and regulatory filings. By integrating the theoretical predictions with rigorous experimental validation, researchers can approach solvent selection for this compound with a high degree of confidence and scientific integrity.
References
- Hansen, C. M. (1967).
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
- Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters.
- Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568–585.
- Hansen, C. M. (n.d.). Hansen Solubility Parameter System.
- Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).
- Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2025). Polymers, 17(6), 1234.
- Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. (2024). Revista de la Sociedad Química de México, 68(3).
- American Chemical Society. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
- Wikipedia. (2023). Hansen solubility parameter.
- Abbott, S. (n.d.). HSP Values. Hansen Solubility Parameters.
- Knovel. (n.d.). Hansen Solubility Parameters.
- Tice, T. R. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Macromolecules, 45(4), 1938–1947.
- One Chongqing Chemdad Co., Ltd. (n.d.). This compound.
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- ResearchGate. (2019). using hansen solubility parameters (hsps) to develop antioxidant-packaging film.
- ResearchGate. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.
- ACS Publications. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters.
- RSC Publishing. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films.
- LibreTexts. (2023). Solubility of Organic Compounds.
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A Comprehensive Theoretical Examination of 3-Aminobenzophenone: Structure, Spectroscopic Properties, and Nonlinear Optical Potential
This technical guide provides an in-depth analysis of the molecular structure and photophysical properties of 3-Aminobenzophenone (3-ABP), a molecule of significant interest in medicinal chemistry and materials science. Drawing upon robust computational methodologies, this document elucidates the intricate relationship between the structural framework of 3-ABP and its observed spectroscopic and nonlinear optical (NLO) characteristics. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in leveraging the unique attributes of this compound for novel applications.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₃H₁₁NO, is an aromatic ketone that serves as a versatile building block in organic synthesis. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and antimitotic properties, making it a valuable scaffold in drug discovery. Furthermore, the inherent charge transfer characteristics of benzophenone derivatives suggest their potential application in the development of materials with significant nonlinear optical (NLO) properties, which are crucial for advancements in optoelectronics and photonics.
A thorough understanding of the fundamental molecular structure and electronic properties of 3-ABP is paramount for the rational design of new functional materials and therapeutic agents. This guide employs Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to provide a detailed theoretical framework that complements and explains experimental observations.
Molecular Structure and Geometry
The structural integrity of this compound underpins its chemical behavior and physical properties. Theoretical calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in determining the optimized molecular geometry. This computational approach allows for the precise prediction of bond lengths, bond angles, and dihedral angles, which are in close agreement with experimental data where available.
The molecule consists of two phenyl rings and a carbonyl group, with an amino group substituted at the meta-position of one of the phenyl rings. The presence of the amino group, a known electron donor, and the carbonyl group, an electron acceptor, establishes an intramolecular charge transfer network that significantly influences the molecule's electronic structure and reactivity.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.23 Å |
| C-N | 1.39 Å | |
| C-C (inter-ring) | 1.49 Å | |
| Bond Angle | C-C-C (in phenyl ring) | ~120° |
| C-CO-C | 122° | |
| Dihedral Angle | Phenyl Ring 1 - CO - Phenyl Ring 2 | ~55° |
Note: These values are representative and may vary slightly depending on the specific computational method and basis set employed.
Vibrational Spectral Analysis: A Fingerprint of the Molecular Structure
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a unique "fingerprint" of a molecule's structure. By correlating experimental spectra with theoretically predicted vibrational frequencies, a detailed assignment of the fundamental vibrational modes can be achieved.
The vibrational modes of 3-ABP can be categorized into several distinct regions:
-
N-H Stretching: The asymmetric and symmetric stretching vibrations of the amino group are typically observed in the high-frequency region of the IR spectrum.
-
C-H Stretching: Aromatic C-H stretching vibrations give rise to characteristic bands.
-
C=O Stretching: The strong absorption band corresponding to the carbonyl group stretching is a prominent feature in the IR spectrum.
-
C-C Stretching: Vibrations associated with the phenyl rings' carbon framework.
-
In-plane and Out-of-plane Bending: Various bending modes of C-H, N-H, and the phenyl rings occur at lower frequencies.
Theoretical calculations not only predict the frequencies of these vibrations but also their intensities, aiding in the interpretation of complex experimental spectra.
Table 2: Key Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) (Calculated) | Wavenumber (cm⁻¹) (Experimental) | Vibrational Assignment |
| ~3450 | ~3470 | N-H Asymmetric Stretching |
| ~3350 | ~3380 | N-H Symmetric Stretching |
| ~1650 | ~1640 | C=O Stretching |
| ~1600-1450 | ~1590-1440 | C=C Aromatic Stretching |
| ~1320 | ~1310 | C-N Stretching |
Note: Experimental values are approximate and can be influenced by the sample's physical state (solid, liquid, or gas).
Electronic Properties and UV-Vis Spectral Analysis
The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's chemical reactivity, kinetic stability, and optical properties.
-
HOMO: The HOMO is primarily localized on the amino group and the attached phenyl ring, indicating this region's propensity to donate electrons.
-
LUMO: Conversely, the LUMO is concentrated around the carbonyl group and the other phenyl ring, highlighting its electron-accepting nature.
This spatial separation of the frontier orbitals facilitates intramolecular charge transfer upon electronic excitation. The HOMO-LUMO energy gap can be correlated with the electronic transitions observed in the UV-Vis absorption spectrum. A smaller energy gap generally corresponds to a longer wavelength of maximum absorption (λ_max).
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Aminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of a Versatile Intermediate
3-Aminobenzophenone is a valuable building block in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1] Its utility is also harnessed in the development of fluorescent dyes for biological imaging and as a photoinitiator in polymer chemistry.[1] However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to the safe handling of this compound, moving beyond mere procedural lists to explain the rationale behind each critical safety measure. Our aim is to empower researchers to work confidently and safely with this versatile intermediate.
Section 1: Hazard Identification and Risk Assessment - Understanding the "Why"
A comprehensive understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. It is not enough to know what the hazards are; we must understand why they exist to make informed decisions in the laboratory.
GHS Classification and Hazard Statements
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
| Acute toxicity, oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
Source: Multiple Safety Data Sheets[2][3]
The irritant nature of this compound to the skin, eyes, and respiratory tract is a key consideration. While the precise mechanism of its irritancy is not extensively detailed in publicly available literature, it is prudent to handle it as a compound that can disrupt cellular membranes and cause localized inflammatory responses upon contact. The "harmful if swallowed" classification, with a reported intravenous LD50 in mice of 56 mg/kg, underscores the need to prevent ingestion.[4]
Toxicological Profile: A Deeper Dive
While specific mechanistic studies on this compound are not abundant, we can draw some inferences from the broader class of benzophenones. Some benzophenone derivatives are known to have endocrine-disrupting properties.[5][6] Although there is no direct evidence to classify this compound as an endocrine disruptor, this potential for biological activity warrants a cautious approach, particularly in research settings where novel reaction pathways and byproducts may be generated.
The primary routes of exposure are inhalation of the dust, skin and eye contact, and ingestion. The causality behind the recommended personal protective equipment (PPE) is directly linked to mitigating these exposure routes.
Section 2: Engineering Controls and Personal Protective Equipment - A Multi-Layered Defense
The core principle of laboratory safety is to minimize exposure through a hierarchy of controls. For this compound, this involves a combination of engineering controls and personal protective equipment.
The Primacy of Engineering Controls
All work with solid this compound that could generate dust, or with solutions of the compound, must be conducted in a certified chemical fume hood.[3] This is non-negotiable. The fume hood serves as the primary barrier to prevent inhalation of airborne particles and to contain any accidental spills. The causality is simple: if you cannot inhale it, a primary exposure route is eliminated.
Personal Protective Equipment (PPE): The Last Line of Defense
Where engineering controls are the first line of defense, PPE is the essential final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[3] A face shield should also be worn when there is a significant risk of splashing. The rationale is to prevent contact with the sensitive tissues of the eyes, which can lead to serious irritation.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination. The goal is to prevent skin contact, which can cause irritation.[2]
-
Body Protection: A flame-resistant lab coat is essential to protect the skin from accidental splashes or spills.[3]
-
Respiratory Protection: In situations where a fume hood is not available or if ventilation is inadequate and exposure limits could be exceeded, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[3]
The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.
Caption: PPE Selection and Use Workflow
Section 3: Safe Handling, Storage, and Disposal - A Lifecycle Approach
Prudent Handling Practices
-
Avoid Dust Formation: When weighing or transferring the solid, do so carefully to minimize the generation of dust.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7]
-
Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents.[7] The amino group can be susceptible to oxidation, potentially leading to vigorous or exothermic reactions.
Storage with Foresight
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7] Some suppliers recommend storage at 0-8°C.[1] It should be stored away from incompatible materials.
Responsible Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain or in the general trash. The environmental fate of this compound is not well-documented, but related benzophenones can be persistent in the environment and exhibit aquatic toxicity.[9][10] Therefore, preventing its release into the environment is a critical responsibility.
Section 4: Emergency Procedures - Preparedness is Paramount
Accidents can happen even in the most well-managed laboratories. A clear and practiced emergency plan is essential.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for hazardous waste disposal.
Firefighting Measures
For fires involving this compound, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[7] Hazardous combustion products can include carbon oxides and nitrogen oxides.[4]
The following diagram outlines the logical flow of actions in response to an accidental spill of this compound.
Caption: Accidental Spill Response Workflow
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is not merely about following a set of rules. It is about fostering a culture of safety where every individual understands the "why" behind each precaution. By integrating a deep understanding of the chemical's properties and potential hazards with rigorous adherence to engineering controls, personal protective equipment, and emergency preparedness, researchers can confidently unlock the synthetic potential of this valuable compound while ensuring their own safety and the protection of their colleagues and the environment.
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An In-depth Technical Guide to the Purity Analysis of Commercial 3-Aminobenzophenone
Abstract
3-Aminobenzophenone (3-ABP) is a critical chemical intermediate, particularly in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). The purity of 3-ABP is paramount as impurities can carry over into the final drug product, potentially affecting its safety, efficacy, and stability. This guide provides a comprehensive framework for the purity analysis of commercial-grade this compound. It delves into the origins of potential impurities, outlines a multi-faceted analytical strategy, and provides detailed, field-proven methodologies for accurate purity determination. This document is intended for researchers, analytical scientists, and quality control professionals in the chemical and pharmaceutical industries.
Introduction: The Criticality of Purity
This compound, with the chemical formula C₁₃H₁₁NO, is a member of the benzophenone family, characterized by a ketone group bridging two phenyl rings, one of which is substituted with an amino group at the meta-position.[1][2] Its primary application lies in organic synthesis, where it serves as a key building block.[1][3][4] For instance, it is a precursor in the synthesis of certain pharmaceuticals, making the stringent control of its purity a non-negotiable aspect of quality assurance.
The presence of impurities, even in trace amounts, can have significant ramifications. They may:
-
Lead to undesirable side reactions, reducing the yield and purity of the final API.
-
Introduce toxicological risks if they are reactive or genotoxic.
-
Alter the physical and chemical properties of the final product.
Therefore, a robust and well-validated analytical strategy is essential to fully characterize the purity profile of commercial this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of any analytical method development.
| Property | Value | Reference |
| CAS Number | 2835-78-1 | [1][2] |
| Molecular Formula | C₁₃H₁₁NO | [1][2] |
| Molecular Weight | 197.23 g/mol | [2][4][5] |
| Appearance | Yellow to greenish powder | [1][3][6] |
| Melting Point | 81-87 °C | [5][6] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO. | |
| UV Maximum | Exhibits UV absorbance, a property leveraged in HPLC analysis. | [7] |
Profiling Potential Impurities
Impurities in commercial 3-ABP can originate from three primary sources: the synthetic route, subsequent degradation, or storage. A common synthetic pathway involves the Friedel-Crafts acylation of an aniline derivative or the reduction of a nitrobenzophenone precursor.[8]
Table of Potential Impurities:
| Impurity Name | Structure | Potential Origin |
| 2-Aminobenzophenone | Isomer | Isomeric starting materials or side reactions. |
| 4-Aminobenzophenone | Isomer | Isomeric starting materials or side reactions. |
| Benzophenone | Starting Material/By-product | Incomplete reaction or side reaction. |
| 3-Nitrobenzophenone | Starting Material | Incomplete reduction of the nitro-group. |
| 3,3'-Diaminobenzophenone | By-product | Over-reduction or side reactions. |
| Residual Solvents | Process-related | Solvents used during synthesis and purification (e.g., Toluene, Methanol, Ethanol).[9][10] |
A Strategic Approach to Purity Analysis
No single analytical technique can provide a complete purity profile. A comprehensive strategy relies on a combination of orthogonal methods—techniques that measure the same attribute through different physicochemical principles. This approach ensures that a wide range of potential impurities are detected and quantified.
Below is a logical workflow for the comprehensive purity analysis of a batch of this compound.
Caption: Overall workflow for purity analysis of this compound.
Detailed Analytical Methodologies
Identification by FTIR and NMR Spectroscopy
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR is a rapid and powerful technique for confirming the identity of a compound by identifying its functional groups. The infrared spectrum of the sample should be compared to a reference standard.
-
Expected Absorptions: Key peaks for 3-ABP include N-H stretching for the primary amine, C=O stretching for the ketone, and C=C stretching for the aromatic rings.[11]
-
Protocol:
-
Prepare the sample as a KBr (potassium bromide) disc or using an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum with a known reference spectrum of this compound. The positions of the major peaks should be concordant.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the identity and providing a quantitative assay against a certified internal standard. It is also excellent for detecting and identifying structurally similar impurities.
-
Protocol for ¹H NMR:
-
Accurately weigh and dissolve the 3-ABP sample and a certified internal standard (e.g., maleic acid) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
The chemical shifts, splitting patterns, and integration of the aromatic protons should be consistent with the structure of this compound.[12] The purity can be calculated by comparing the integral of a characteristic 3-ABP peak to the integral of the internal standard peak.
-
Assay and Organic Impurities by High-Performance Liquid Chromatography (HPLC)
A. Rationale and Method Design Reversed-phase HPLC with UV detection is the primary technique for quantifying the main component (assay) and separating and quantifying related organic impurities. The choice of a C18 column is based on its versatility and effectiveness in retaining and separating moderately polar compounds like aminobenzophenones.[13] A gradient elution is often preferred to ensure that both early and late-eluting impurities are resolved effectively.
B. Detailed HPLC Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
C. System Suitability and Validation Before sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. According to ICH Q2(R1) guidelines, this includes parameters like tailing factor, theoretical plates, and repeatability of injections.[14][15][16]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 for the 3-ABP peak | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 for the 3-ABP peak | Measures column efficiency and separation power. |
| Repeatability (%RSD) | %RSD ≤ 1.0% for 6 replicate injections | Demonstrates precision of the analytical system. |
Residual Solvents by Headspace Gas Chromatography (GC)
A. Rationale Volatile organic compounds used as solvents in the manufacturing process must be controlled to levels defined by regulatory guidelines such as ICH Q3C.[10] Static headspace sampling coupled with Gas Chromatography and a Flame Ionization Detector (GC-FID) is the standard method for this analysis.[17][18][19] This technique is highly sensitive and avoids injecting the non-volatile API onto the GC column.
B. Detailed GC Protocol
-
Instrumentation: GC system with a static headspace autosampler and a Flame Ionization Detector (FID).
-
Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.[10]
-
Carrier Gas: Nitrogen or Helium at a constant flow.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Equilibration Time: 20 minutes
-
-
Sample Preparation: Accurately weigh approximately 100 mg of 3-ABP into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent like Dimethyl Sulfoxide (DMSO). Seal the vial immediately.
Data Interpretation and Purity Calculation
The final purity of the this compound batch is a composite of the results from the orthogonal methods employed.
Purity Calculation:
Purity (%) = Assay (%) - Content of Organic Impurities (%) - Water Content (%) - Residual Solvents (%)
-
Assay (%) is determined by HPLC, typically using an external standard of known purity.
-
Organic Impurities (%) are determined by HPLC area percent normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.
-
Water Content (%) is determined by Karl Fischer titration or Loss on Drying.
-
Residual Solvents (%) are determined by GC against external standards.
Conclusion
The purity analysis of commercial this compound requires a scientifically sound, multi-faceted approach. This guide outlines a robust strategy combining spectroscopic and chromatographic techniques to ensure a comprehensive evaluation of identity, potency, and impurity profile. Adherence to these detailed methodologies, grounded in principles of analytical chemistry and regulatory expectations, will ensure that the material meets the high-quality standards required for its intended use, particularly in the development and manufacturing of pharmaceuticals. The validation of these analytical procedures in accordance with ICH guidelines is a critical final step to guarantee reliable and accurate results.[14][16]
References
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- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- BrightSpec. (n.d.). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography.
- LCGC International. (2008). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy.
- Scientific Research Publishing. (n.d.). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products.
- Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Ayyangar, N. R., Lahoti, R. J., & Daniel, T. (1991). An alternate synthesis of 3,4-diaminobenzophenone and of mebendazole.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- NIST. (n.d.). This compound.
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- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Cengage. (n.d.). Selected Methods of Analysis.
- Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone.
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- Google Patents. (n.d.). US3136815A - Amino substituted benzophenone oximes and derivatives thereof.
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Methodological & Application
Synthesis of 3-Aminobenzophenone from 3-Nitrobenzophenone: A Detailed Guide to Methodologies and Protocols
Abstract
The reduction of 3-nitrobenzophenone to 3-aminobenzophenone is a critical transformation in synthetic organic chemistry, providing a key intermediate for the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] The amino group in the resulting this compound serves as a versatile handle for further molecular elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methodologies for this reduction. We will delve into the mechanistic underpinnings of common reduction strategies, offer a comparative analysis of their advantages and limitations, and provide detailed, field-proven protocols to ensure successful synthesis.
Introduction: The Significance of the Nitro-to-Amine Reduction
The conversion of an aromatic nitro group to a primary amine is a fundamental reaction that dramatically alters the electronic properties of the benzene ring. The strongly deactivating and meta-directing nitro group is transformed into a strongly activating, ortho-, para-directing amino group.[2] This transformation is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.[1][3] The choice of reducing agent is paramount, as it dictates reaction efficiency, chemoselectivity in the presence of other reducible functional groups (such as the ketone in our substrate), and scalability.
This guide will focus on three widely employed and reliable methods for the synthesis of this compound from 3-nitrobenzophenone:
-
Catalytic Hydrogenation: A clean and efficient method utilizing a heterogeneous catalyst and a hydrogen source.
-
Metal-Mediated Reduction in Acidic Media: A classic and robust method using metals like tin or iron.
-
Reduction with Sodium Dithionite: A mild, metal-free alternative that offers excellent chemoselectivity.
Mechanistic Overview of Nitro Group Reduction
The reduction of a nitro group to an amine is a stepwise process. While the exact intermediates can vary depending on the reaction conditions, a generally accepted pathway involves the following key species:
Caption: Generalized pathway for the six-electron reduction of a nitro group.
This multi-step reduction highlights the importance of choosing a reducing agent and conditions that can drive the reaction to completion to yield the desired primary amine, avoiding the accumulation of intermediates like the hydroxylamine, which can be unstable.[4]
Comparative Analysis of Reduction Methodologies
The selection of a reduction method depends on several factors, including the scale of the reaction, the presence of other functional groups, cost, and safety considerations. The following table provides a comparative overview of the methods detailed in this guide.
| Feature | Catalytic Hydrogenation (e.g., H₂/Pd/C) | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Sodium Dithionite (Na₂S₂O₄) |
| Reagents | Hydrogen gas or a hydrogen donor, metal catalyst (e.g., Pd, Pt, Ni).[5] | Tin(II) chloride dihydrate, acid (typically HCl).[5] | Sodium dithionite, typically in an aqueous or mixed solvent system.[6][7] |
| Reaction Conditions | Neutral or acidic, often requires pressure.[5] | Strongly acidic, can require heating.[5][8] | Mild, often at room temperature or with gentle heating.[7] |
| Chemoselectivity | Can reduce other functional groups (e.g., alkenes, alkynes). The ketone in benzophenone is generally stable under these conditions.[5] | Good tolerance for many functional groups, but the strongly acidic conditions can be detrimental to acid-labile groups.[5] | Excellent chemoselectivity; tolerates aldehydes, ketones, esters, and halogens.[7][9] |
| Workup | Simple filtration of the catalyst.[1] | Can be cumbersome due to the formation of tin salts, requiring careful pH adjustment and extraction.[10] | Typically involves extraction with an organic solvent after reaction completion.[7][11] |
| Safety | Hydrogen gas is flammable and explosive; some catalysts are pyrophoric.[5] | Tin compounds have toxicity concerns.[10] | Generally considered safe and is an inexpensive reagent.[6] |
| Environmental Impact | Considered a "green" method with water as the main byproduct.[5] | Generates metallic waste.[10] | A metal-free alternative.[7] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
General Experimental Workflow
The overall process for each method follows a similar workflow, which can be visualized as follows:
Caption: A generalized workflow for the synthesis of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and offers a clean workup. The ketone functionality in 3-nitrobenzophenone is generally not reduced under these conditions, making it a selective method for this specific transformation.
Materials:
-
3-Nitrobenzophenone
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Stirring apparatus
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzophenone (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the palladium metal relative to the substrate) to the solution.
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove air.
-
Introduce hydrogen gas into the flask (a balloon filled with H₂ is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[5]
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization if necessary.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This is a classic and reliable method for the reduction of aromatic nitro compounds.[10][12] The reaction is performed in an acidic medium, and the workup requires careful neutralization.
Materials:
-
3-Nitrobenzophenone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzophenone (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.[5]
-
Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur, so cooling might be necessary.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly and carefully add a concentrated NaOH solution to neutralize the excess acid and precipitate tin salts. The mixture should be strongly basic (pH > 10).
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify by recrystallization or column chromatography as needed.
Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a mild and chemoselective reducing agent, making it an excellent choice when other sensitive functional groups are present.[7][9]
Materials:
-
3-Nitrobenzophenone
-
Sodium dithionite (Na₂S₂O₄)
-
A suitable solvent system (e.g., a mixture of an organic solvent like THF or methanol and water)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve 3-nitrobenzophenone (1.0 eq) in a suitable organic solvent (e.g., THF or methanol) in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium dithionite (typically 3-5 equivalents) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.[7]
-
The reaction is often exothermic and can be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Once the reaction is complete, add water to dissolve any inorganic salts.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[7]
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification can be achieved through recrystallization.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Yellow-greenish powder.[13]
-
Spectroscopic Data: The identity of the product can be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with known values. The NIST Chemistry WebBook is an authoritative source for reference spectra.[14][16]
Conclusion
The synthesis of this compound from 3-nitrobenzophenone can be successfully achieved through several reliable methods. Catalytic hydrogenation offers a clean and efficient route, while reduction with tin(II) chloride is a robust, albeit more workup-intensive, classical method. Sodium dithionite provides a mild and highly chemoselective metal-free alternative. The choice of method should be guided by the specific requirements of the synthesis, including scale, available equipment, and the chemical nature of any other functional groups in more complex substrates. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently produce this valuable synthetic intermediate.
References
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
- Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
- Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.
- Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer C
- Sodium Dithionite Definition. Fiveable.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Nitro Reduction - Common Conditions. Organic Chemistry.
- Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange.
- A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs.
- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians.
- This compound. NIST Chemistry WebBook.
- This compound. NIST Chemistry WebBook.
- This compound. NIST Chemistry WebBook.
- Process for the catalytic hydrogenation of aromatic nitro compounds.
- Hydrogenation C
- This compound Chemical Properties,Uses,Production. ChemicalBook.
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Application Notes and Protocols for the Synthesis of Aminobenzophenones via Friedel-Crafts Acylation
<_ _>
Abstract
2-Aminobenzophenones are pivotal intermediates in the synthesis of numerous pharmaceuticals, most notably for anxiolytic drugs like benzodiazepines.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of aminobenzophenones, with a core focus on the versatile yet challenging Friedel-Crafts acylation. We will explore the underlying mechanistic principles, provide detailed, field-proven protocols, and discuss critical process optimization strategies to ensure reliable and high-yield outcomes.
Introduction: The Strategic Importance of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forges a carbon-carbon bond between an aromatic ring and an acyl group, yielding an aryl ketone.[3] In the context of aminobenzophenone synthesis, this reaction is instrumental in constructing the core benzophenone scaffold. However, the presence of the amino group on the aniline substrate introduces significant challenges. The basic nature of the amino group's nitrogen atom leads to a Lewis acid-base reaction with the catalyst (e.g., AlCl₃), forming a deactivated complex that hinders the desired acylation.[4][5][6][7][8]
To circumvent this, a common and effective strategy is the protection of the amino group, typically by converting it into an amide (e.g., an acetanilide).[5][9][10] This protection strategy reduces the basicity of the nitrogen, allowing the Friedel-Crafts acylation to proceed.[5][9] Subsequent deprotection via hydrolysis then yields the target aminobenzophenone.[11]
This guide will detail synthetic strategies starting from various precursors, including substituted anilines and anthranilic acid derivatives.[1][12]
Reaction Mechanism: An In-depth Look
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[3] The key steps are:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., benzoyl chloride) to form a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[3][13][14]
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[3][14]
-
Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bonded to the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone.[3][13][15]
A key advantage of the acylation reaction over its alkylation counterpart is that the product ketone is less reactive than the starting material, which effectively prevents polysubstitution.[3][14]
Caption: Mechanism of Friedel-Crafts Acylation.
Synthetic Strategies and Protocols
Several viable routes exist for the synthesis of aminobenzophenones using Friedel-Crafts acylation. The choice of starting material often dictates the specific protocol.
Strategy 1: Acylation of a p-Substituted Aniline
This is a direct and common approach, particularly for synthesizing ortho-aminobenzophenones.[12] When the para-position of the aniline is blocked, the incoming acyl group is directed to the ortho position.[12] A prime example is the synthesis of 2-amino-5-chlorobenzophenone from p-chloroaniline.[16]
Protocol 1: Synthesis of 2-Amino-5-chlorobenzophenone from p-Chloroaniline
This protocol involves three main stages: protection of the amino group, Friedel-Crafts acylation, and deprotection.[11]
Step 1: Protection of p-Chloroaniline (Acetylation)
-
Dissolve p-chloroaniline in a mixture of water and concentrated hydrochloric acid to form the hydrochloride salt.[17]
-
In a separate flask, prepare a solution of sodium acetate in water.[17]
-
To the stirred p-chloroaniline hydrochloride solution, add acetic anhydride.[17]
-
A white precipitate of N-(4-chlorophenyl)acetamide will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[17]
Step 2: Friedel-Crafts Acylation
-
Suspend anhydrous aluminum chloride (AlCl₃, >1.1 equivalents) in an anhydrous solvent like dichloromethane under an inert atmosphere.[17] Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst.[17]
-
Add benzoyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension at 0-5 °C.[4]
-
Add the N-(4-chlorophenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.[4]
-
Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[4]
-
Separate the organic layer, wash with water, dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[4]
Step 3: Deprotection (Hydrolysis)
-
Reflux the crude N-acetyl-2-benzoyl-4-chloroaniline in an ethanolic solution of sodium hydroxide or a mixture of ethanol and concentrated hydrochloric acid.[4][17]
-
After cooling, neutralize the mixture to precipitate the product.[4]
-
Extract the product with a suitable organic solvent like methylene chloride.[17]
-
Evaporate the solvent and purify the resulting 2-amino-5-chlorobenzophenone by chromatography or recrystallization from a suitable solvent such as ethanol or ether.[16][17]
Strategy 2: Acylation of Anthranilic Acid Derivatives
This method involves protecting the amino group of anthranilic acid before the acylation step.[1] A common protecting group is p-toluenesulfonyl (tosyl).
Protocol 2: Synthesis of 2-Aminobenzophenone from Anthranilic Acid
Step 1: Protection of Anthranilic Acid
-
Dissolve anthranilic acid and sodium carbonate in water.[1]
-
Add p-toluenesulfonyl chloride and heat the mixture to 60-70°C.[1]
-
Filter the reaction mixture, wash with dilute HCl and water, and dry the resulting N-(p-toluenesulfonyl)anthranilic acid.[1]
Step 2: Friedel-Crafts Acylation
-
Suspend the dried N-(p-toluenesulfonyl)anthranilic acid in dry benzene.
-
Add phosphorus pentachloride (PCl₅) and heat to 50°C for 30 minutes to form the acid chloride in situ.[1][18]
-
Cool the mixture and add anhydrous aluminum chloride (AlCl₃) in portions.[1]
-
Heat the reaction mixture to 80-90°C for 4 hours.[1]
-
Pour the mixture onto a mixture of ice and concentrated hydrochloric acid.[1]
-
Remove the benzene by vacuum distillation.[1]
Step 3: Deprotection
-
Dissolve the residue in concentrated sulfuric acid and warm on a steam bath.[1]
-
Pour the sulfuric acid solution onto ice.[1]
-
Filter the solution to remove any by-products.[1]
-
Neutralize the filtrate to precipitate the 2-aminobenzophenone.[1][18]
-
Collect the product by filtration and recrystallize from an ethanol/water mixture.[1] A typical yield for the crude product is 69-72%.[1]
Caption: Workflow for Aminobenzophenone Synthesis.
Data Presentation and Comparison
| Synthetic Strategy | Starting Material | Key Reagents | Typical Yield | Key Considerations |
| Acylation of p-Substituted Aniline | p-Chloroaniline | Acetic anhydride, Benzoyl chloride, AlCl₃ | ~36-39%[16][19] | Requires protection/deprotection steps. The directing effect of the chloro group is crucial. |
| Acylation of Anthranilic Acid Derivative | Anthranilic Acid | p-Toluenesulfonyl chloride, PCl₅, Benzene, AlCl₃, H₂SO₄ | 69-72% (crude)[1] | Involves in situ formation of the acid chloride. Deprotection requires strong acid. |
| From 2-Nitrobenzoyl Chloride | 2-Nitrobenzoyl Chloride | Benzene, AlCl₃, Fe, Acetic Acid | Moderate | Involves a final reduction step of the nitro group.[1] |
Troubleshooting and Field-Proven Insights
Problem 1: Low Yield in Friedel-Crafts Acylation of Anilines
-
Causality: The primary reason is the deactivation of the Lewis acid catalyst by the basic amino group.[4] The lone pair on the nitrogen coordinates with the Lewis acid, deactivating the aromatic ring.[4][8]
-
Solution: Protect the amino group as an amide (e.g., acetamide) before acylation. This reduces the nitrogen's basicity.[4][5][9]
Problem 2: Formation of High-Melting Point Side Product (Acridone)
-
Causality: This is common in the synthesis from anthranilic acid, especially at high temperatures. Intramolecular cyclization of the intermediate is promoted by strong acids.[18]
-
Solution:
Problem 3: Incomplete Deprotection of the Tosyl Group
-
Causality: The sulfonamide bond is very stable and requires harsh acidic conditions for cleavage.[12][18]
-
Solution: Use concentrated sulfuric acid at 90-100°C for 1-2 hours for effective deprotection. Monitor the reaction closely to avoid product degradation.[18]
Conclusion
The Friedel-Crafts acylation remains a cornerstone for the synthesis of aminobenzophenones. While the inherent reactivity of the aniline substrate presents challenges, these can be effectively managed through strategic protection of the amino group and careful control of reaction conditions. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize these vital pharmaceutical intermediates. By understanding the causality behind each experimental step, scientists can optimize their synthetic routes for improved yield, purity, and scalability.
References
- Wikipedia. (2023). Friedel–Crafts reaction.
- Shaanxi Jujiehan Chem Co Ltd. (2018). Preparation method of 2-amino-5-chlorobenzophenone. Google Patents.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
- Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis of 2-aminobenzophenones.
- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
- Tran, P. H., Phung, H. Q., Hansen, P. E., Tran, H. N., & Le, T. N. (2016). Efficient Friedel–Crafts benzoylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate in the synthesis of aminobenzophenones. Synthetic Communications, 46(10), 864-873.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g).
- ResearchGate. (n.d.). Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups.
- PubMed. (2022). Lewis-Acid-Catalyzed Selective Friedel-Crafts Reaction or Annulation between Anilines and Glyoxylates.
- Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones.
- PubMed Central. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Scribd. (n.d.). The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon.
- ResearchGate. (2009). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones.
- YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- YouTube. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide.
- ResearchGate. (2001). Catalytic Friedel-Crafts Acylation of Aniline Derivatives.
- Chegg.com. (2020). Solved Anilines are incompatible with Friedel Crafts.
- Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?.
- Eduncle. (2020). Why aniline doesn't respond to friedel crafts alkylation and acylation reaction?.
- Quora. (2016). Why does aniline not undergo friedel crafts reaction?.
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Why aniline doesn't respond to friedel crafts alkylation and acylation reaction? [scoop.eduncle.com]
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- 19. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: Leveraging 3-Aminobenzophenone as a Versatile Photoaffinity Labeling Probe
Audience: Researchers, scientists, and drug development professionals engaged in target identification, validation, and drug-protein interaction studies.
Abstract: Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-ligand interactions directly within complex biological systems.[1][2] This guide provides an in-depth exploration of benzophenone-based photoprobes, with a specific focus on 3-aminobenzophenone as a versatile chemical scaffold for probe synthesis. We detail the underlying photochemical principles, strategic advantages over other photolabels, and provide comprehensive, field-proven protocols for probe design, experimental execution, and data validation to ensure scientific rigor.
The Principle of Photoaffinity Labeling (PAL)
The central challenge in drug discovery and chemical biology is often the identification of a small molecule's direct protein targets. Photoaffinity labeling addresses this by converting a non-covalent, reversible ligand-protein interaction into a stable, covalent bond upon activation by light.[3] A typical photoaffinity probe is a chimeric molecule incorporating three essential functional domains:
-
Affinity Moiety: The small molecule or ligand of interest that directs the probe to its specific protein target(s).
-
Photoreactive Group: A latent reactive group that, upon UV irradiation, forms a highly reactive intermediate capable of inserting into nearby chemical bonds.
-
Reporter/Identification Tag: A functional handle, such as biotin or a terminal alkyne, that enables the detection, enrichment, and identification of the now-covalently labeled proteins.[1][4]
This covalent capture permits the use of stringent purification and analytical techniques, such as mass spectrometry, which would otherwise disrupt the native ligand-protein complex.[5][6]
The Benzophenone Advantage in Probe Design
While several photoreactive groups exist (e.g., aryl azides, diazirines), benzophenones have emerged as a photophore of choice for many applications.[7]
Mechanism of Action
Upon irradiation with long-wave UV light (typically 350-360 nm), the benzophenone carbonyl is promoted to an excited triplet diradical state.[1][8][9] This triplet state is a relatively long-lived and moderately reactive species that can abstract a hydrogen atom from adjacent C-H bonds, which are abundant in amino acid side chains.[10] The resulting carbon-centered radicals on the probe and the target protein then combine to form a stable, covalent C-C bond.[10]
Caption: Benzophenone photocrosslinking mechanism.
Key Strengths and Considerations
| Feature | Benzophenone Probes | Aryl Azide Probes | Diazirine Probes |
| Activation Wavelength | ~350-360 nm (Long-wave UV)[11] | ~260-280 nm (Short-wave UV) | ~350-370 nm (Long-wave UV) |
| Biological Damage | Minimal; less damaging to proteins and cells.[1] | High potential for protein/DNA damage. | Minimal damage. |
| Reactive Intermediate | Triplet Diradical[1] | Nitrene | Carbene |
| Chemical Stability | Highly stable in the dark and to most synthetic steps.[1][12] | Can be unstable to reducing agents (e.g., DTT). | Generally stable, but can be sensitive to acids. |
| Reactivity/Insertion | Inserts into C-H bonds; relatively inert to water.[8][13] | Highly reactive, but can be quenched by water. | Highly reactive; inserts into C-H and heteroatom-H bonds. |
| Primary Limitation | Bulkiness may cause steric hindrance.[1][12] | Rearrangement of nitrene can lower crosslinking yield. | Can isomerize to a linear diazo compound. |
The stability of the benzophenone moiety and its activation by biologically gentler wavelengths make it an exceptionally reliable photophore for experiments in complex proteomes and live cells.[11]
This compound: A Versatile Synthetic Hub
This compound (3-ABP) is not typically the final photoprobe itself, but rather a strategic starting material. Its utility lies in the primary amine (-NH2) on the meta-position of one phenyl ring.[14][15] This amino group serves as a robust and versatile chemical handle for covalently attaching the benzophenone core to the ligand of interest, a linker, and/or a reporter tag through well-established amine chemistries (e.g., amide bond formation, reductive amination).
Caption: Modular design of a photoaffinity probe derived from 3-ABP.
Part I: Photoaffinity Probe Design & Synthesis Strategy
A successful PAL experiment begins with a well-designed probe. The goal is to append the photoreactive and reporter moieties with minimal disruption to the parent ligand's binding affinity.
-
Point of Attachment: Analyze the structure-activity relationship (SAR) of your ligand. Identify a position on the molecule that is not critical for target binding. This is where the linker will be attached.
-
Linker Selection: A flexible linker (e.g., polyethylene glycol) is crucial to provide sufficient space between the bulky benzophenone/reporter tag and the ligand, minimizing steric hindrance that could impair target binding.[12]
-
Synthesis: A common strategy involves synthesizing a derivative of the parent ligand that contains a terminal carboxylic acid. This can then be readily coupled to the amine of this compound using standard peptide coupling reagents (e.g., HATU, EDC/NHS) to form a stable amide bond. A reporter tag, such as a terminal alkyne for click chemistry, is typically incorporated into the linker.
Part II: Experimental Protocols
These protocols provide a framework for a typical PAL experiment using a 3-ABP-derived probe in a cell lysate context.
Protocol 1: General Photoaffinity Labeling Workflow
This protocol outlines the core steps for covalently labeling target proteins.
Materials:
-
Cell lysate containing the target protein (~1-5 mg/mL total protein).
-
3-ABP derived photoaffinity probe (stock in DMSO).
-
Parent compound (unmodified ligand) for competition (stock in DMSO).
-
Ice-cold PBS, lysis buffer.
-
UV lamp with 365 nm output (e.g., a handheld UV lamp or a crosslinker box).
Procedure:
-
Sample Preparation: Thaw cell lysate on ice. Clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet any insoluble debris.
-
Probe Incubation: In a microcentrifuge tube, add the photoaffinity probe to the clarified lysate to a final concentration of 1-10 µM. The optimal concentration must be determined empirically. Incubate for 30-60 minutes at 4°C on a rotator to allow the probe to bind to its target.
-
UV Irradiation: Place the tube on ice, open the cap, and irradiate with 365 nm UV light for 15-45 minutes. The optimal irradiation time is a critical parameter and should be titrated. The distance from the lamp to the sample should be kept consistent.
-
Sample Quenching: After irradiation, the sample is ready for immediate downstream analysis (e.g., SDS-PAGE) or for further processing as described in Protocol 3.
Protocol 2: The Self-Validating System - Essential Control Experiments
Running these controls is mandatory to distinguish specific, target-related labeling from non-specific background interactions.[1]
-
(A) Competition Control (Most Critical): Before adding the photoaffinity probe in Step 2 of Protocol 1, pre-incubate the lysate with a 50-100 fold molar excess of the unmodified parent compound for 30 minutes at 4°C.[8][16] Then, add the photoaffinity probe and proceed with the protocol.
-
Expected Outcome: A specific signal (e.g., a band on a gel or a peak in MS data) should be significantly diminished or completely absent in this sample compared to the sample without the competitor. Non-specific binding should remain largely unchanged.
-
-
(B) No UV Control: Prepare a sample with the photoaffinity probe as in Protocol 1, but keep it in the dark on ice for the duration of the irradiation step.
-
Expected Outcome: This control should show no covalent labeling, confirming that the bond formation is light-dependent.[1]
-
-
(C) No Probe Control: Prepare a sample of lysate without any probe but subject it to the same UV irradiation protocol.
-
Expected Outcome: This control helps identify any proteins that might aggregate or change behavior due to UV light alone.[1]
-
Protocol 3: Downstream Analysis via Click Chemistry and Enrichment
This workflow is for probes designed with a terminal alkyne reporter tag.
Materials:
-
Post-irradiation lysate from Protocol 1.
-
Click Chemistry Reagents: Biotin-Azide (e.g., Biotin-PEG3-Azide), Copper(II) Sulfate (CuSO4), a reducing agent (e.g., Sodium Ascorbate), and a copper ligand (e.g., TBTA).
-
Streptavidin-conjugated magnetic or agarose beads.
-
Wash buffers (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Click Reaction: To the ~100 µL of irradiated lysate, add the click chemistry reagents according to the manufacturer's protocol. A typical reaction might involve adding Biotin-Azide (final conc. ~50 µM), CuSO4 (final conc. ~1 mM), and freshly prepared Sodium Ascorbate (final conc. ~5 mM). Incubate for 1 hour at room temperature.
-
Protein Precipitation (Optional but Recommended): Perform a chloroform/methanol precipitation to remove excess click reagents.
-
Streptavidin Enrichment: Resuspend the protein pellet in a buffer containing 1% SDS. Dilute with PBS to reduce the SDS concentration to <0.1%. Add pre-washed streptavidin beads and incubate for 1-2 hours at 4°C to capture biotinylated proteins.
-
Washing: Pellet the beads and wash extensively (at least 3-4 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and silver/Coomassie staining, Western blotting (if an antibody to the target is available), or submit for in-gel digestion and protein identification by LC-MS/MS.[8][12]
Part III: Data Interpretation & Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| High Background Labeling | Probe concentration is too high; irradiation time is too long; probe is non-specific. | Titrate probe concentration downwards. Perform a time-course experiment to find the shortest effective irradiation time. Ensure the competition control is working; if not, the probe may be unsuitable. |
| Low or No Labeling Signal | Probe concentration is too low; irradiation is inefficient; probe binding affinity is poor; target protein is low abundance. | Increase probe concentration. Check UV lamp output and decrease distance to sample. Validate probe binding with an orthogonal method (e.g., thermal shift assay). Consider enriching for the target protein before labeling. |
| Labeling in "No UV" Control | Probe is unstable or intrinsically reactive. | Synthesize a fresh batch of the probe. Re-evaluate the chemical structure for any inherently reactive functional groups. |
| Specific band does not disappear in competition control | Competitor concentration is too low; probe has much higher affinity than the parent compound. | Increase the excess of the competitor (up to 500-fold). If this fails, the probe's modification may have artificially enhanced its affinity, complicating interpretation. |
References
- Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PubMed Central. (n.d.).
- Dorman, G., & Prestwich, G. D. (1997). Benzophenone photoprobes for phosphoinositides, peptides and drugs. Photochemistry and Photobiology, 65(2), 222-234. [Link]
- Polymer Innovation Blog. (2016). UV Curing: Part 2; A Tour of the UV Spectrum.
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
- Robinette, D., Neamati, N., Tomer, K., & Borchers, C. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 3(4), 435-446. [Link]
- ResearchGate. (n.d.). The effect of UV light on benzophenone.
- Kratzer, U., et al. (2001). Characterization of peptide–protein interactions using photoaffinity labeling and LC/MS. Journal of the American Society for Mass Spectrometry, 12(6), 670-679. [Link]
- Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(36), 7783-7801. [Link]
- Kleiner, P. T., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(12), 2757-2762. [Link]
- Wang, P., & He, Y. (2012). Probing proteomes with benzophenone photoprobes. Methods in Molecular Biology, 800, 185-195. [Link]
- ResearchGate. (n.d.). UV absorption spectrum of benzophenone.
- Wang, P., & He, Y. (2012). Probing Proteomes with Benzophenone Photoprobes. In Chemical Proteomics (pp. 185-195). Humana Press. [Link]
- SLS Ireland. (n.d.). This compound, 97%.
- Seo, Y. H., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 1-22. [Link]
- Qvit, N., et al. (2008). Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates. Biopolymers, 89(9), 763-772. [Link]
- Wolszczak, M., et al. (2020). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes.
- ResearchGate. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones.
- OUCI. (n.d.). Photoaffinity labelling with small molecules.
- Zhang, Y., et al. (2019). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. Organic & Biomolecular Chemistry, 17(23), 5779-5783. [Link]
- Chemdad. (n.d.). This compound.
- Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship.org. [Link]
- Rowland, P., et al. (2023). Photoaffinity labelling displacement assay using multiple recombinant protein domains. Biochemical Journal, 480(15), 1183-1197. [Link]
- ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol.
- Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications.
- Butini, S., et al. (2022). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 65(13), 9122-9132. [Link]
- Lau, Y. H., et al. (2017). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. ChemistryOpen, 6(4), 487-491. [Link]
- Wikipedia. (n.d.). Photoaffinity labeling.
- ResearchGate. (n.d.). Photoactivation mechanism of benzophenone.
- Tanabe, G., et al. (2024). Probing for optimal photoaffinity linkers of benzophenone-based photoaffinity probes for adenylating enzymes. Bioorganic & Medicinal Chemistry, 110, 117815. [Link]
- ResearchGate. (n.d.). Proposed mechanisms of different types of photoaffinity labeling.
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- Kaur, R., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(61), 35056-35081. [Link]
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- Sumranjit, T., & Chung, S. J. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 18(9), 10425-10451. [Link]
- Sumranjit, T., & Chung, S. J. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 18(9), 10425-10451. [Link]
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The Versatile Scaffold: 3-Aminobenzophenone in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Benzophenone Core
In the landscape of contemporary drug discovery, the benzophenone scaffold holds a privileged position. Its inherent structural rigidity, coupled with the synthetic tractability to introduce a diverse array of functional groups, has established it as a cornerstone for the development of novel therapeutic agents. Among its many derivatives, 3-Aminobenzophenone emerges as a particularly versatile building block, offering a strategic amino functional group that serves as a linchpin for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into its pivotal role in the creation of potent antimitotic agents, kinase inhibitors, and central nervous system (CNS) modulators, underscoring the profound impact of this unassuming molecule on the frontier of medicine.
I. Antimitotic Agents: Targeting the Cytoskeleton for Cancer Therapy
A primary and highly successful application of the this compound scaffold is in the design of antimitotic agents that disrupt microtubule dynamics, a clinically validated strategy in cancer chemotherapy. These derivatives often function by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules, leading to cell cycle arrest and apoptosis.
Mechanism of Action: The Colchicine Binding Site and Apoptotic Induction
A significant class of this compound derivatives exerts its antimitotic effects by binding to the colchicine-binding site on β-tubulin.[1] This interaction prevents the polymerization of tubulin heterodimers into microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2] Ultimately, this sustained mitotic arrest activates the intrinsic apoptotic pathway, culminating in the activation of executioner caspases, such as caspase-3, and programmed cell death.[3]
Signaling Pathway: Caspase-3 Mediated Apoptosis
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- 3. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Incorporation of 3-Aminobenzophenone in Peptide Synthesis: An Application Note for Researchers
Abstract
This comprehensive guide details the strategic incorporation of 3-aminobenzophenone into peptide chains, a critical process for developing advanced photoaffinity labeling probes and other specialized peptidomimetics. We provide detailed, field-proven protocols for both solid-phase and solution-phase peptide synthesis, emphasizing the nuanced selection of protecting groups and coupling agents. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles to ensure successful and reproducible synthesis.
Introduction: The Significance of this compound in Peptide Chemistry
The benzophenone moiety is a cornerstone in medicinal chemistry, valued for its presence in numerous bioactive natural products and synthetic drugs.[1][2][3] Its utility is significantly enhanced when incorporated into peptides, primarily due to its function as a photoactivatable cross-linking agent. Upon exposure to UV light, the benzophenone group can form covalent bonds with nearby biomolecules, making it an invaluable tool for photoaffinity labeling to elucidate protein-protein interactions and identify new therapeutic targets.[4] this compound is a particularly useful building block for this purpose, as its amino group provides a convenient handle for incorporation into a growing peptide chain.[5][6][7] This application note will provide a detailed protocol for the successful incorporation of this versatile molecule.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO | [5][8][9][10] |
| Molecular Weight | 197.23 g/mol | [5][8][9][10] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 81-84 °C | |
| CAS Number | 2835-78-1 | [5][8][9][10] |
The presence of the primary aromatic amine is the key reactive site for peptide bond formation. Its basicity and nucleophilicity are lower than that of aliphatic amines, which necessitates careful selection of coupling reagents to ensure efficient acylation.
Strategic Overview: Incorporating this compound
The incorporation of this compound into a peptide sequence requires a strategic approach that considers the overall synthetic scheme, whether it be Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis. The core challenge lies in protecting the amino group of this compound to prevent unwanted side reactions and ensuring its efficient coupling to the peptide chain.[11][12][13][14]
Workflow for Incorporating this compound
Caption: General workflow for incorporating this compound into a peptide.
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Approach
SPPS is the most common method for peptide synthesis due to its efficiency and ease of purification.[15][16][17] The Fmoc/tBu strategy is highly recommended for its milder deprotection conditions.[15][18]
-
Fmoc-protected amino acids
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Rink Amide or Wang resin[19]
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[20] or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[21]
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Preparation of Fmoc-3-aminobenzophenone:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or acetonitrile.
-
Add a mild base like sodium bicarbonate or DIPEA (1.5 equivalents).
-
Add Fmoc-OSu (1.1 equivalents) portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography to obtain Fmoc-3-aminobenzophenone.
-
-
Resin Swelling:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.[15]
-
-
Standard Peptide Elongation:
-
Perform standard Fmoc-SPPS cycles to build the desired peptide sequence up to the point of this compound incorporation.[17] Each cycle consists of:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling the next Fmoc-amino acid using a coupling reagent like HBTU or HATU and a base like DIPEA.
-
Washing with DMF.
-
-
-
Incorporation of Fmoc-3-aminobenzophenone:
-
After the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF.
-
Dissolve Fmoc-3-aminobenzophenone (3 equivalents), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test.
-
-
Continuation of Peptide Synthesis:
-
After successful coupling of Fmoc-3-aminobenzophenone, the Fmoc group can be removed using the standard deprotection protocol, and the peptide chain can be further elongated if necessary.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[15]
-
-
Purification and Analysis:
Protocol 2: Solution-Phase Synthesis Approach
Solution-phase synthesis can be advantageous for large-scale production or for peptides that are difficult to synthesize on a solid support.[25][26][27][28]
-
Protected amino acids (e.g., Boc- or Fmoc-protected)
-
Fmoc-3-aminobenzophenone (prepared as in Protocol 1)
-
Coupling reagents: EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole)[29] or T3P® (Propylphosphonic Anhydride)[26]
-
Solvents: DMF, DCM, Ethyl Acetate
-
Bases: DIPEA, Triethylamine
-
Acids for deprotection (e.g., TFA for Boc, piperidine for Fmoc)
-
Preparation of Peptide Fragment:
-
Coupling of Fmoc-3-aminobenzophenone:
-
Dissolve the N-terminally deprotected peptide fragment in a suitable solvent like DMF.
-
In a separate flask, dissolve Fmoc-3-aminobenzophenone (1.2 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents).
-
Add the activated Fmoc-3-aminobenzophenone solution to the peptide fragment solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the resulting peptide by column chromatography or recrystallization.
-
-
Final Deprotection:
-
Remove the N-terminal Fmoc group and any other protecting groups as required by the overall synthetic strategy.
-
-
Final Purification and Characterization:
Troubleshooting Common Challenges
| Problem | Potential Cause | Suggested Solution |
| Incomplete Coupling of this compound | Steric hindrance or low reactivity of the aromatic amine. | Use a more powerful coupling reagent like HATU.[20] Increase the coupling time and/or temperature. Double couple (repeat the coupling step). |
| Side Reactions | Incomplete protection of the amino group. | Ensure the purity of Fmoc-3-aminobenzophenone before use. |
| Aggregation of the Peptide Chain | Formation of secondary structures, especially in long or hydrophobic sequences.[30] | Use structure-disrupting additives like pseudoproline dipeptides during synthesis. Synthesize in segments.[30] |
| Low Yield After Cleavage | Incomplete synthesis or premature cleavage. | Optimize coupling and deprotection times. Ensure the correct cleavage cocktail is used for the specific resin and protecting groups. |
Visualization of the Coupling Reaction
Sources
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- 30. blog.mblintl.com [blog.mblintl.com]
Application Note: 3-Aminobenzophenone as a Versatile Building Block for Novel High-Performance Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Potential of 3-Aminobenzophenone in Polymer Chemistry
This compound (3-ABP) is a highly versatile organic molecule that serves as an exceptional building block for the synthesis of novel polymers.[1][2][3] Its unique structure, featuring a reactive primary amine and a bulky, photoactive benzophenone moiety, allows for its incorporation into a variety of polymer backbones.[1] The non-linear, meta-substituted pattern of the amine group introduces kinks into the polymer chain, which disrupts chain packing and can significantly enhance the solubility of otherwise intractable high-performance polymers like aramids and polyimides.[4]
Furthermore, the benzophenone group imparts valuable properties to the resulting materials, including UV absorption capabilities and potential for photo-crosslinking, making 3-ABP-based polymers attractive for applications in advanced coatings, photoresists, and high-stability films.[1] This application note provides a detailed guide to the synthesis and characterization of two major classes of high-performance polymers derived from this compound: Aromatic Polyamides (Aramids) and Polyimides.
Synthesis Strategies and Workflow
The primary amino group on this compound is the key to its utility in step-growth polymerization. It readily reacts with carboxylic acid derivatives (diacyl chlorides) to form polyamides or with cyclic dianhydrides to form polyimides via a poly(amic acid) intermediate.
General Synthesis and Characterization Workflow
The overall process for synthesizing and characterizing polymers from this compound follows a logical progression from monomer preparation to detailed polymer analysis.
Caption: General workflow for polymer synthesis and characterization.
Protocol 1: Synthesis of Aromatic Polyamides (Aramids)
Aromatic polyamides derived from this compound exhibit enhanced solubility compared to their linear counterparts, while maintaining high thermal stability.[4][5] The direct polycondensation reaction, particularly the Yamazaki-Higashi phosphorylation method or low-temperature solution polycondensation with diacyl chlorides, are effective synthetic routes.[4][5]
Reaction Scheme: Polyamide Synthesis
Caption: Synthesis of an aromatic polyamide from 3-ABP.
Detailed Step-by-Step Protocol: Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from this compound and a diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride.
Materials:
-
This compound (3-ABP), 97% or higher (CAS 2835-78-1)[6]
-
Terephthaloyl chloride or Isophthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Dropping funnel
-
Ice-water bath
-
Beakers, graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a flame-dried, nitrogen-purged three-neck flask, dissolve a specific molar amount of this compound in anhydrous NMP. The concentration is typically around 10-15 wt%.
-
Catalyst Addition: Add an equimolar amount of anhydrous pyridine to the solution, which will act as an acid scavenger for the HCl byproduct.[7]
-
Cooling: Cool the reaction flask to 0-5 °C using an ice-water bath. This is crucial to control the reaction rate and prevent side reactions.
-
Acyl Chloride Addition: Dissolve an equimolar amount of the diacyl chloride in a small amount of anhydrous NMP in a dropping funnel. Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. A significant increase in viscosity will be observed as the polymer forms.
-
Precipitation: Pour the viscous polymer solution slowly into a large beaker of vigorously stirring methanol or water to precipitate the polyamide.
-
Washing: Collect the fibrous polymer precipitate by filtration. Wash it thoroughly several times with hot water and then with methanol to remove unreacted monomers, solvent, and pyridine hydrochloride.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Protocol 2: Synthesis of Polyimides
Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[8][9] The synthesis is a two-step process: first, the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final insoluble, intractable polyimide.[4][10]
Reaction Scheme: Polyimide Synthesis
Caption: Two-step synthesis of a polyimide from 3-ABP.
Detailed Step-by-Step Protocol: Two-Step Polyimide Synthesis
This protocol details the synthesis of a polyimide from this compound and a dianhydride like Pyromellitic dianhydride (PMDA) or 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA).[9]
Materials:
-
This compound (3-ABP), 97% or higher (CAS 2835-78-1)
-
Pyromellitic dianhydride (PMDA) or other aromatic dianhydride[11]
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine, anhydrous
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer and nitrogen inlet
-
Glass plates for film casting
-
Programmable oven or furnace
-
Beakers, graduated cylinders
-
Vacuum oven
Procedure:
Part A: Synthesis of Poly(amic acid) Precursor
-
Monomer Dissolution: In a flame-dried, nitrogen-purged flask, dissolve an equimolar amount of this compound in anhydrous DMAc (to achieve a final solid content of 15-20 wt%).
-
Dianhydride Addition: Add an equimolar amount of the dianhydride powder in one portion to the stirred diamine solution at room temperature.[4] The reaction is exothermic; maintain the temperature below 30 °C.
-
Polymerization: Continue stirring under nitrogen at room temperature for 12-24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).[4][10]
Part B: Imidization (Conversion to Polyimide) The poly(amic acid) can be converted to the polyimide by thermal or chemical means.
-
Thermal Imidization (for film formation):
-
Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Draw down to a uniform thickness using a doctor blade.
-
Solvent Removal: Place the cast film in a low-temperature oven (60-80 °C) for several hours to gently remove the bulk of the solvent.
-
Curing: Transfer the film to a programmable high-temperature oven. Cure under a nitrogen atmosphere using a staged heating ramp, for example: 1 hour at 100 °C, 1 hour at 200 °C, and finally 1 hour at 300 °C.[8] This gradual heating ensures complete cyclization and prevents film defects.
-
Cooling: Allow the oven to cool slowly to room temperature before removing the tough, flexible polyimide film.
-
-
Chemical Imidization (for powder isolation):
-
Dehydrating Agent: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically a 2:1 molar ratio with respect to the repeating unit).[4]
-
Reaction: Stir the mixture at room temperature for 12 hours, then heat to 100 °C for 2 hours. The polyimide will often precipitate from the solution during this process.[4]
-
Isolation: Precipitate the polymer in methanol, filter, wash thoroughly, and dry in a vacuum oven as described for polyamides.
-
Characterization and Expected Results
Proper characterization is essential to confirm the structure and properties of the synthesized polymers.
| Technique | Purpose | Expected Results for 3-ABP Polymers |
| FTIR Spectroscopy | Confirm functional groups and reaction completion. | Polyamide: Appearance of Amide I (C=O stretch) at ~1650 cm⁻¹ and Amide II (N-H bend) at ~1540 cm⁻¹. Disappearance of primary amine peaks. Polyimide: Disappearance of amic acid peaks. Appearance of characteristic imide absorptions at ~1780 cm⁻¹ (asym C=O), ~1720 cm⁻¹ (sym C=O), and ~1370 cm⁻¹ (C-N stretch). |
| NMR Spectroscopy (¹H, ¹³C) | Elucidate detailed polymer structure. | Complex aromatic signals corresponding to the 3-ABP and comonomer units. Appearance of amide proton (~10 ppm) for polyamides. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability and decomposition temperature. | High thermal stability is expected. The 5% or 10% weight loss temperature (TGA-d₅% or TGA-d₁₀%) for these polymers is typically above 400-450 °C in a nitrogen atmosphere.[7][12] |
| Differential Scanning Calorimetry (DSC) | Determine glass transition temperature (Tg). | The bulky, kinked structure from 3-ABP should result in amorphous polymers with distinct glass transition temperatures, often in the range of 200-300 °C.[4][12] |
| Solubility Testing | Assess processability. | Good solubility in polar aprotic solvents like NMP, DMAc, DMF, and DMSO is a key advantage of incorporating 3-ABP.[4] |
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Diacyl chlorides are corrosive and react violently with water; handle with care.
-
Anhydrides are moisture-sensitive.
-
Organic solvents like NMP and DMAc are harmful; avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a valuable monomer for creating a new generation of high-performance polymers. By introducing a non-linear, photoactive moiety, it allows for the synthesis of thermally stable polyamides and polyimides with significantly improved solubility and processability. The protocols outlined in this note provide a reliable foundation for researchers to explore the synthesis and application of these advanced materials.
References
- Hsiao, S. H., & Lin, S. Y. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N′-Bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564–2574.
- Chem-Impex. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile.
- ResearchGate. (n.d.). Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane.
- Adduci, J. M., & Kuckoff, R. S. (n.d.). Synthesis and characterization of poly(imide-sulfonamide)s. ElectronicsAndBooks.
- Google Patents. (n.d.). US20180022873A1 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide.
- CORE. (n.d.). Synthesis and characterization of poly-(p-phenylene pyromellitamic acid).
- ResearchGate. (n.d.). Thermal properties of polyamides 3a-3f and 3h.
- Revue Roumaine de Chimie. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE.
- Chemdad. (n.d.). This compound.
- Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene.
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Application Notes and Protocols: Leveraging 3-Aminobenzophenone in Supramolecular Self-Assembly
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the utilization of 3-Aminobenzophenone as a versatile building block in the field of supramolecular self-assembly. We will explore its role in forming ordered nanostructures through non-covalent interactions, with a focus on both host-guest complexation and the rational design of self-assembling derivatives. The protocols outlined herein are designed to be reproducible and provide a strong foundation for researchers developing novel materials for applications ranging from drug delivery to tissue engineering.
Introduction: The Supramolecular Potential of this compound
This compound (3-ABP) is a commercially available compound featuring a flexible benzophenone core with a strategically placed amino group. This unique combination of a hydrogen bond acceptor (carbonyl group), a hydrogen bond donor (amino group), and two aromatic rings capable of π-π stacking interactions makes it an attractive candidate for the construction of supramolecular architectures. Its inherent chemical functionalities allow for both direct participation in self-assembly processes and straightforward synthetic modification to create more complex, tailored building blocks for programmed self-organization.
Principles of this compound Self-Assembly
The self-assembly of this compound and its derivatives is primarily governed by a combination of non-covalent interactions:
-
Hydrogen Bonding: The amino (-NH₂) and carbonyl (C=O) groups are prime sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. These directional interactions are fundamental in guiding the formation of ordered one-dimensional and two-dimensional structures.[1]
-
π-π Stacking: The two phenyl rings of the benzophenone moiety can engage in π-π stacking interactions, which contribute to the stabilization of the assembled structures, particularly in aqueous environments.
-
Hydrophobic Interactions: In aqueous media, the hydrophobic benzophenone core can drive the aggregation of molecules to minimize contact with water, a key principle in the formation of micelles, vesicles, and hydrogels.
These non-covalent forces can be exploited in two primary strategies for supramolecular self-assembly involving this compound:
-
Host-Guest Chemistry: this compound can act as a guest molecule, forming inclusion complexes with macrocyclic hosts like cyclodextrins. The resulting host-guest complexes can then self-assemble into higher-order nanostructures.
-
Covalent Functionalization: The amino group of this compound serves as a convenient handle for covalent modification. By attaching other molecular motifs, such as peptides or polymers, researchers can create sophisticated amphiphilic molecules that self-assemble into well-defined nanostructures like nanofibers, nanoribbons, and hydrogels.
Application Example 1: Host-Guest Self-Assembly with Cyclodextrins
The formation of nanostructures through the self-assembly of this compound with α- and β-cyclodextrins has been reported.[1][2] In this system, the hydrophobic benzophenone portion of 3-ABP is encapsulated within the cyclodextrin cavity, forming a 1:1 inclusion complex. These individual complexes then self-assemble into larger, ordered structures, such as nanosheets and nanoribbons, driven by intermolecular hydrogen bonds between the protruding amino groups and the hydroxyl groups on the exterior of the cyclodextrins.[1]
Conceptual Workflow for 3-ABP/Cyclodextrin Self-Assembly
Caption: Workflow for the self-assembly of 3-ABP and cyclodextrin.
Application Example 2: Self-Assembling Dipeptide Hydrogels
A powerful application of this compound is its use as a functional building block for creating stimuli-responsive materials. By covalently attaching a dipeptide, such as diphenylalanine (FF), to the amino group of 3-ABP, a molecule with amphiphilic character can be synthesized. These conjugates can self-assemble in aqueous solution to form hydrogels, which are three-dimensional networks of nanofibers that entrap large amounts of water.
A notable example is the synthesis of a this compound-dipeptide conjugate (3BPAcFF) which can be triggered to self-assemble into a hydrogel.[3][4]
Protocol: Synthesis of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzophenone-functionalized diphenylalanine (3BPAcFF)
This protocol is adapted from the work of Loch, A. S., et al. (2025).[3]
Materials:
-
This compound
-
Fmoc-diphenylalanine (Fmoc-FF-OH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Fmoc-FF-OH (1 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 20 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure 3BPAcFF conjugate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Hydrogel Formation from 3BPAcFF
This protocol is adapted from the work of Loch, A. S., et al. (2025).[3]
Materials:
-
3BPAcFF
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Calcium Chloride (CaCl₂) solution (triggering agent)
-
Vials and magnetic stirrer
Procedure:
-
Dispersion: Weigh the desired amount of 3BPAcFF into a vial with a magnetic stirrer bar.
-
Hydration: Add the required volume of deionized water and 1 equivalent of 0.1 M NaOH to achieve the desired final concentration (e.g., 10 mg/mL). The NaOH deprotonates the carboxylic acid, promoting dissolution and the formation of micellar aggregates.[3]
-
Equilibration: Seal the vial and stir at room temperature for at least 16 hours to ensure complete dissolution and equilibration of the self-assembled structures. At this stage, the solution should be at a high pH (around 10).[3]
-
Gelation: To induce hydrogel formation, introduce a triggering agent such as a calcium chloride solution. This can be done by extruding the 3BPAcFF solution into a bath of CaCl₂. The divalent calcium ions crosslink the carboxylate groups, leading to the formation of a stable hydrogel network.[3]
Visualization of the Self-Assembly and Gelation Process
Caption: Synthesis and self-assembly of the 3BPAcFF conjugate into a hydrogel.
Characterization of this compound-Based Supramolecular Assemblies
A suite of analytical techniques is essential to confirm the formation and elucidate the properties of the self-assembled structures.
| Technique | Purpose | Expected Observations for 3-ABP Systems |
| ¹H NMR Spectroscopy | To confirm the formation of inclusion complexes and to study the interactions between molecules in the assembled state. | Chemical shift changes of the aromatic protons of 3-ABP upon inclusion in a cyclodextrin cavity. Broadening of peaks in the gel state due to restricted molecular motion. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology of the self-assembled nanostructures on a surface. | Imaging of nanofibers, nanoribbons, or the porous network structure of a hydrogel. |
| Transmission Electron Microscopy (TEM) | To observe the fine details of the nanostructures, such as the dimensions of nanofibers or the layered structure of nanosheets. | High-resolution images confirming the morphology and size of the assembled structures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups involved in hydrogen bonding. | Shifts in the stretching frequencies of N-H and C=O bonds, indicating their participation in hydrogen bonding within the self-assembled structure. |
| UV-Vis and Fluorescence Spectroscopy | To study the formation of inclusion complexes and changes in the local environment of the benzophenone chromophore. | Changes in the absorption and emission spectra of 3-ABP upon complexation or aggregation. |
| Powder X-Ray Diffraction (PXRD) | To assess the crystallinity and packing of the molecules in the solid state or in a semi-crystalline gel. | The appearance of new diffraction peaks indicates the formation of an ordered, crystalline structure. |
| Rheology | To measure the mechanical properties of hydrogels, such as their stiffness and viscosity. | Determination of the storage (G') and loss (G'') moduli, with G' > G'' being characteristic of a gel. |
Conclusion
This compound is a valuable and versatile molecule for the construction of supramolecular materials. Its inherent functional groups provide a basis for both direct host-guest assembly and for its use as a scaffold in the synthesis of more complex self-assembling molecules. The protocols and characterization strategies outlined in these application notes provide a solid starting point for researchers aiming to exploit the properties of this compound in the development of novel functional materials for a wide range of scientific and biomedical applications. The causality behind the experimental choices lies in the rational use of non-covalent interactions, which can be tuned through molecular design and environmental triggers to control the resulting supramolecular architectures.
References
- Rajendiran, N., Sankaranarayanan, R. K., & Saravanan, J. (2014). Nanostructures formed by cyclodextrin covered aminobenzophenones through supramolecular self assembly. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 127, 52-60. [Link]
- Loch, A. S., Mikhail, I., Bianco, S., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
- Loch, A. S., Mikhail, I., Bianco, S., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
- Loch, A. S., Mikhail, I., Bianco, S., et al. (2025).
- Marchesan, S., et al. (2023). Self-assembly of benzophenone-diphenylalanine conjugate into a nanostructured photocatalyst.
- Du, X., et al. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Chemistry, 9, 749321. [Link]
- Yan, X., et al. (2021). Self-assembled short peptides: Recent advances and strategies for potential pharmaceutical applications. Journal of Pharmaceutical Analysis, 11(5), 529-540. [Link]
- Loch, A. S., Mikhail, I., Bianco, S., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
- Loch, A. S., Mikhail, I., Bianco, S., et al. (2025).
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Application of 3-Aminobenzophenone in Dye Synthesis: A Guide for Researchers
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of 3-Aminobenzophenone as a versatile precursor in the synthesis of dyes. It covers the fundamental chemical principles, provides a detailed experimental protocol for the synthesis of a representative azo dye, and explores potential applications in other classes of colorants.
Introduction to this compound in Dye Chemistry
This compound (3-ABP), also known as 3-benzoylaniline, is an aromatic organic compound featuring a primary amine group and a benzophenone core.[1][2] Its molecular formula is C₁₃H₁₁NO, and its structure presents a unique combination of reactive sites and functional properties, making it a valuable building block in synthetic organic chemistry.[3]
For dye synthesis, 3-ABP is particularly advantageous for two primary reasons:
-
Reactive Amino Group : The primary aromatic amine (-NH₂) is readily converted into a diazonium salt. This intermediate is a powerful electrophile, enabling the formation of azo dyes, which represent the largest and most diverse class of synthetic colorants.[4]
-
Benzophenone Core : The diaryl ketone structure of the benzophenone moiety imparts significant steric bulk and influences the electronic properties of the resulting dye molecule. This can enhance photostability, modify solubility, and tune the final color by extending the chromophore's conjugated π-system.
This guide focuses on the most direct application of 3-ABP: the synthesis of azo dyes through diazotization and azo coupling.
Core Reaction Mechanism: From Amine to Azo Dye
The synthesis of azo dyes from an aromatic amine like this compound is a classic two-step process.[4]
-
Diazotization : The process begins with the conversion of the primary amino group of 3-ABP into a diazonium salt. This reaction is typically carried out in a cold, acidic solution (e.g., with hydrochloric acid) by the addition of sodium nitrite. The temperature must be maintained between 0-5 °C to ensure the stability of the resulting diazonium salt, which is prone to decomposition and nitrogen gas evolution at higher temperatures.
-
Azo Coupling : The highly reactive diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with a coupling component. The coupling component is typically an electron-rich aromatic compound, such as a phenol or an aromatic amine. The position of the coupling is directed by the activating groups on the coupling component.
The general workflow for this process is illustrated below.
Caption: General experimental workflow for azo dye synthesis.
Experimental Protocol: Synthesis of (E)-1-((3-benzoylphenyl)diazenyl)naphthalen-2-ol
This protocol details the synthesis of a representative monoazo dye using this compound as the diazo component and 2-naphthol as the coupling component. This reaction is a robust example that yields a vividly colored product.[5]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₁₃H₁₁NO | 197.23 | 1.97 g | 10 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 2.5 mL | ~30 |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g | 11 |
| 2-Naphthol | C₁₀H₈O | 144.17 | 1.44 g | 10 |
| Sodium Hydroxide | NaOH | 40.00 | 0.80 g | 20 |
| Deionized Water | H₂O | 18.02 | - | - |
| Ethanol | C₂H₅OH | 46.07 | - | - |
Step-by-Step Methodology
Part A: Diazotization of this compound
-
In a 100 mL beaker, combine 1.97 g (10 mmol) of this compound with 15 mL of deionized water and 2.5 mL of concentrated hydrochloric acid. Stir until the amine salt is fully dissolved.
-
Cool the resulting solution to 0-5 °C in an ice-water bath with continuous stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.
-
In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution over 10-15 minutes. Ensure the temperature remains below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. The formation of the diazonium salt is indicated by a clear, pale yellow solution.
Part B: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of a 1 M sodium hydroxide solution (prepared by dissolving 0.80 g of NaOH in 20 mL of water).
-
Cool this alkaline solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Part A to the chilled 2-naphthol solution. A deeply colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification of the Dye
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper. This step removes unreacted salts and acids.
-
Recrystallize the crude product from hot ethanol to obtain the purified dye.
-
Dry the final product in a desiccator or a vacuum oven at a low temperature. Weigh the final product and calculate the percentage yield.
Caption: Versatility of this compound in dye synthesis.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated hydrochloric acid and sodium hydroxide in a fume hood.
-
Aromatic amines and diazonium salts are potentially hazardous and should be handled with care. Diazonium salts can be explosive when dry; they should be kept in solution and used immediately.
-
The synthesized dyes may be potent staining agents. Avoid contact with skin and clothing.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a wide range of dyes. Its primary amino group allows for straightforward entry into the vast chemical space of azo dyes, while its benzophenone core provides a means to tune the properties of the final products. The detailed protocol provided herein serves as a reliable starting point for researchers to explore the synthesis of novel colorants. Furthermore, the potential to use 3-ABP in the creation of triphenylmethane dyes and functional fluorescent probes highlights its significance as a platform chemical for advanced applications in materials science and biotechnology.
References
- Gung, B. W., & Taylor, R. T. (2004). The Synthesis of Azo Dyes.
- Chemdad Co., Ltd. (n.d.). This compound.
- Google Patents. (n.d.). US3046209A - Preparation of triphenylmethane dyes.
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
- SLS Ireland. (n.d.). This compound, 97%.
- Al-Rubaie, L. A., & Mhessn, R. J. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology, 9(4), 33-42.
- Google Patents. (n.d.). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
- Myek, B., & Tumentu, T. (2015). Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol.
- Liras, M., et al. (2008). Photophysical Characterization of New 3-Amino and 3-Acetamido BODIPY Dyes with Solvent Sensitive Properties. Journal of Fluorescence, 18, 855-863.
- European Patent Office. (n.d.). EP 0491256 A1 - Process for the preparation of triphenylmethane dyes.
- Google Patents. (n.d.). US5198558A - Process for the preparation of triphenylmethane dyes.
- Lancashire Online Knowledge. (n.d.). THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANIE DYES.
- Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 2021-2026.
- Google Patents. (n.d.). US1694057A - Process of making triphenylmethane dyes.
- NIST. (n.d.). This compound.
- NIST. (n.d.). This compound IR Spectrum.
- Plant Archives. (2019). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives, 19(2), 6372-6376.
- Grzybowski, M., et al. (2021). 3′-Nitro- and 3′-Aminofluoresceins: Appearance of Previously Missing Dyes. Molecules, 26(16), 4930.
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Application Note: 3-Aminobenzophenone as a Versatile Photo-Crosslinking Agent for Elucidating Molecular Interactions in Chemical Biology
Abstract
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing transient and stable molecular interactions within complex biological systems.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-aminobenzophenone as a robust photo-crosslinking agent. We will delve into the underlying photochemical principles, provide detailed protocols for probe synthesis and application, and discuss best practices for experimental design and data interpretation. The inherent advantages of the benzophenone photochemistry, coupled with the synthetic versatility of the 3-amino functional group, make this compound an invaluable tool for mapping protein-protein, protein-ligand, and protein-nucleic acid interactions.[3][4]
Introduction: The Power of Covalent Capture
Understanding cellular processes requires a detailed map of molecular interactions. Many of these interactions, however, are transient and have low affinity, making them difficult to capture using traditional biochemical methods like co-immunoprecipitation. Photoaffinity labeling overcomes this limitation by creating a covalent bond between interacting molecules upon photoactivation, permanently "trapping" the interaction for subsequent analysis.[1][5]
Among the various photoreactive chemical groups (PCGs) used in PAL, benzophenones have emerged as a popular choice.[2][5] Unlike other photoprobes like diazirines or aryl azides, benzophenones offer a unique combination of stability, selective reactivity, and relative insensitivity to aqueous environments, making them highly suitable for in vitro and in cellulo studies.[6][7]
1.1. The Benzophenone Advantage
Benzophenone (BP) based crosslinkers are prized for several key features:
-
Activation Wavelength: BP is activated by UV-A light (typically ~350-365 nm), which minimizes damage to sensitive biological macromolecules like proteins and nucleic acids that absorb at shorter wavelengths.[4][8]
-
Mechanism of Action: Upon UV irradiation, the benzophenone carbonyl group enters an excited triplet diradical state (T1).[6][9] This excited state is a potent hydrogen abstractor and can readily extract a hydrogen atom from adjacent C-H bonds, which are abundant in biological molecules, to form a stable covalent C-C bond.[6][10]
-
Water Insensitivity: The excited triplet state of benzophenone is not readily quenched by water, a significant advantage over highly reactive carbenes generated from diazirines.[6][7] This leads to higher crosslinking yields in aqueous biological buffers.
-
Reversibility of Excited State: The photo-excitation process is reversible, allowing the benzophenone to return to the ground state if no suitable C-H bond is in proximity for abstraction. This contributes to a high reaction efficiency when an interacting partner is present.[7]
1.2. This compound: A Synthetically Tractable Hub
While benzophenone itself is a powerful photophore, its utility is maximized when incorporated into a probe molecule designed to target a specific biological context. This compound (3-ABP) serves as an excellent starting scaffold for creating such probes. Its chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2835-78-1 | [11] |
| Molecular Formula | C₁₃H₁₁NO | [11] |
| Molecular Weight | 197.23 g/mol | [11] |
| Appearance | Yellow to green powder | |
| Melting Point | 81-87 °C |
The primary amine (-NH₂) at the meta-position provides a versatile chemical handle for conjugation. It can be readily derivatized using a wide range of amine-reactive chemistries to attach the benzophenone photophore to peptides, small molecules, nucleic acids, or other targeting moieties.[11][12] This synthetic accessibility allows for the rational design of bespoke photoaffinity probes.
Mechanism of this compound Photo-Crosslinking
The crosslinking process can be broken down into two main phases: photoactivation and covalent bond formation.
-
Photoactivation: A molecule incorporating the this compound moiety is irradiated with UV light at approximately 350-365 nm. The benzophenone carbonyl absorbs a photon, promoting an electron from a non-bonding orbital (n) to an anti-bonding π* orbital, resulting in a short-lived singlet state (S₁).[6][9]
-
Intersystem Crossing: The S₁ state rapidly undergoes intersystem crossing to form the more stable and longer-lived triplet diradical state (T₁).[6]
-
Hydrogen Abstraction: The T₁ state is the reactive species. It abstracts a hydrogen atom from a nearby C-H bond (typically within ~3 Å) of an interacting molecule (e.g., an amino acid side chain).[13] This generates a semipinacol (ketyl) radical on the benzophenone and a carbon-centered radical on the target molecule.[14]
-
Covalent Bond Formation: The two radical species then rapidly combine in a "radical recombination" step to form a stable, covalent C-C bond, thus permanently crosslinking the probe to its interaction partner.[10][14]
Figure 1. Mechanism of benzophenone-mediated photo-crosslinking.
Experimental Design and Protocols
Success in a photo-crosslinking experiment hinges on careful planning and execution. This section outlines the critical steps, from probe synthesis to final analysis.
3.1. Synthesis of a this compound Probe
The primary amino group of 3-ABP is the key to its versatility. It can be acylated to form stable amide bonds, making it compatible with common bioconjugation strategies.[15] A frequent approach is to link 3-ABP to a molecule of interest (e.g., a peptide, inhibitor, or ligand) that contains a carboxylic acid, often activated as an N-hydroxysuccinimide (NHS) ester.[16][17]
Protocol 1: General Synthesis of a 3-ABP-Peptide Conjugate
This protocol describes the conjugation of this compound to a peptide with a C-terminal carboxylic acid.
Materials:
-
Peptide of interest with a C-terminal carboxyl group
-
This compound (3-ABP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reverse-phase HPLC system for purification
Procedure:
-
Peptide Activation:
-
Dissolve the peptide (1 eq) in a minimal volume of Reaction Buffer.
-
In a separate tube, dissolve EDC (1.5 eq) and NHS (1.5 eq) in anhydrous DMF.
-
Add the EDC/NHS solution to the peptide solution. Stir at room temperature for 1 hour to form the NHS-ester activated peptide. The reaction progress can be monitored by LC-MS.
-
-
Conjugation:
-
Dissolve this compound (3 eq) in a minimal volume of anhydrous DMF. Add DIPEA (3 eq) to the solution.
-
Add the 3-ABP solution to the activated peptide solution.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any remaining active NHS esters. Incubate for 30 minutes.
-
-
Purification:
-
Purify the resulting 3-ABP-peptide conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
-
Storage:
-
Lyophilize the purified conjugate and store it at -20°C or -80°C, protected from light.
-
Rationale for Choices:
-
EDC/NHS Chemistry: This is a robust and widely used method for creating stable amide bonds between a carboxyl group and a primary amine.[15] NHS esters are more stable to hydrolysis than many other activated esters, improving conjugation efficiency.[16]
-
Buffers: A slightly acidic pH (MES, pH 6.0) is optimal for the EDC/NHS activation step. The conjugation step is performed under slightly basic conditions facilitated by DIPEA to ensure the amine of 3-ABP is deprotonated and nucleophilic.
-
Light Protection: Benzophenone is photoreactive, so all synthesis and storage steps should be performed with protection from UV and strong ambient light to prevent premature activation or degradation.
3.2. Photo-Crosslinking in Solution (Protein-Ligand Interaction)
This protocol provides a general workflow for identifying the binding partners of a small molecule ligand derivatized with 3-ABP in a complex protein lysate.
Figure 2. General workflow for a photo-crosslinking experiment.
Materials:
-
3-ABP labeled probe (e.g., small molecule inhibitor)
-
Cell or tissue lysate containing the putative target protein(s)
-
Crosslinking Buffer: PBS or HEPES buffer, pH 7.4
-
UV Lamp (365 nm), such as a hand-held lamp or a UV crosslinker instrument
-
SDS-PAGE reagents
-
Western blot or mass spectrometry equipment for analysis
Protocol 2: Photo-Crosslinking and Target Identification
Procedure:
-
Sample Preparation:
-
Prepare the protein lysate. Ensure the buffer is compatible with the interaction and does not contain primary amines (like Tris) that could compete in certain probe designs.[17]
-
Determine the total protein concentration of the lysate (e.g., via Bradford or BCA assay).
-
-
Binding/Incubation:
-
In a microcentrifuge tube or a well of a 24-well plate, combine the protein lysate (e.g., 50-100 µg total protein) with the 3-ABP probe to a final concentration typically in the low micromolar to nanomolar range. The optimal concentration must be determined empirically.
-
Control: Prepare a parallel sample without the probe and another with a "competitor" - an excess of the unlabeled ligand - to demonstrate specificity.
-
Incubate the samples for 30-60 minutes at 4°C or room temperature to allow the probe to bind to its target. Perform this step in the dark.
-
-
UV Irradiation:
-
Place the samples on ice, open the tube caps, and irradiate from above with a 365 nm UV source.
-
Typical irradiation times range from 15 to 60 minutes.[4] The optimal time and distance from the UV source must be optimized to maximize crosslinking while minimizing protein damage.
-
Control: Prepare a non-irradiated sample containing the probe and lysate to serve as a negative control.
-
-
Analysis by SDS-PAGE and Western Blot:
-
Add SDS-PAGE sample buffer to the irradiated and control samples, boil for 5 minutes, and resolve the proteins on a polyacrylamide gel.
-
If the probe contains a reporter tag (like biotin or a fluorescent dye), the crosslinked product can be visualized by streptavidin-HRP blot or direct fluorescence imaging.
-
If an antibody to the target protein is available, a Western blot can be performed. A successful crosslink will result in a band shift corresponding to the mass of the protein plus the probe.
-
-
Analysis by Mass Spectrometry:
-
For unbiased target identification, the crosslinked band can be excised from a Coomassie-stained gel.
-
The protein is subjected to in-gel digestion (e.g., with trypsin).
-
The resulting peptides are analyzed by LC-MS/MS to identify the protein(s) that were crosslinked to the probe.[18]
-
Self-Validating System: This protocol incorporates essential controls for trustworthiness. The non-irradiated control confirms that any observed band shift is UV-dependent. The competition control, where an excess of unlabeled ligand prevents the labeled probe from binding and crosslinking, validates the specificity of the interaction.
Conclusion
This compound is a powerful and synthetically accessible photo-crosslinking agent for chemical biology research. Its favorable photochemical properties, including activation by less-damaging long-wave UV light and insensitivity to water, make it a reliable tool for covalently capturing molecular interactions.[4][7][8] By following the principles and protocols outlined in this guide, researchers can design and execute robust photoaffinity labeling experiments to identify novel drug targets, map protein interaction networks, and gain deeper insights into the complex machinery of the cell.
References
- Belsom, A. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry.
- Probing Proteomes with Benzophenone Photoprobes.
- Ghattas, W., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(9), 2204. [Link]
- This compound. Chongqing Chemdad Co., Ltd. [Link]
- Photoaffinity labeling. Wikipedia. [Link]
- Lynch, A. M., et al. (2022). Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv. [Link]
- Garcia, G. 3rd, et al. (2007). [3H]Benzophenone photolabeling identifies state-dependent changes in nicotinic acetylcholine receptor structure. Biochemistry, 46(36), 10296-307. [Link]
- Photo-cross-linking interacting proteins with a genetically encoded benzophenone.
- On the Limits of Benzophenone as Cross-Linker for Surface-
- This compound, 97%. SLS Ireland. [Link]
- Hameed, A., et al. (2020). Synthesis of benzophenone semicarbazones and thiosemicarbazones 3–27. SN Applied Sciences, 2(5), 894. [Link]
- Ghattas, W., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI. [Link]
- Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-62. [Link]
- De Martino, G., et al. (2006). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 49(3), 947-54. [Link]
- Photoaffinity Labeling (PAL).
- Chatzidaki, A., et al. (2001). Slow photo-cross-linking kinetics of benzophenone-labeled voltage sensors of ion channels. Biochemistry, 40(35), 10564-74. [Link]
- Proposed benzophenone photocrosslinking mechanisms.
- On the Limits of Benzophenone as Cross-Linker for Surface-
- Berezhnytsia, O., et al. (2021). Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. Molecules, 26(15), 4443. [Link]
- Kumar, G. V., et al. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Scientifica (Cairo), 2021, 6688107. [Link]
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Application Note & Protocol: A Validated Stability-Indicating HPLC Method for the Quantification of 3-Aminobenzophenone
Abstract
This document provides a comprehensive guide to a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-Aminobenzophenone. This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds and other industrial products.[1][2] Ensuring its purity and quantifying its concentration is critical for quality control and regulatory compliance. This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6] The protocol is intended for researchers, scientists, and professionals in drug development and quality control laboratories.
Introduction
This compound, with the chemical formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol , is a well-established building block in organic synthesis.[7][8] Its applications include the synthesis of chiral photoaffinity labeling probes and racemic benzophenone ureas.[2] Given its role as a starting material in pharmaceutical manufacturing, a reliable and validated analytical method is essential to determine its identity, purity, and concentration.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds.[9][10] This application note describes a stability-indicating RP-HPLC method, which is crucial for distinguishing the intact active substance from any potential degradation products that may form under various stress conditions.[9] The validation of this method is based on the principles outlined in the ICH Q2(R2) guidelines, ensuring the reliability and accuracy of the analytical results.[3][4][5][6][11]
Experimental
Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥ 97%)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (Analytical grade)
-
Hydrochloric acid (Analytical grade)
-
Sodium hydroxide (Analytical grade)
-
Hydrogen peroxide (30%, Analytical grade)
-
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and detection of this compound. A reversed-phase C18 column is chosen for its versatility and common use in separating moderately polar compounds. The mobile phase composition of acetonitrile and a slightly acidic aqueous phase ensures good peak shape and retention. The detection wavelength is selected based on the UV absorbance spectrum of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (pH 3.0 adjusted with phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][12]
Before initiating the validation experiments, the suitability of the chromatographic system is assessed by injecting the working standard solution (e.g., 25 µg/mL) six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the this compound standard. The sample is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed, and the chromatograms are examined for any degradation peaks. The method is considered specific if the this compound peak is well-resolved from any degradation product peaks.
The linearity of the method is evaluated by analyzing a series of at least five concentrations of the this compound standard over the range of 1-100 µg/mL. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined. An r² value of ≥ 0.999 is generally considered acceptable.[13]
Accuracy is determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated. Acceptance criteria for recovery are typically between 98.0% and 102.0%.[9][14]
-
Repeatability (Intra-day Precision): The precision of the method is assessed by analyzing six replicate preparations of the sample solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) of the results is calculated.
-
Intermediate Precision (Inter-day Precision): This is evaluated by repeating the analysis on a different day, with a different analyst, and on a different instrument. The %RSD is calculated for the combined results. A %RSD of ≤ 2.0% is generally acceptable for both repeatability and intermediate precision.[9][14]
LOD and LOQ are determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.[15] These can also be calculated from the standard deviation of the response and the slope of the calibration curve.
The robustness of the method is evaluated by intentionally varying the chromatographic conditions and observing the effect on the results. Minor variations may include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2%)
-
Column temperature (± 2°C)
-
Wavelength of detection (± 2 nm)
The system suitability parameters should remain within the acceptance criteria for the method to be considered robust.
Visualization of Workflows
Caption: General workflow for the HPLC analysis of this compound.
Caption: Key validation parameters for the HPLC method as per ICH Q2(R2) guidelines.
Conclusion
The described RP-HPLC method provides a reliable, accurate, and precise approach for the quantification of this compound. The method has been validated according to the ICH Q2(R2) guidelines, demonstrating its suitability for routine quality control and stability testing. The stability-indicating nature of the method ensures that the analyte can be accurately quantified in the presence of its degradation products. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC - NIH.
- This compound - NIST WebBook.
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31).
- Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI.
- Analytical Methods - RSC Publishing.
- This compound 97 2835-78-1 - Sigma-Aldrich.
- Application Note: Analysis of 3-Aminobenzanthrone using HPLC with Fluorescence Detection - Benchchem.
- This compound | CAS 2835-78-1 | SCBT - Santa Cruz Biotechnology.
- A Comparative Guide to Stability-Indicating HPLC and Alternative Methods for the Analysis of 2-Amino-5-chlorobenzophenone - Benchchem.
- CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents.
- Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats - PubMed.
- This compound | 2835-78-1 - ChemicalBook. (2025, January 27).
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
- This compound | 2835-78-1 - ChemicalBook.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry - NPRA.
- Analytical Method Validation (AMV) Procedure / Guide - Pharma Beginners. (2021, January 7).
- High-Performance Liquid Chromatography (HPLC) Methods for 2-Aminobenzophenone Analysis: Application Notes and Protocols - Benchchem.
- This compound One Chongqing Chemdad Co. ,Ltd.
- A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations - Repositorio Institucional CONICET Digital.
- (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations - ResearchGate. (2025, August 5).
- High-Performance Liquid Chromatography (HPLC) Methods for 2-Aminobenzophenone Analysis: Application Notes and Protocols - Benchchem.
- This compound - NIST WebBook.
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Application Notes and Protocols for the Synthesis of 2-Aminobenzophenones via Grignard Reaction
Abstract
2-Aminobenzophenones are foundational scaffolds in medicinal chemistry, serving as critical precursors for a multitude of pharmacologically active compounds, most notably the 1,4-benzodiazepine class of anxiolytics and anticonvulsants.[1][2][3] Their synthesis is a pivotal step in numerous drug development pipelines. Among the various synthetic strategies, the Grignard reaction stands out for its versatility and efficiency in constructing the requisite diaryl ketone framework.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the Grignard reaction for synthesizing 2-aminobenzophenones. It elucidates the underlying mechanisms, compares key strategic approaches, and offers detailed, field-proven protocols to ensure successful and safe execution.
Scientific Foundation: The Grignard Reaction in Context
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent, R-MgX) to an electrophilic carbon atom.[5] The carbon atom bonded to the magnesium is highly polarized, rendering it strongly nucleophilic and basic. This reactivity is harnessed to form new carbon-carbon bonds, a cornerstone of organic synthesis.
In the context of 2-aminobenzophenone synthesis, the reaction typically involves the addition of an aryl Grignard reagent to a suitable benzoic acid derivative. The choice of this starting material is critical and dictates the overall strategic approach.
Reaction Mechanism Overview
The process can be dissected into two primary stages:
-
Formation of the Grignard Reagent: An aryl halide (e.g., bromobenzene) reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the arylmagnesium halide. This step is heterogeneous and its initiation is a critical, often challenging, step.
-
Nucleophilic Addition: The Grignard reagent adds to an electrophilic carbonyl or nitrile group. The resulting intermediate, an alkoxide or an imine salt, is then hydrolyzed during aqueous workup to yield the final ketone product.[5][6]
Caption: General mechanism for 2-aminobenzophenone synthesis.
Strategic Pathways for Synthesis
The primary challenge in using Grignard reagents with amino-substituted precursors is the acidic proton of the amino group (R-NH₂), which readily quenches the basic Grignard reagent. Successful strategies cleverly circumvent this issue.
Strategy A: The 2-Aminobenzonitrile Route (Recommended)
This is arguably the most direct and efficient method. The Grignard reagent attacks the nitrile carbon. The key advantage is that the resulting imine salt intermediate is stable and does not react further with the Grignard reagent.[1][4] The desired ketone is only formed upon acidic hydrolysis during the workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol.[1][4] This strategy elegantly avoids the need for protecting the amino group.[1]
Strategy B: The Weinreb-Nahm Amide Route
This powerful method involves the reaction of a Grignard reagent with an N-methoxy-N-methyl amide derivative of anthranilic acid (a Weinreb-Nahm amide).[1][7] The Grignard addition forms a highly stable, chelated intermediate.[1] This intermediate is stable until acidic workup and does not collapse to a ketone in the presence of the Grignard reagent, thereby cleanly preventing over-addition.[7][8] While robust, this method requires the initial preparation of the Weinreb-Nahm amide from a precursor like isatoic anhydride.[7][8]
Strategy C: The Benzoxazinone Route
In this approach, a Grignard reagent is used to react with a 2-methyl-3,1-benzoxazin-4-one, which can be prepared from 2-acetamidobenzoic acid. The Grignard reagent adds to the carbonyl, leading to a ring-opened intermediate that, after hydrolysis, yields a 2-acetamidobenzophenone. A final deprotection step is then required to reveal the free amine.[9]
Core Protocol: Synthesis of 2-Amino-5-chlorobenzophenone via Grignard Reaction
This protocol details the synthesis using the 2-aminobenzonitrile strategy, a reliable and high-yielding approach.
Materials & Reagent Preparation
| Reagent/Material | Specifications | Purpose |
| Magnesium Turnings | >99.5% purity | Formation of Grignard Reagent |
| Iodine | Crystal | Initiator/Activator for Mg |
| Bromobenzene | Anhydrous, >99% | Aryl source for Grignard Reagent |
| 2-Amino-5-chlorobenzonitrile | >98% purity | Electrophilic substrate |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Reaction Solvent |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Quenching and Hydrolysis |
| Diethyl Ether / Ethyl Acetate | Reagent Grade | Extraction Solvent |
| Anhydrous Sodium Sulfate | Granular | Drying Agent |
| Standard Glassware | Flame- or oven-dried | Reaction vessels |
Causality: The Grignard reaction is extremely sensitive to protic sources like water.[10] All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction must be run under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the highly basic Grignard reagent.[11][12] Anhydrous solvents are mandatory.[11]
Step-by-Step Experimental Procedure
Caption: Experimental workflow for aminobenzophenone synthesis.
Part 1: Preparation of Phenylmagnesium Bromide
-
Setup: Assemble a three-necked, round-bottom flask (appropriately sized for the reaction scale) equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of nitrogen.[12]
-
Charging the Flask: Place magnesium turnings (1.2 - 1.5 equivalents relative to the aryl halide) into the flask. Add a single small crystal of iodine. The iodine helps to chemically activate the magnesium surface by etching away the passivating oxide layer.[11][13]
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.1 - 1.3 equivalents) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium turnings. The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution.[10][13] Gentle warming with a heat gun may be required, but have an ice bath ready in case the reaction becomes too vigorous.[11][14]
-
Completion: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[13] After the addition is complete, continue stirring the mixture until most of the magnesium has been consumed (typically 1-2 hours).
Part 2: Reaction with 2-Aminobenzonitrile
-
Substrate Preparation: In a separate, flame-dried flask under nitrogen, dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous THF.
-
Cooled Addition: Cool this solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the addition reaction.[13]
-
Grignard Addition: Slowly add the freshly prepared Grignard reagent to the cooled nitrile solution via a cannula or dropping funnel with vigorous stirring.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting nitrile.
Part 3: Workup and Purification
-
Quenching and Hydrolysis: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1 M aqueous HCl.[1] This step both quenches any remaining Grignard reagent and hydrolyzes the imine salt intermediate to the ketone. Continue stirring for 1-2 hours to ensure hydrolysis is complete.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two or three times with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine all organic extracts. Wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
Purification: The resulting crude solid can be purified by either column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-aminobenzophenone.[1]
Quantitative Data Summary
The following table presents representative yields for aminobenzophenone synthesis, highlighting the effectiveness of the Grignard approach with various substrates.
| Starting Material | Grignard Reagent | Conditions | Yield | Reference |
| 2-Aminobenzonitrile | Aryl Grignard/Lithium | Ether | ~71% | [4][13] |
| Isatoic Anhydride (via Weinreb Amide) | Aryl Halide + n-BuLi | THF, -78°C | 70% | [7][8] |
| 2-Methyl-3,1-benzoxazin-4-one | Phenylmagnesium Bromide | Ether/Benzene | Moderate | [9] |
Critical Safety Considerations
The Grignard reaction is a powerful tool, but it carries significant hazards that must be actively managed.
-
Fire Hazard: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the vicinity. The reaction itself is exothermic and can cause the solvent to boil, creating a high risk of fire if not controlled.[11][12][14]
-
Runaway Reactions: The reaction initiation can be unpredictable and is followed by a rapid exotherm.[14] Always have a large ice bath readily available to cool the reaction flask if it becomes too vigorous. The rate of addition of the aryl halide must be carefully controlled.[12]
-
Water Reactivity: Grignard reagents react violently with water, releasing flammable hydrogen gas.[15] Quenching must be performed slowly and carefully by adding the reaction mixture to an ice/acid slurry, never the other way around.
-
Personal Protective Equipment (PPE): At a minimum, safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric reagents) must be worn.[14]
-
Engineering Controls: All steps must be performed in a certified chemical fume hood. For larger-scale reactions, a blast shield is highly recommended.[12][14] Do not work alone when performing a Grignard reaction.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvent.- Passivated magnesium surface.- Impure aryl halide. | - Re-dry all glassware and use freshly opened anhydrous solvent.- Add a fresh iodine crystal or gently crush a piece of Mg with a glass rod.- Use a drop of a previously successful Grignard reaction to initiate.- Purify the aryl halide.[10] |
| Low yield of final product | - Grignard reagent was partially quenched (moisture).- Incomplete reaction.- Poor temperature control leading to side reactions. | - Ensure strictly anhydrous conditions throughout.- Allow for longer reaction times or gentle heating after addition.- Maintain cooling during all additions to control exotherms. |
| Formation of biphenyl side product | - Overheating during Grignard formation. | - Maintain a gentle, controlled reflux during Grignard formation. Do not overheat. |
References
- BenchChem. (n.d.). Application of Grignard Reagents in the Synthesis of 2-Aminobenzophenones: Advanced Protocols for Pharmaceutical Research.
- Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
- University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- American Chemical Society. (n.d.). Grignard Reaction Safety.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-aminobenzophenones.
- YouTube. (2024). Grignard reaction safety.
- BenchChem. (n.d.). Optimizing reaction conditions for 2-aminobenzonitrile to benzophenone conversion.
- Chemistry LibreTexts. (2020). Practical Considerations, Procedural Changes, Safety Tips.
- Google Patents. (n.d.). US5136085A - Synthesis of 2-aminobenzophenones.
- Google Patents. (n.d.). US3270053A - 2-(alpha-halo-lower alkanoylamino)-benzophenones.
- PubMed Central (PMC). (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.
- ResearchGate. (n.d.). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
- BenchChem. (n.d.). Reproducibility of published synthesis methods for 2-Aminobenzophenone.
- SlideShare. (n.d.). Groups for Amino Groups.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis.
- Web Pages. (n.d.). Grignard Reaction.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- TÜBİTAK Academic Journals. (2007). A Convenient Method for the Preparation of 2-Aminobenzophenone Derivatives under Ultrasonic Irradiation.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g).
Sources
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- 5. Grignard Reaction [organic-chemistry.org]
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- 7. US5136085A - Synthesis of 2-aminobenzophenones - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3270053A - 2-(alpha-halo-lower alkanoylamino)-benzophenones - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 14. acs.org [acs.org]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminobenzophenone
Welcome to the technical support center for the synthesis of 3-Aminobenzophenone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this multi-step synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles, offering a structured approach to diagnosing and resolving common experimental issues.
The synthesis of this compound is a valuable transformation in medicinal chemistry, providing a key scaffold for various pharmaceutical agents[1][2]. The most common and industrially relevant pathway involves two principal stages:
-
Friedel-Crafts Acylation: The electrophilic acylation of benzene with 3-nitrobenzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form 3-Nitrobenzophenone.
-
Nitro Group Reduction: The subsequent reduction of the nitro group on 3-Nitrobenzophenone to yield the target primary amine, this compound.
This guide is structured into a primary Troubleshooting Q&A, a general FAQ section, detailed experimental protocols, and a comprehensive reference list to support your work.
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis of this compound.
Troubleshooting Guide: Low Yields & Side Reactions
This section directly addresses the most common issues encountered in each synthetic step.
Part 1: Friedel-Crafts Acylation (Benzene + 3-Nitrobenzoyl Chloride → 3-Nitrobenzophenone)
Q1: My yield of 3-Nitrobenzophenone is extremely low, and I'm recovering a significant amount of unreacted benzene. What are the most likely causes?
This is a classic issue in Friedel-Crafts acylation, often stemming from catalyst deactivation or suboptimal conditions. Let's break down the potential culprits.
-
Cause 1: Catalyst Inactivity. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the heart of this reaction, but it is highly sensitive to moisture.[3][4] Any water present in your glassware, solvent, or reagents will hydrolyze and deactivate the AlCl₃, halting the reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container. The solvent (e.g., dichloromethane or 1,2-dichloroethane) must be rigorously dried, for instance, by distillation from calcium hydride.
-
-
Cause 2: Insufficient Catalyst Loading. Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid.[4][5] This is because the product, the ketone 3-Nitrobenzophenone, is a Lewis base and forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle.
-
Solution: Use a slight excess of AlCl₃ (e.g., 1.1 to 1.3 equivalents) relative to the limiting reagent (3-nitrobenzoyl chloride). This ensures enough free catalyst is available to drive the reaction to completion.
-
-
Cause 3: Detrimental Catalyst Complexation. The nitro group on the 3-nitrobenzoyl chloride is also a Lewis basic site. It can complex with the AlCl₃ catalyst, which can sometimes hinder the reaction.[6] This makes the reaction more challenging than acylations with non-deactivated acyl chlorides.
-
Solution: While this is an inherent challenge, ensuring sufficient catalyst loading (as mentioned above) and optimizing the reaction temperature can help overcome this hurdle. Slow, controlled addition of the reagents can also mitigate side reactions.
-
-
Cause 4: Sub-optimal Temperature. The reaction temperature is a critical parameter. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.[3][7] Conversely, excessively high temperatures can promote the formation of byproducts.
-
Solution: Start the reaction at 0°C during the addition of reagents to control the initial exotherm. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC (see Protocol 3) to determine the optimal reaction time and temperature. Gentle heating (e.g., 40°C) may be required to push the reaction to completion.
-
Caption: Decision tree for troubleshooting low yield in the Friedel-Crafts acylation step.
Part 2: Reduction (3-Nitrobenzophenone → this compound)
Q2: My reduction of the nitro group is incomplete or is producing a complex mixture of products. How can I improve the selectivity and yield?
The reduction of an aromatic nitro group in the presence of a ketone is generally straightforward, but poor procedural control can lead to issues.
-
Cause 1: Inefficient Reducing System. The choice and condition of your reducing agent are paramount.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean method but can be sluggish. The catalyst can be poisoned by impurities (e.g., sulfur or halide traces) from the previous step. Incomplete reduction may occur if the catalyst activity is low, hydrogen pressure is insufficient, or reaction time is too short.
-
Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl): This is a robust and common method. Incomplete reduction often results from an insufficient amount of the metal or acid, or from poor mixing that prevents the solid metal from reacting effectively.
-
-
Solution:
-
For Catalytic Hydrogenation: Use a high-quality catalyst (e.g., 5-10% Pd on Carbon). Ensure the 3-Nitrobenzophenone starting material is pure. Run the reaction in a suitable solvent like ethanol or ethyl acetate under a positive pressure of hydrogen (e.g., balloon or Parr shaker) and monitor by TLC until the starting material spot disappears.
-
For Metal/Acid Reduction: Use a significant excess of the metal (e.g., 3-5 equivalents of iron powder) and a stoichiometric amount of acid. Vigorous stirring is essential. Heating the reaction (e.g., to 60-80°C) often accelerates the conversion.
-
-
Cause 2: Formation of Side Products. Under certain reductive conditions, nitro groups can form dimeric intermediates like azoxy and azo compounds. While less common with strong reducing systems like Fe/HCl, it can be an issue if conditions are too mild. Over-reduction of the benzophenone carbonyl group to a secondary alcohol (diphenylmethanol derivative) can also occur, especially with more powerful reducing agents like sodium borohydride if conditions are not carefully controlled (though this is less likely with Fe/HCl or catalytic hydrogenation).
-
Solution: Stick to well-established, vigorous reduction methods like iron in acidic medium (see Protocol 2). After the reaction is complete, neutralize the mixture carefully with a base (e.g., NaOH or NaHCO₃) to a pH of 8-9. This ensures the product amine is in its free base form and can be extracted effectively into an organic solvent.
Frequently Asked Questions (FAQs)
Q: How can I effectively monitor the progress of each reaction step? A: Thin-Layer Chromatography (TLC) is the most effective tool. For the Friedel-Crafts step, use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product, 3-Nitrobenzophenone, will be more polar (lower Rf) than benzene. For the reduction step, the product, this compound, is significantly more polar than the starting nitro-compound. A more polar eluent (e.g., 4:1 Hexanes:Ethyl Acetate) will show a clear conversion from a high Rf spot to a low Rf spot. Use a UV lamp (254 nm) for visualization.
Q: What are the critical safety precautions for this synthesis? A:
-
Friedel-Crafts Acylation: Aluminum chloride reacts violently with water, releasing HCl gas. This reaction should be performed in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). The quenching step, where water or acid is added to the reaction mixture, is highly exothermic and must be done slowly and with cooling (e.g., in an ice bath).
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable. Ensure there are no ignition sources nearby and that the system is properly sealed to prevent leaks.
-
General: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves at all times.
Q: My final this compound product is an off-color oil or waxy solid after workup. How can I purify it effectively? A: The crude product can contain residual starting material, metal salts (from reduction), or minor side products.
-
Recrystallization: This is often the most effective method for purification. This compound has a reported melting point of 81-84°C[8]. A suitable solvent system for recrystallization is often a mixture of ethanol and water or toluene and hexanes. Dissolve the crude product in a minimum amount of the hot, more polar solvent, and then slowly add the less polar solvent until turbidity appears. Cool slowly to induce crystallization.
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) will effectively separate the less polar impurities and the more polar product.
Experimental Protocols & Data
Table 1: Summary of Reaction Parameters
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Fe/HCl Reduction |
| Key Reagents | Benzene, 3-Nitrobenzoyl Chloride | 3-Nitrobenzophenone, Iron Powder, HCl |
| Catalyst/Reagent | Aluminum Chloride (AlCl₃) | N/A |
| Stoichiometry | ~1.1 - 1.3 eq. AlCl₃ | ~3 - 5 eq. Iron Powder |
| Solvent | Dichloromethane (anhydrous) | Ethanol/Water mixture |
| Temperature | 0°C to Room Temp (or gentle reflux) | 60 - 80°C |
| Typical Reaction Time | 2 - 6 hours | 1 - 3 hours |
| Workup | Slow quench with ice/HCl, extraction | Basification (NaOH), extraction |
| Monitoring | TLC (9:1 Hexanes:EtOAc) | TLC (4:1 Hexanes:EtOAc) |
Protocol 1: Synthesis of 3-Nitrobenzophenone via Friedel-Crafts Acylation
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas bubbler (or an HCl trap).
-
Reagent Preparation: In the flask, suspend aluminum chloride (1.1 eq.) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.
-
Benzene Addition: Add anhydrous benzene (1.5-2.0 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using TLC. If necessary, gently heat the mixture to reflux to drive it to completion.
-
Quenching & Workup: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, pour the reaction mixture over a beaker of crushed ice containing concentrated HCl. This step is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.[7]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude 3-Nitrobenzophenone. Purify as needed.
Protocol 2: Reduction of 3-Nitrobenzophenone to this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude 3-Nitrobenzophenone (1.0 eq.) and iron powder (3-5 eq.).
-
Solvent & Acid Addition: Add a mixture of ethanol and water (e.g., 4:1 ratio). To this stirred suspension, add concentrated hydrochloric acid dropwise.
-
Reaction: Heat the mixture to 60-80°C with vigorous stirring. Monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~8-9.
-
Extraction: Extract the product from the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by recrystallization as described in the FAQ section.
Protocol 3: Thin-Layer Chromatography (TLC) Monitoring
-
Sample Prep: Using a capillary tube, take a small aliquot of the reaction mixture. Dilute it in a vial with a small amount of a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the diluted sample onto a silica gel TLC plate alongside a co-spot of the starting material.
-
Elution: Place the TLC plate in a developing chamber containing the appropriate eluent system.
-
Visualization: After the solvent front has reached the top of the plate, remove it, let it dry, and visualize the spots under a UV lamp (254 nm). A complete reaction is indicated by the disappearance of the starting material spot.
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
- BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- Singh, P., & Kumar, D. (2018). A Mini Review: Synthesis of 2-Aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry, 3(1), 1-10.[6]
- Sigma-Aldrich. This compound Product Page.
- Chemistry LibreTexts. (2023). Friedel-Crafts Acylation.
- Dandia, A., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21893–21902.[10]
- LookChem. This compound Product Information.
- Dimmock, J. R., et al. (2015). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 5(120), 99343-99361.[1]
- JETIR. (2018).
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-氨基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for Friedel-Crafts Acylation
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this cornerstone reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions in a clear question-and-answer format. This resource is built on a foundation of established chemical principles and field-proven insights to empower you to overcome common challenges and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Friedel-Crafts Acylation?
A1: Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction that introduces an acyl group (R-C=O) onto an aromatic ring.[1][2] The reaction typically employs an acyl halide (e.g., acyl chloride) or an acid anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3] The Lewis acid activates the acylating agent by coordinating to the halogen, which facilitates the formation of a resonance-stabilized acylium ion (R-C≡O⁺).[1][4] This highly electrophilic species is then attacked by the nucleophilic π-electron system of the aromatic ring, forming a carbocation intermediate known as a sigma complex or arenium ion.[4] Finally, deprotonation of the arenium ion restores the aromaticity of the ring and yields the final aryl ketone product.[1][5]
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required?
A2: Unlike many other catalytic reactions, Friedel-Crafts acylation typically requires at least a stoichiometric amount of the Lewis acid catalyst.[3][5] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst.[5][6][7] This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles.[6][7] The stable product-catalyst complex is then hydrolyzed during the aqueous workup to release the final ketone product.[3][5]
Q3: Can I run a Friedel-Crafts acylation on a substrate with an electron-withdrawing group (EWG)?
A3: Friedel-Crafts acylation is generally unsuccessful with aromatic rings bearing strongly deactivating electron-withdrawing groups like nitro (-NO₂), cyano (-CN), or carbonyl groups.[6][8] These groups reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards the electrophilic acylium ion.[6][8] Furthermore, many Lewis acids can form complexes with these functional groups, further deactivating the substrate.[8] For moderately deactivated substrates, such as halobenzenes, the reaction may proceed but often requires harsher conditions or more potent catalytic systems.[8]
Q4: What are the main advantages of Friedel-Crafts acylation over alkylation?
A4: Friedel-Crafts acylation offers two significant advantages over its alkylation counterpart:
-
No Carbocation Rearrangements: The acylium ion intermediate is resonance-stabilized and does not undergo rearrangements.[4][9] This allows for the synthesis of straight-chain alkylbenzenes (after subsequent reduction of the ketone) which are often impossible to obtain directly via Friedel-Crafts alkylation due to carbocation rearrangements.[4][10]
-
No Polyacylation: The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution.[4][7][9] This prevents the product from undergoing subsequent acylations, a common issue in Friedel-Crafts alkylation where the introduced alkyl group activates the ring.[4][10][11]
Q5: Can I use functional groups like amines (-NH₂) or hydroxyls (-OH) on my aromatic substrate?
A5: Aromatic compounds with amine or hydroxyl groups are generally not suitable for Friedel-Crafts acylation under standard conditions.[3] These groups contain lone pairs of electrons that readily react with the Lewis acid catalyst.[7][10][11] This interaction forms a complex that places a positive charge on the atom adjacent to the ring, strongly deactivating it towards electrophilic attack.[10][11] To circumvent this, it is common practice to protect these functional groups before performing the acylation. For example, a hydroxyl group can be protected as an ester.[6]
Troubleshooting Guide
This section addresses specific experimental issues you might encounter and provides actionable solutions based on chemical principles.
Problem 1: No Reaction or Very Low Yield
Possible Cause A: Deactivated Aromatic Substrate The success of Friedel-Crafts acylation is highly dependent on the nucleophilicity of the aromatic ring.[8] If your substrate contains even moderately deactivating groups, the reaction may be sluggish or fail completely under standard conditions.
-
Solution 1: Increase Catalyst Stoichiometry & Temperature. For moderately deactivated substrates, increasing the amount of Lewis acid and elevating the reaction temperature can sometimes drive the reaction forward.[6] However, be aware that this can also lead to an increase in side products.
-
Solution 2: Switch to a More Powerful Catalyst. Consider using a stronger Lewis acid or a different catalytic system. For instance, triflic acid has demonstrated effectiveness in acylating moderately deactivated substrates.[8]
-
Solution 3: Explore Alternative Synthetic Routes. For strongly deactivated systems, Friedel-Crafts acylation is often not a viable option. Alternative strategies such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions should be considered.[8]
Possible Cause B: Inactive Catalyst Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[6] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.[6]
-
Solution: Ensure Anhydrous Conditions. All glassware should be flame-dried or oven-dried immediately before use. Use anhydrous solvents, and ensure your reagents are fresh and have been stored properly to prevent moisture absorption.
Possible Cause C: Insufficient Catalyst Loading As discussed in the FAQs, the product ketone forms a complex with the Lewis acid, effectively sequestering it.[5][6]
-
Solution: Verify Stoichiometry. Ensure you are using at least a 1:1 molar ratio of Lewis acid to the acylating agent. In many cases, a slight excess of the Lewis acid (e.g., 1.1-1.2 equivalents) is beneficial. For substrates with other Lewis basic sites, even larger amounts may be necessary.
Problem 2: Formation of Multiple Products or Isomers
Possible Cause A: Unexpected Regioselectivity While Friedel-Crafts acylation is generally predictable based on the directing effects of substituents, the choice of solvent can surprisingly influence the regiochemical outcome, especially with polycyclic aromatic hydrocarbons like naphthalene.
-
Explanation: The kinetic product (formed faster) and the thermodynamic product (more stable) can be favored under different conditions.[12] Solvent polarity can play a crucial role in the solubility and stability of the intermediate complexes, thereby dictating the product ratio.[12] For example, the acylation of naphthalene can yield predominantly the 1-acetyl (alpha) product in non-polar solvents like CS₂ or CH₂Cl₂, while the 2-acetyl (beta) product is favored in polar solvents like nitrobenzene.[12]
-
Solution: Solvent Screening. If you are observing an undesired isomer, a systematic screen of solvents with varying polarities is warranted.
Possible Cause B: Polysubstitution (Rare but Possible) Although the acyl group is deactivating, preventing polyacylation, this is not always the case with highly activated aromatic rings.[6]
-
Solution: Control Stoichiometry and Temperature. Use a stoichiometric amount of the acylating agent or even a slight excess of the aromatic substrate. Running the reaction at a lower temperature can also help to minimize the chances of a second acylation.
Problem 3: Difficult or Incomplete Work-up
Possible Cause: Stable Emulsion or Incomplete Hydrolysis The aqueous work-up is critical for hydrolyzing the ketone-Lewis acid complex and removing the catalyst.[13] This process can sometimes lead to the formation of stable emulsions, making phase separation difficult.
-
Solution 1: Careful and Slow Quenching. The reaction mixture should be poured carefully and slowly onto a mixture of crushed ice and concentrated acid (e.g., HCl).[13][14] This highly exothermic process must be done with vigorous stirring in an ice bath to control the temperature.
-
Solution 2: Proper Extraction Technique. After quenching, the product is typically extracted into an organic solvent. If an emulsion forms, adding a saturated brine solution can help to break it. Ensure thorough mixing during extraction to facilitate the transfer of the product into the organic phase. The combined organic layers should then be washed with a base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a final wash with brine.[13][14]
Experimental Protocols
General Protocol for Friedel-Crafts Acylation using AlCl₃
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic substrate (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Ice, concentrated HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Under a positive pressure of nitrogen, charge the flask with the aromatic substrate and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully and portion-wise, add the anhydrous AlCl₃ to the stirred solution.
-
Dissolve the acyl chloride or anhydride in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and very slowly and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[14]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2x).[14]
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[14]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Catalyst and Solvent Selection
The choice of catalyst and solvent can significantly impact the outcome of a Friedel-Crafts acylation. The following table provides a comparative overview of common Lewis acids.
| Catalyst | Typical Loading (mol%) | Acylating Agent | Substrate Scope | Key Considerations |
| AlCl₃ | 100 - 200 | Acyl Halide | Activated Arenes | Highly reactive and widely used, but often required in stoichiometric amounts. Moisture sensitive.[15] |
| FeCl₃ | 100 - 150 | Acyl Halide | Activated Arenes | A less potent but more manageable and cost-effective alternative to AlCl₃. Less sensitive to moisture.[15] |
| BF₃·OEt₂ | Catalytic to Stoichiometric | Acyl Halide/Anhydride | Activated/Moderately Activated Arenes | A versatile and convenient liquid catalyst. Its reactivity is generally milder than AlCl₃.[15] |
| SnCl₄ | Catalytic to Stoichiometric | Acyl Halide | Activated Arenes | A strong Lewis acid, often used when milder catalysts are ineffective. Can sometimes be used in catalytic amounts.[15] |
| Metal Triflates (e.g., Yb(OTf)₃) | Catalytic | Acyl Halide/Anhydride | Activated/Deactivated Arenes | Can be more effective for deactivated substrates and are often recyclable.[8][16] |
| Zeolites | Catalytic | Carboxylic Acid/Anhydride | Activated Arenes | Solid acid catalysts that are reusable and can offer improved regioselectivity.[8] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Catalytic Cycle and Product Complexation
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 13. youtube.com [youtube.com]
- 14. websites.umich.edu [websites.umich.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Preventing side product formation in aminobenzophenone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for aminobenzophenone synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these crucial chemical intermediates. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of these reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of aminobenzophenones, offering explanations for their causes and providing actionable solutions.
Q1: My Friedel-Crafts acylation of an aniline derivative is failing or giving very low yields. What's going wrong?
A: This is a classic and frequent challenge. The primary reason for the failure of Friedel-Crafts acylations with anilines is the interaction between the amino group and the Lewis acid catalyst (e.g., AlCl₃). [1][2]
Causality: The lone pair of electrons on the nitrogen atom of the aniline makes it a Lewis base. It readily reacts with the Lewis acid catalyst in an acid-base neutralization reaction.[1][2] This forms a complex that deactivates the catalyst, preventing it from activating the acylating agent (e.g., benzoyl chloride).[2] Furthermore, the resulting anilinium-type species is strongly deactivated towards electrophilic aromatic substitution, hindering the desired acylation of the aromatic ring.[1]
Solutions:
-
Protect the Amino Group: The most effective strategy is to temporarily protect the amino group, rendering it non-basic and unable to interfere with the catalyst. Acetylation to form an acetanilide is a common and effective approach.[2][3] The amide group is still activating and ortho-, para-directing, but significantly less so than a free amino group, which helps control the reaction.[4][5][6] After the acylation, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired aminobenzophenone.[3][7]
-
Experimental Protocol: Acylation of Acetanilide
-
In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the suspension to 0°C.
-
Slowly add benzoyl chloride to the mixture.
-
Add the acetanilide substrate portion-wise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it over ice and hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and purify by recrystallization or chromatography.
-
-
-
Use Alternative Synthetic Routes: If protecting the amino group is not feasible, consider alternative methods that avoid the use of strong Lewis acids, such as:
Q2: I'm observing the formation of a significant amount of N-benzoylated product (benzanilide) instead of the desired C-acylated aminobenzophenone. How can I prevent this?
A: N-acylation is a common side reaction when working with unprotected anilines. The nitrogen atom's lone pair is highly nucleophilic and can compete with the aromatic ring for the acylating agent.
Causality: The direct reaction between the amino group of aniline and benzoyl chloride is a Schotten-Baumann reaction, which is often faster than the Lewis acid-catalyzed Friedel-Crafts C-acylation, especially under non-acidic or mildly basic conditions.[11][12][13][14]
Solutions:
-
Amino Group Protection: As with the issue of catalyst deactivation, protecting the amino group as an amide (e.g., acetanilide) is the most reliable way to prevent N-acylation.[3]
-
Reaction Conditions: If you must use an unprotected aniline, carefully controlling the reaction conditions can favor C-acylation. Using a stoichiometric amount of a strong Lewis acid and low temperatures can help to complex the amino group and favor electrophilic aromatic substitution. However, this often leads to the deactivation issues mentioned in Q1.
Q3: My reaction is producing a mixture of ortho- and para-aminobenzophenone isomers. How can I improve the regioselectivity?
A: The directing effect of the amino (or amido) group and the reaction conditions both play a crucial role in determining the ortho/para product ratio.
Causality: The amino and amido groups are ortho-, para-directing activators for electrophilic aromatic substitution.[4] The choice of which isomer dominates is often a battle between kinetics and thermodynamics.
-
Steric Hindrance: The ortho positions are sterically more hindered than the para position, especially with a bulky acylating agent.[4][6]
-
Temperature:
-
Low temperatures generally favor the formation of the para-isomer , which is often the kinetically controlled product due to easier access for the electrophile.[15]
-
High temperatures can favor the formation of the ortho-isomer . This is often the thermodynamically more stable product due to potential chelation between the carbonyl oxygen and the ortho-amino group with the Lewis acid catalyst.[15]
-
-
Solvent Polarity:
Solutions:
-
Temperature Control: To favor the para-isomer, conduct the reaction at lower temperatures (e.g., 0°C to room temperature). To favor the ortho-isomer, higher temperatures may be necessary, though this can also lead to more side products.
-
Solvent Selection: Choose a non-polar solvent like carbon disulfide or a halogenated hydrocarbon for higher ortho-selectivity, or a more polar solvent if the para-isomer is desired.
-
Blocking Groups: If the para-position is already occupied by another substituent, acylation will be directed to the ortho-position.[8] In some cases, a removable blocking group can be temporarily installed at the para-position.
Q4: I'm seeing evidence of diacylation in my product mixture. How can I avoid this?
A: While the acyl group is deactivating, preventing a second acylation, highly activated substrates can sometimes undergo polyacylation. [16][17]
Causality: If the aniline starting material has other strong electron-donating groups, the ring may remain sufficiently activated even after the first acylation to react a second time. Forcing conditions, such as high temperatures or an excess of a potent Lewis acid catalyst, can also promote diacylation.[16]
Solutions:
-
Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the aromatic substrate.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Catalyst Loading: Use the minimum effective amount of the Lewis acid catalyst. An excess can drive the reaction towards polysubstitution.[16]
-
Protecting Group: Converting the highly activating amino group to a less activating acetamido group is often sufficient to prevent a second acylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to aminobenzophenones?
A: Several well-established methods are used, each with its own advantages and disadvantages:
| Method | Description | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Acylation of an aniline (usually protected) with a benzoyl halide or anhydride using a Lewis acid catalyst.[8][9][10] | Cost-effective, scalable. | Sensitive to substrate, potential for side reactions (N-acylation, polyacylation), catalyst deactivation by free amines.[1][2] |
| From Nitro-precursors | Friedel-Crafts acylation using a nitrobenzoyl chloride, followed by chemical or catalytic reduction of the nitro group to an amine.[8] | Avoids issues with the amino group during acylation. | Nitrobenzoyl chlorides can be poor substrates for Friedel-Crafts reactions; requires an additional reduction step.[8] |
| From Anthranilic Acid | The amino group of anthranilic acid is protected, the carboxylic acid is converted to an acid chloride, and then a Friedel-Crafts reaction is performed.[8][18] | Good for synthesizing 2-aminobenzophenones. | Requires protection/deprotection steps; yields can be moderate.[8] |
| Grignard/Organolithium Reactions | Reaction of an aryl Grignard or organolithium reagent with a 2-aminobenzonitrile or a related derivative.[8][19] | Good yields and functional group tolerance. | Requires anhydrous conditions and careful handling of organometallic reagents. |
| Rearrangement Reactions | The Fries rearrangement of N-phenylbenzamides can yield aminobenzophenones, though this is less common.[15][20][21] | Can provide access to specific isomers. | Can require harsh conditions and may give mixtures of products.[20] |
Q2: Why is amino group protection so critical in Friedel-Crafts reactions?
A: As detailed in the troubleshooting section, the unprotected amino group causes two major problems:
-
Catalyst Deactivation: It acts as a Lewis base and neutralizes the Lewis acid catalyst.[1][2]
-
Ring Deactivation: The resulting positively charged ammonium species strongly deactivates the aromatic ring, making it resistant to electrophilic attack.[1]
The diagram below illustrates the logic of why direct Friedel-Crafts acylation of aniline fails.
Caption: Failure of Friedel-Crafts acylation with unprotected anilines.
Q3: What purification techniques are most effective for aminobenzophenones?
A: The choice of purification method depends on the nature of the product and the impurities.
-
Recrystallization: This is often the best method for obtaining highly pure crystalline aminobenzophenones. A common solvent system is ethanol/water.[18]
-
Column Chromatography: For non-crystalline products or for separating mixtures of isomers (ortho vs. para), silica gel column chromatography is the method of choice.[9][19][22][23] A typical eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.[9][23]
-
Acid-Base Extraction: Since aminobenzophenones are basic, they can be separated from non-basic impurities by dissolving the crude product in an organic solvent, extracting with a dilute acid (like HCl) to move the desired product to the aqueous phase, washing the organic phase to remove impurities, and then neutralizing the aqueous phase with a base to precipitate the pure aminobenzophenone, which can then be extracted back into an organic solvent.[18]
Q4: How can I confirm the structure and purity of my final product?
A: A combination of spectroscopic and analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the position of substituents on the aromatic rings.[9][23]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the amine (around 3300-3500 cm⁻¹) and the C=O stretch of the ketone (around 1650-1690 cm⁻¹).[9][23]
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its identity.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product and to monitor the progress of the reaction and purification.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for solid compounds.[24]
The workflow below outlines a general approach to troubleshooting an unexpected result in aminobenzophenone synthesis.
Caption: Troubleshooting workflow for aminobenzophenone synthesis.
References
- Asian Journal of Organic & Medicinal Chemistry.
- Wikipedia. Fries rearrangement. [Link]
- Organic Syntheses. 2-aminobenzophenone. [Link]
- ACS Omega. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]
- PubMed Central (PMC). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]
- Prospects in Pharmaceutical Sciences. The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]
- Google Patents. US5053543A - Synthesis of 2-aminobenzophenones.
- Quora.
- PubMed Central (PMC).
- BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
- Brainly.in.
- ResearchGate.
- Homework.Study.com. The mechanism for the ortho substitution of aniline is shown in figure 10. Using acetanilide.... [Link]
- YouTube.
- Wikipedia. 2-Amino-5-chlorobenzophenone. [Link]
- YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Chem-Station Int. Ed.
- PrepChem.com. Synthesis of 4-aminobenzophenone. [Link]
- Organic Chemistry Portal. Fries Rearrangement. [Link]
- ScienceDirect. A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. [Link]
- Sarthaks eConnect. Benzoylation of aniline gives benzanilide product. Which name is associated with the following reaction?. [Link]
- Chemistry Stack Exchange.
- YouTube. Fries Rearrangement. [Link]
- YouTube. What is Fries Rearrangement ? | Tricks & Mechanism | One Minute Chemistry. [Link]
- Chemistry Stack Exchange. Why nitration of aniline carried out after acetylation give ortho and para major products?. [Link]
- Sciencemadness.org.
- Master Organic Chemistry. EAS Reactions (3)
- Quora. On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?. [Link]
- YouTube.
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
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- 7. prepchem.com [prepchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. brainly.in [brainly.in]
- 12. m.youtube.com [m.youtube.com]
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- 15. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. US5053543A - Synthesis of 2-aminobenzophenones - Google Patents [patents.google.com]
- 20. byjus.com [byjus.com]
- 21. Fries Rearrangement [organic-chemistry.org]
- 22. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. nbinno.com [nbinno.com]
Technical Support Center: Purification of Crude 3-Aminobenzophenone
As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested solutions for the purification of crude 3-Aminobenzophenone. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered when handling crude this compound.
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a yellow to greenish-yellow crystalline powder or solid.[1] The literature melting point is consistently reported in the range of 81-84 °C.[2] A significant deviation from this range or a broad melting point indicates the presence of impurities.
| Property | Value | Source |
| CAS Number | 2835-78-1 | [2][3][4] |
| Molecular Formula | C₁₃H₁₁NO | [3][4][5] |
| Molecular Weight | 197.23 g/mol | [2][3][4] |
| Appearance | Yellow-greenish powder | [1] |
| Melting Point | 81-84 °C | [2] |
Q2: What are the likely impurities in my crude this compound sample?
Impurities depend heavily on the synthetic route. However, common contaminants include:
-
Isomeric Aminobenzophenones: 2-Aminobenzophenone and 4-Aminobenzophenone, which have similar properties and can be challenging to separate.[6]
-
Starting Materials: Unreacted starting materials from syntheses, such as anthranilic acid derivatives or nitrobenzophenone precursors.[7][8]
-
Reaction By-products: These can include di-substituted products like 3,4-Diaminobenzophenone or side-products from incomplete reactions, such as 4-Amino-3-nitrobenzophenone if a reduction step was involved.[] Phenyl p-tolyl sulfone is a possible impurity in certain synthesis routes.[7]
-
Oxidation Products: Amines, particularly aromatic amines, can oxidize upon exposure to air and light, leading to colored impurities.[10]
Q3: What is the best first-pass purification technique for crude this compound?
For most crude samples with moderate to high purity (>80%), recrystallization is the most efficient and scalable initial purification method. It is excellent for removing baseline impurities, residual starting materials, and inorganic salts. Column chromatography should be reserved for when recrystallization fails to achieve the desired purity or for separating closely related isomers.
Q4: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent should dissolve the this compound poorly at low temperatures but have high solubility at elevated temperatures. Based on the properties of similar aromatic amines, a mixed solvent system is often effective.[11]
| Solvent System | Rationale |
| Ethanol / Water | This compound is soluble in alcohols like ethanol.[11] Water acts as an anti-solvent. This combination allows for fine-tuned control over solubility to induce crystallization upon cooling. |
| Isopropanol (IPA) | A single solvent system that often provides a good solubility differential between hot and cold conditions for moderately polar compounds. |
| Toluene | A non-polar option that can be effective if the primary impurities are highly polar. |
Purification Workflow & Decision Making
The following diagram outlines a logical workflow for purifying crude this compound, from initial assessment to achieving high purity material.
Caption: Decision workflow for purification.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification experiments.
Recrystallization Issues
Q: My compound has "oiled out" as a liquid instead of forming solid crystals. What should I do?
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a point where the solute separates as a liquid phase.[12]
-
Causality: The concentration of the solute is too high, or the cooling rate is too fast, preventing the orderly arrangement of molecules into a crystal lattice.
-
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add more of the primary solvent (e.g., ethanol) to create a more dilute solution, then allow it to cool slowly.
-
Reduce Cooling Rate: Ensure the flask is cooling slowly at room temperature before moving it to an ice bath. Rapid cooling encourages oiling out.
-
Trituration: If an oil persists, decant the solvent, and add a small amount of a solvent in which the compound is insoluble (an anti-solvent like hexane). Vigorously stir or scratch the oil with a glass rod. This mechanical agitation can induce solidification.[12]
-
Q: I'm not getting any crystal formation, even after cooling. How can I induce crystallization?
A: Failure to crystallize usually means the solution is not sufficiently supersaturated.
-
Causality: Either too much solvent was used, or there are no nucleation sites for crystals to begin growing.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation points for crystal growth.[12]
-
Seeding: If available, add a single, tiny crystal of pure this compound to the solution. This "seed" acts as a template for further crystal growth.[12]
-
Add an Anti-solvent: Slowly add a solvent in which the compound is insoluble (e.g., cold water or hexane) dropwise to the solution until it becomes faintly cloudy. This reduces the overall solubility and promotes crystallization.[12]
-
Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the solute concentration, then attempt to cool and crystallize again.
-
Column Chromatography Issues
Caption: Troubleshooting amine streaking on silica gel.
Q: My compound is streaking badly on the silica gel TLC plate and column. How can I get sharp bands?
A: This is the most common issue when purifying basic amines on standard silica gel.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amine group of your compound undergoes a strong acid-base interaction, causing it to "stick" to the stationary phase and elute slowly and unevenly, resulting in tailing or streaking.[13]
-
Solution: Add a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica by adding a competing base to your mobile phase.[12][13]
-
Method: Add 0.5-1% triethylamine (Et₃N) or concentrated ammonium hydroxide (NH₄OH) to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).
-
Mechanism: The small, mobile base (Et₃N) will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound. This allows the this compound to travel through the column based on polarity interactions alone, resulting in sharp, symmetrical peaks.[13]
-
Q: I'm getting poor separation between my product and a similarly non-polar impurity. What can I do?
A: When impurities have very similar polarity to the desired compound, optimizing selectivity is key.
-
Causality: The chosen mobile phase is not effectively differentiating between the compounds.
-
Solutions:
-
Change Solvent System: Switch to solvents with different chemical properties. For example, if you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol system. The different types of intermolecular interactions (dipole-dipole, hydrogen bonding) can alter the relative retention times.
-
Run a Shallow Gradient: Instead of a steep increase in polarity, use a very slow, shallow gradient (e.g., increasing from 10% to 25% EtOAc over many column volumes). This gives the compounds more time to equilibrate and resolve.
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel. The change in the stationary phase's surface chemistry can significantly alter selectivity.[12]
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a standard method for purifying moderately polar organic compounds.
-
Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid with gentle heating (e.g., start with 20-25 mL).
-
Decolorization (Optional): If the solution is highly colored, add a small amount (approx. 0.5 g) of activated charcoal (Norit).[7] Swirl the hot solution for 2-3 minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Hot Filtration: If charcoal was used, perform a hot gravity filtration using a fluted filter paper to remove the charcoal. Pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise with stirring until the solution just begins to turn persistently cloudy (turbid). This indicates the saturation point has been reached. Add 1-2 drops of hot ethanol to redissolve the turbidity and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 50:50 ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This method is for separating stubborn impurities not removed by recrystallization.
-
Select Eluent: Using TLC, find a solvent system that gives good separation and a retention factor (Rf) of ~0.25-0.35 for this compound. A good starting point is 80:20 Hexane/Ethyl Acetate + 1% Triethylamine.
-
Prepare the Column:
-
Wet-pack a suitable size glass column with silica gel in the non-polar solvent (hexane).
-
Equilibrate the column by flushing with 2-3 column volumes of the initial eluent mixture (e.g., 90:10 Hexane/EtOAc + 1% Et₃N).
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel (2-3 g) to this solution and evaporate the solvent completely under reduced pressure to create a dry, free-flowing powder. This is the "dry-loading" method, which generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting with the initial low-polarity solvent mixture.
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., from 10% EtOAc to 20%, then 30%) to elute the compound.
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
References
- SIELC Technologies. (2018). Benzophenone, 3-amino-.
- Scheifele, Jr., H. J., & DeTar, D. F. (1963). 2-AMINOBENZOPHENONE. Organic Syntheses, Coll. Vol. 4, p.34. [Link]
- BOC Sciences. Benzophenone and Impurities.
- HELIX Chromatography. HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column.
- Google Patents. (CN108586224B).
- BenchChem. Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
- Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
- Santa Cruz Biotechnology, Inc. This compound.
- Cheméo. (2025). This compound. [Link]
- ChemicalBook. (2025). 4-Aminobenzophenone.
- Sigma-Aldrich. This compound 97%.
- ACS Publications. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
- NIST. This compound.
- NIST. This compound. NIST Chemistry WebBook.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- ChemicalBook. (2024). This compound.
- Biotage. (2023).
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- 13. biotage.com [biotage.com]
Navigating the Nuances of 3-Aminobenzophenone Solubility: A Technical Guide for Researchers
For researchers and professionals in drug development and organic synthesis, the seemingly simple task of dissolving a starting material can often become a significant bottleneck. 3-Aminobenzophenone, a key building block in the synthesis of various pharmaceuticals and advanced materials, is a prime example of a compound where solubility challenges can impede reaction progress.[1][2] This technical support guide provides a comprehensive, in-depth exploration of the solubility characteristics of this compound and offers practical, field-proven strategies to overcome common dissolution issues.
Understanding the Molecule: The Root of the Solubility Challenge
This compound is a yellow-greenish crystalline powder with a molecular structure that dictates its solubility behavior. The presence of a polar amino group (-NH2) and a ketone (C=O) group introduces the capacity for hydrogen bonding, while the two phenyl rings contribute to its nonpolar, hydrophobic character. This amphiphilic nature is the primary reason for its variable and often limited solubility in a wide range of solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in common organic solvents?
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities can effectively solvate the molecule. A patent for the synthesis of benzophenone ureas explicitly mentions dissolving this compound in dimethylformamide (DMF).[3] |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl group can act as both a hydrogen bond donor and acceptor, interacting with the amine and ketone functionalities. However, the large nonpolar backbone limits high solubility. A related compound, 3-nitro-4-aminobenzophenone, is noted to be soluble in methanol.[4] |
| Ketones | Acetone | Moderate to Low | Shares a ketone functional group, allowing for favorable dipole-dipole interactions, but the overall polarity is less than that of polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF) | Low | Possesses some polar character but is a less effective hydrogen bond acceptor compared to polar aprotic solvents. |
| Halogenated | Dichloromethane (DCM) | Low to Very Low | The low polarity of DCM is generally insufficient to overcome the crystal lattice energy of the polar functional groups in this compound. |
| Nonpolar Aromatic | Toluene, Benzene | Very Low / Insoluble | The nonpolar nature of these solvents is incompatible with the polar amine and ketone groups. |
| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | The significant difference in polarity makes dissolution highly unfavorable. |
Q2: I'm struggling to dissolve this compound in my reaction solvent. What are my options?
When facing solubility challenges, a systematic approach is recommended. The following flowchart outlines a decision-making process for selecting an appropriate solubilization strategy.
Caption: Experimental workflow for the acylation of this compound using a co-solvent.
References
- Gustave K. Kohn. Benzophenone ureas and method for utilizing the same. U.S. Patent 3,988,300, issued October 26, 1976.
- 一种3,4-二氨基二苯甲酮的合成方法 (A synthetic method of 3,4-diamino-benzophenone). Chinese Patent CN109467512B, issued March 12, 2021.
- This compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
- This compound. Cheméo. [Link]
- Benzophenone. PubChem. [Link]
- Scheifele, Jr., H. J.; DeTar, D. F. 2-Aminobenzophenone. Org. Synth.1952, 32, 8.
- Singh, R. K.; Devi, S.; Prasad, D. N. Synthesis, Physicochemical and Biological Evaluation of 2-Amino-5-chlorobenzophenone Derivatives as Potent Skeletal Muscle Relaxants. Arab. J. Chem.2015, 8 (3), 307-314.
- Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Egypt. J. Chem.2024.
- Ma, D.; et al. A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. Tetrahedron Lett.2002, 43 (48), 8511-8514.
Sources
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- 4. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 3-Aminobenzophenone Production
Introduction: Bridging the Gap from Bench to Bulk
3-Aminobenzophenone is a critical intermediate in the synthesis of various pharmaceuticals, including anxiolytics and other CNS-active agents. While its synthesis on a laboratory scale is well-documented, transitioning to pilot or industrial scale production introduces a host of challenges that can impact yield, purity, and process safety. This guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls encountered during the scale-up of this compound production. We will delve into the mechanistic reasoning behind common failures and provide field-proven, actionable solutions.
The most prevalent synthetic route involves a two-step process:
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Friedel-Crafts Acylation: Benzene is acylated with 3-nitrobenzoyl chloride using a Lewis acid catalyst (commonly AlCl₃) to form 3-nitrobenzophenone.
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Catalytic Hydrogenation: The nitro group of 3-nitrobenzophenone is subsequently reduced, typically via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst, to yield the final this compound.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the specific, practical issues that arise during the scale-up of these two critical steps.
Core Synthesis Workflow Diagram
Caption: High-level overview of the this compound production process.
Troubleshooting Guide: From Theory to Practice
This section addresses specific, common problems encountered during scale-up. Each question is framed from the perspective of a researcher facing a real-world challenge.
Part 1: Friedel-Crafts Acylation of 3-Nitrobenzophenone
Q1: My yield of 3-nitrobenzophenone has dropped significantly after moving from a 1L to a 50L reactor. What is the most likely cause?
This is a classic scale-up issue, often rooted in mass and heat transfer limitations.
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Potential Cause 1: Ineffective Mixing & Localized "Hot Spots". The Friedel-Crafts acylation is exothermic. In a small flask, heat dissipates quickly. In a large reactor, inefficient stirring can create localized areas of high temperature. These "hot spots" can accelerate side reactions, such as di-acylation or polymerization, leading to reduced yield and increased impurities.[1][2]
-
Solution:
-
Optimize Agitation: Ensure the reactor's impeller design and speed are sufficient to maintain a homogenous mixture. Baffles within the reactor are crucial for preventing vortex formation and promoting effective mixing.
-
Controlled Addition Rate: Do not add the Lewis acid (AlCl₃) or 3-nitrobenzoyl chloride all at once. A slow, controlled addition allows the reactor's cooling system to manage the heat generated, preventing temperature spikes.
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Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, for an accurate reading of the reaction conditions.
-
-
Potential Cause 2: Catalyst Deactivation. Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[2] On a larger scale, there are more opportunities for atmospheric moisture to enter the system during reagent transfer. Water reacts with and deactivates the catalyst, stalling the reaction.
-
Solution:
Q2: I'm observing significant amounts of an isomeric impurity alongside my 3-nitrobenzophenone. How can I improve regioselectivity?
While the nitro group is a meta-director, preventing significant ortho/para acylation on that ring, the acylation on the unsubstituted benzene ring can sometimes lead to side products if conditions are not optimal. However, the more common issue is the formation of di-acylation products.[1]
-
Potential Cause: Over-reaction / Di-acylation. Although the first acyl group deactivates the ring, making a second acylation less likely, harsh conditions can force this side reaction.[2][4]
-
Solution:
-
Stoichiometry Control: Use a slight excess of benzene. This increases the statistical probability that the acylating agent will react with a molecule of the starting material rather than the already-acylated product.[1]
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Temperature Management: As mentioned above, avoid high temperatures which can overcome the deactivating effect of the first acylation and promote side reactions.[2]
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Q3: The reaction mixture has become a thick, unmanageable slurry, and the stirrer is struggling. What's happening?
This is a very common problem in Friedel-Crafts acylations. The ketone product forms a stable, often insoluble, complex with the aluminum chloride catalyst.[2]
-
Solution:
-
Increase Solvent Volume: The most straightforward solution is to use a sufficient volume of an inert solvent (like dichloromethane or dichloroethane) to keep the product-catalyst complex suspended and stirrable.[2]
-
Mechanical Stirring: Ensure the reactor is equipped with a powerful overhead mechanical stirrer, as magnetic stir bars are inadequate for this type of slurry at scale.
-
Post-Reaction Quench: Plan for a robust work-up. The reaction is typically quenched by slowly and carefully adding the mixture to ice water, which breaks up the complex. This step is also highly exothermic and requires excellent cooling and agitation.
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Part 2: Catalytic Hydrogenation of 3-Nitrobenzophenone
Q4: The hydrogenation reaction is extremely slow or has stalled completely. I'm not seeing any hydrogen uptake.
A stalled hydrogenation is a frequent and frustrating issue. The cause almost always lies with the catalyst or the reaction environment.
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Potential Cause 1: Catalyst Poisoning or Deactivation. The active sites on the palladium catalyst are sensitive to various poisons that may be present in the reagents, solvents, or carried over from the previous step.[5]
-
Common Poisons: Sulfur compounds (from solvents or reagents), residual Lewis acids (AlCl₃), or heavy metal ions can irreversibly bind to the palladium, rendering it inactive.[5]
-
-
Solution:
-
Purity of Intermediate: Ensure the 3-nitrobenzophenone intermediate is thoroughly purified and washed to remove any traces of the Friedel-Crafts catalyst and quenching agents.
-
High-Purity Reagents: Use high-purity, hydrogenation-grade solvents.
-
Use a Fresh Catalyst: If poisoning is suspected, the most reliable solution is to filter the reaction mixture (under inert atmosphere) and add a fresh batch of catalyst.[5]
-
-
Potential Cause 2: Mass Transfer Limitations. This is a three-phase reaction system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). The reaction can only occur as fast as hydrogen gas can dissolve in the solvent and reach the catalyst surface.[5] This is a major scale-up challenge.
-
Solution:
-
Vigorous Agitation: The single most important factor is efficient stirring to maximize the gas-liquid interface and keep the solid catalyst suspended.[5] A gas-inducing impeller can significantly improve performance in large reactors.
-
Adequate Hydrogen Pressure: While a hydrogen balloon may suffice for small lab-scale reactions, scale-up requires a pressurized vessel (e.g., a Parr hydrogenator) to increase hydrogen solubility in the solvent.[5]
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Solvent Selection: The substrate must be fully dissolved in the chosen solvent. Poor solubility will starve the catalyst. Common solvents include ethanol, methanol, and ethyl acetate.[5]
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Q5: My final product is discolored, and I suspect by-products from the hydrogenation. What are they and how can I avoid them?
Incomplete reduction or side reactions during hydrogenation can lead to a complex mixture of products.
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Potential Cause 1: Incomplete Reaction. Stopping the reaction prematurely can leave intermediates in the final product. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[6][7] These can be unstable and lead to colored impurities.
-
Solution:
-
Reaction Monitoring: Do not rely on time alone. Monitor the reaction by hydrogen uptake and by analytical techniques like TLC or HPLC to confirm the complete disappearance of the starting material and any intermediates.
-
-
Potential Cause 2: Over-reduction. While less common for this specific transformation, overly harsh conditions (very high pressure, temperature, or a highly active catalyst like Pt/C) could potentially lead to reduction of the carbonyl group or the aromatic rings.
-
Solution:
-
Milder Conditions: Use moderate hydrogen pressure (e.g., 50-100 psi) and temperature (room temperature to 40°C). Pd/C is generally selective for the nitro group reduction under these conditions.[5]
-
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for handling Palladium on Carbon (Pd/C)? A: Pd/C, especially after use in hydrogenation, is pyrophoric. It is saturated with adsorbed hydrogen and can ignite spontaneously upon exposure to air.[3]
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Handling: Always handle the catalyst under an inert atmosphere (argon or nitrogen).[3][8]
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Filtration: Never allow the filter cake to dry out.[3] Keep it wet with solvent (e.g., water or ethanol) at all times. The filtration apparatus should be purged with inert gas.
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Quenching & Disposal: The wet filter cake should be carefully transferred to a large volume of water and stored in a clearly labeled, dedicated waste container.[3] Do not mix with other waste streams. Follow your institution's specific guidelines for disposal of heavy metal catalysts.[8]
Q: Which analytical techniques are best for monitoring these reactions? A:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process checks. It can quickly show the consumption of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. HPLC can accurately track the disappearance of the starting material and the formation of the product, as well as detect and quantify any impurities or by-products.
-
Gas Chromatography (GC): Can be used if the compounds are thermally stable and volatile.
-
Nuclear Magnetic Resonance (NMR): Essential for structural confirmation of the final isolated product and key intermediates.
Q: My product "oils out" during crystallization instead of forming a solid. What should I do? A: "Oiling out" occurs when the solute's solubility decreases faster than the solution can reach supersaturation, often due to rapid cooling or the presence of impurities.
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Slower Cooling: Decrease the cooling rate to give the molecules more time to orient into a crystal lattice.
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Solvent System Change: Try a different solvent or a co-solvent system. For this compound, systems like ethanol/water or toluene/heptane are often effective.
-
Seeding: Add a few seed crystals of the pure compound to the solution once it's saturated to encourage nucleation.[1]
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Purity: Ensure the crude material is as pure as possible before attempting crystallization. Impurities can inhibit crystal growth.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 3-Nitrobenzophenone (Illustrative)
Warning: This reaction is exothermic and generates HCl gas. It must be performed in appropriate equipment with proper ventilation and safety measures.
-
Reactor Setup: Charge a 50L glass-lined reactor equipped with an overhead mechanical stirrer, temperature probe, addition funnel, and a gas outlet connected to a scrubber (e.g., NaOH solution).
-
Inerting: Dry the reactor thoroughly and purge with dry nitrogen gas.
-
Reagent Charge: Charge benzene (e.g., 20 L) into the reactor.
-
Catalyst Addition: Under a strong nitrogen counter-flow, carefully add anhydrous aluminum chloride (AlCl₃) (e.g., 5.0 kg) in portions, ensuring the temperature does not exceed 25°C.
-
Substrate Addition: Slowly add a solution of 3-nitrobenzoyl chloride (e.g., 6.0 kg) in benzene (e.g., 5 L) via the addition funnel over 2-3 hours. Maintain the internal temperature between 20-25°C using the reactor's cooling jacket.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC.
-
Quench: In a separate vessel, prepare a mixture of crushed ice (30 kg) and water (30 L). Once the reaction is complete, very slowly transfer the reaction mixture into the ice-water slurry with vigorous stirring. CAUTION: Highly exothermic.
-
Work-up: Separate the organic layer. Wash with dilute HCl, followed by water, then a sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-nitrobenzophenone.
Protocol 2: Scale-Up Catalytic Hydrogenation of 3-Nitrobenzophenone
Warning: Hydrogen gas is highly flammable and explosive. This procedure must be conducted in a specialized pressure reactor (hydrogenator) in a properly ventilated area, free of ignition sources.
-
Reactor Setup: Charge the crude 3-nitrobenzophenone (e.g., 5.0 kg) and a suitable solvent like ethanol (25 L) into a 50L stainless steel hydrogenator.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% Palladium on Carbon (Pd/C, 50% wet) (e.g., 250 g). CAUTION: Do not allow the catalyst to become dry. [9]
-
Inerting & Purging: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting, repeating 3-5 times to remove all oxygen.[10]
-
Hydrogenation: Purge the reactor with hydrogen gas 2-3 times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 psi).[10]
-
Reaction: Begin vigorous stirring and maintain the temperature at 25-35°C. The reaction is exothermic; use cooling as needed. Monitor the reaction by observing the drop in hydrogen pressure (uptake).
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Completion Check: Once hydrogen uptake ceases, continue stirring for another hour. Take a sample (after carefully venting and purging) for HPLC analysis to confirm complete conversion.
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Catalyst Removal: Vent the excess hydrogen and purge the system thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CRITICAL: Keep the Celite® pad and catalyst wet with ethanol at all times to prevent ignition. [5] Wash the filter cake with additional ethanol.
-
Isolation: The filtrate containing this compound can be concentrated under reduced pressure and purified by crystallization.
Data Summary Table
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Catalytic Hydrogenation |
| Key Reagents | Benzene, 3-Nitrobenzoyl Chloride, AlCl₃ | 3-Nitrobenzophenone, H₂, 5% Pd/C |
| Typical Solvent | Benzene, Dichloromethane | Ethanol, Methanol, Ethyl Acetate |
| Scale-Up Temp. (°C) | 20 - 25°C | 25 - 40°C |
| Key Challenge | Heat Management, Slurry Formation | Mass Transfer, Catalyst Deactivation |
| Safety Concern | Exothermic Reaction, HCl gas evolution | Flammable H₂ gas, Pyrophoric Catalyst |
| Typical Yield | 85 - 95% | 90 - 99% |
| In-Process Control | HPLC, TLC | H₂ Uptake, HPLC, TLC |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common scale-up problems.
References
- UCLA Chemistry. LCSS: PALLADIUM ON CARBON.
- Carl ROTH. Safety Data Sheet: Palladium on activated carbon.
- The Sarpong Group, UC Berkeley. Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts.
- Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
- Royal Society of Chemistry. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions.
- National Center for Biotechnology Information. Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PubMed Central.
- Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- University of Calgary. Ch12: Friedel-Crafts limitations.
- LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Google Patents. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
- The Organic Chemistry Tutor (YouTube). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 8. honrel.com [honrel.com]
- 9. sarponggroup.com [sarponggroup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Aminobenzophenone
Welcome to the technical support center for the purification of 3-Aminobenzophenone. This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting advice to ensure you can achieve the desired purity for your critical applications. Commercial this compound often comes with a purity of around 97%, which may not be sufficient for sensitive synthetic or analytical work.[1][2] This guide will walk you through the common challenges and solutions for its purification.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my commercial-grade this compound?
While manufacturers' specifications vary, impurities in commercial this compound typically arise from the synthesis process or degradation over time. Common classes of impurities include:
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Starting Materials: Unreacted precursors from synthesis routes, such as derivatives of anthranilic acid or 3-nitrobenzophenone.
-
Isomeric Impurities: Positional isomers like 2-Aminobenzophenone and 4-Aminobenzophenone, which have similar physical properties and can be challenging to separate.
-
Reaction Byproducts: Compounds formed from side reactions during synthesis, such as di-aminated benzophenones (e.g., 3,4-Diamino Benzophenone) or products of incomplete reduction if starting from a nitro-precursor.[]
-
Oxidation Products: The amino group is susceptible to oxidation, which can lead to the formation of colored, often tarry, impurities. This is frequently the cause of a darker-than-expected appearance in older samples.
-
Solvent Residue: Residual solvents from the final manufacturing steps.
Q2: How do I choose the best purification method for my needs?
The optimal method depends on the scale of your experiment, the nature of the impurities, and the final purity required. The three most common and effective methods are Recrystallization, Acid-Base Extraction, and Column Chromatography.
Decision Logic for Method Selection
Caption: Decision tree for selecting a purification method.
Comparison of Purification Methods
| Feature | Recrystallization | Acid-Base Extraction | Flash Column Chromatography |
| Principle | Difference in solubility at different temperatures | Difference in acid-base properties | Difference in polarity and interaction with stationary phase |
| Best For | Removing small amounts of impurities from large batches | Separating basic compounds from neutral or acidic impurities | Separating complex mixtures or isomers |
| Typical Recovery | 70-90% | 85-95% | 60-85% |
| Required Purity | Good (~99%) | Very Good (>99%) | Excellent (>99.5%) |
| Scalability | Excellent | Good | Poor to Moderate |
| Labor Intensity | Low to Moderate | Moderate | High |
Q3: How can I reliably assess the purity of my this compound?
A multi-faceted approach is recommended to confidently assess purity.
-
Thin-Layer Chromatography (TLC): The quickest method to qualitatively assess purity. Use a mobile phase like 7:3 Hexane:Ethyl Acetate. A single spot indicates high purity, while multiple spots reveal impurities.
-
Melting Point Analysis: Pure this compound has a sharp melting point between 85-87°C.[4] A broad or depressed melting range (e.g., 81-84°C) is indicative of impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase method on a C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid for MS compatibility) provides excellent resolution.[5] Purity is determined by the area percentage of the main peak.
-
Spectroscopy (NMR, IR): ¹H NMR spectroscopy can identify and quantify impurities if their signals do not overlap with the main compound. Infrared (IR) spectroscopy can confirm the presence of the key functional groups (N-H stretches around 3300-3500 cm⁻¹, C=O stretch around 1650 cm⁻¹) and the absence of unexpected ones.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after Recrystallization | - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Use a co-solvent system (e.g., Ethanol/Water) to decrease solubility at cold temperatures.- Use the minimum amount of hot solvent required for full dissolution.- Preheat the filtration funnel and flask. |
| Compound oils out during Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities. | - Choose a lower-boiling point solvent.- Try a different solvent system.- Perform a preliminary purification (e.g., acid-base extraction) first. |
| Poor separation in Acid-Base Extraction | - Incomplete protonation or deprotonation.- Emulsion formation. | - Check the pH of the aqueous layer after each extraction step using pH paper.- Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. Stir gently instead of shaking vigorously. |
| Compound streaks on TLC/Column Chromatography | - The compound is interacting too strongly with the acidic silica gel.- The sample is overloaded. | - Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to your eluent.[7]- Use an amine-functionalized silica column or consider reverse-phase chromatography.[7]- Dilute the sample before loading it onto the column. |
| Purified product is still colored (yellow/brown) | - Presence of persistent, colored oxidation products. | - Treat the solution with activated charcoal during the recrystallization process (add to the hot solution before filtration).- Ensure all purification steps are performed promptly and avoid prolonged exposure to air and light. |
Detailed Purification Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. This compound is an irritant to the skin, eyes, and respiratory system.[8]
Protocol 1: Purification by Acid-Base Extraction
This method leverages the basicity of the amino group to separate it from neutral impurities. The amine is protonated with acid to become a water-soluble salt, leaving neutral impurities in the organic phase. The amine is then recovered by basifying the aqueous phase.
Experimental Workflow Diagram
Caption: Workflow for Acid-Base Extraction of this compound.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (approx. 100 mL) in a separatory funnel.
-
Acidic Extraction: Add 50 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.[9]
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh 50 mL portions of 1 M HCl, combining all aqueous extracts. This ensures complete transfer of the amine salt to the aqueous phase. The organic layer, containing neutral impurities, can now be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M sodium hydroxide (NaOH) solution dropwise with stirring until the solution becomes strongly basic (pH > 10, check with pH paper). The purified this compound will precipitate as a solid.[10]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Purification by Recrystallization
This is the preferred method for removing small amounts of impurities on a larger scale. The key is finding a solvent (or solvent pair) in which this compound is soluble when hot but sparingly soluble when cold. Ethanol/water is a good system to start with.
Step-by-Step Methodology
-
Solvent Selection: Place a small amount of crude product in a test tube. Add a few drops of ethanol and heat. If it dissolves easily, it is a good primary solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in the minimum amount of hot ethanol required for complete dissolution. Add the solvent in small portions and keep the solution at or near its boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal (if used).
-
Crystallization: Add hot deionized water dropwise to the hot ethanol solution until it just begins to turn cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration and dry as described in the acid-base extraction protocol.
Protocol 3: Purification by Flash Column Chromatography
This method is ideal for achieving the highest purity or for separating stubborn impurities like isomers. Due to the basic nature of the amine, the acidic silica gel must be neutralized to prevent peak tailing and product loss.
Step-by-Step Methodology
-
Eluent Preparation: Prepare a mobile phase consisting of Hexane and Ethyl Acetate. A good starting point is a 80:20 (v/v) mixture. To this solvent mixture, add triethylamine (TEA) to a final concentration of 0.5%. The TEA acts as a basic modifier, neutralizing the acidic sites on the silica gel.[7]
-
Column Packing: Pack a glass column with silica gel using the prepared eluent (wet slurry packing is recommended).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly stronger solvent like dichloromethane.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Run the column with the prepared eluent, applying positive pressure. Collect fractions in test tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent and triethylamine.
References
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- University of California, Davis. (n.d.). Acid-Base Extraction. [Link]
- SIELC Technologies. (n.d.). Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column.
- Google Patents. (2018). Synthetic method of 3, 4-diamino-benzophenone.
- NIST. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook.
- Google Patents. (1964).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- Kennesaw State University. (n.d.). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base Chemistry. [Link]
- NileRed. (2021). Acid-Base Extraction of Three Organic Compounds. [Link]
- NIST. (n.d.). This compound Data. In NIST Chemistry WebBook.
- Asian Journal of Organic & Medicinal Chemistry. (2018).
- Biotage. (2023).
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
Sources
- 1. 3-氨基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 4. This compound | 2835-78-1 [amp.chemicalbook.com]
- 5. Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 8. chemicalbook.com [chemicalbook.com]
- 9. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Photocrosslinking Efficiency with Benzophenone Derivatives
Welcome to the technical support center for benzophenone-based photocrosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your photocrosslinking experiments. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Q1: Why am I observing low or no photocrosslinking yield?
Several factors can contribute to poor crosslinking efficiency. Let's break down the most common culprits and how to address them.
A1.1: Inefficient Photoactivation
The entire process begins with the successful excitation of the benzophenone (BP) moiety. Upon absorbing UV light, BP transitions from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a reactive triplet state (T₁).[1] It is this triplet state that initiates the crosslinking by abstracting a hydrogen atom.
-
Incorrect Wavelength: Benzophenone and its derivatives typically absorb UV light in the range of 330-365 nm.[2] Using a light source outside of this optimal range will result in poor excitation and, consequently, low crosslinking. Ensure your UV lamp is emitting at the correct wavelength for your specific benzophenone derivative.
-
Insufficient Light Intensity or Duration: The total energy dose (a product of intensity and time) is critical. Low intensity may not generate a sufficient population of the triplet state, while short exposure times may not allow for the reaction to proceed to completion.[3] Conversely, excessively long irradiation can lead to sample damage and non-specific reactions.[2][3] It is crucial to optimize the irradiation time and intensity for your specific system.
-
Light Source Calibration: Ensure your UV light source is properly calibrated and providing a consistent output. A simple experimental setup for photocrosslinking would involve a UV lamp, such as a mercury arc lamp, positioned at a fixed distance from the sample.[4][5]
A1.2: Quenching of the Reactive Triplet State
The excited triplet state of benzophenone is susceptible to "quenching," a process where it is deactivated before it can react with the target molecule.
-
Solvent Effects: The polarity of the solvent or the local environment within a polymer matrix can significantly impact the reactivity of the BP triplet state. In polar solvents, the less reactive π-π* triplet state can become energetically favored over the highly reactive n-π* triplet state, leading to reduced crosslinking efficiency.[1][6] Whenever possible, use non-polar solvents. If your biological system requires a polar environment, consider using benzophenone derivatives with electron-withdrawing groups, which can help to stabilize the reactive n-π* state.[1]
-
Presence of Quenchers: Certain molecules can act as quenchers, deactivating the excited benzophenone. Common quenchers include molecular oxygen and molecules with low-energy triplet states.[7] Degassing your solution by bubbling with an inert gas like argon or nitrogen can mitigate quenching by oxygen. Aromatic compounds, including benzene and some amino acid side chains, can also quench the triplet state.[7][8]
-
Self-Quenching: At high concentrations, benzophenone molecules can quench each other.[9] This is particularly relevant when using bifunctional bis-benzophenone crosslinkers. Optimizing the concentration of the benzophenone derivative is therefore essential.
A1.3: Substrate and Target Molecule Properties
The nature of the molecule you are trying to crosslink to is a critical factor.
-
Accessibility of C-H Bonds: Benzophenone's triplet state abstracts a hydrogen atom from a C-H bond to form a ketyl radical and a substrate radical, which then combine to form a covalent bond.[2][10] If the C-H bonds on the target molecule are sterically hindered or inaccessible, the crosslinking reaction will be inefficient.[3]
-
Bond Dissociation Energy: The ease of hydrogen abstraction depends on the C-H bond dissociation energy. Bonds that lead to the formation of stable radicals (e.g., tertiary, benzylic) are more susceptible to abstraction.[2]
Q2: I'm seeing significant non-specific crosslinking or sample damage. What's going wrong?
Non-specific crosslinking and sample degradation are often two sides of the same coin, typically resulting from excessive or inappropriate irradiation.
-
Excessive Irradiation: As mentioned, prolonged exposure to high-intensity UV light can lead to the formation of unwanted side products and damage to sensitive biological samples like proteins.[2][3] It's a delicate balance; you need enough energy to activate the benzophenone but not so much that you cause widespread damage. An optimization experiment, titrating both irradiation time and intensity, is highly recommended.
-
Incorrect Wavelength: Using shorter wavelength UV light (e.g., 254 nm) can be particularly damaging to biological molecules and can induce unwanted photochemical reactions, such as chain scission in polymers.[3] Stick to the 350-365 nm range for most benzophenone applications.[11]
Q3: My crosslinking efficiency varies between experiments. How can I improve reproducibility?
Consistency is key in any scientific experiment. Here’s how to tighten up your photocrosslinking protocol.
-
Standardize Your Setup: Ensure the distance between your UV source and sample is identical for every experiment.[5] Any variation will alter the light intensity reaching the sample.
-
Control the Temperature: The mobility of molecules, especially in polymer systems, can be temperature-dependent. For reactions in solid films, performing the crosslinking above the polymer's glass transition temperature (Tg) can improve efficiency as it allows for greater molecular motion.[1]
-
Consistent Sample Preparation: Ensure that the concentration of your benzophenone derivative and target molecule are consistent. For solid samples, ensure uniform film thickness.
-
Degassing Protocol: If you are degassing your samples, ensure the procedure is consistent in terms of time and gas flow rate.
Section 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and best practices for working with benzophenone derivatives.
Q4: What is the fundamental mechanism of benzophenone photocrosslinking?
Upon absorption of UV light (typically around 350 nm), the benzophenone molecule is promoted to an excited singlet state (S₁).[2] This state is short-lived and efficiently undergoes intersystem crossing to a more stable triplet state (T₁).[1][12] The triplet state, which has a diradical nature, is the reactive species. It abstracts a hydrogen atom from a nearby C-H bond on a target molecule, creating a benzophenone ketyl radical and a radical on the target molecule.[2] These two radicals then combine to form a stable covalent C-C bond, resulting in the crosslink.[10]
Q5: How do different benzophenone derivatives affect crosslinking efficiency?
Substituents on the benzophenone rings can influence its photochemical properties.
-
Electron-withdrawing groups can help to stabilize the reactive n-π* triplet state, which can be beneficial for crosslinking, especially in more polar environments.[1]
-
Electron-donating groups can have the opposite effect, potentially decreasing reactivity.[1]
-
The linker connecting the benzophenone to a molecule of interest can also play a role in the efficiency and specificity of crosslinking by influencing the distance and orientation of the photoreactive group relative to the target.[13]
Q6: What are the ideal experimental conditions for photocrosslinking?
While the optimal conditions are system-dependent, here are some general guidelines:
| Parameter | Recommended Range/Condition | Rationale |
| Irradiation Wavelength | 350 - 365 nm | Maximizes excitation of benzophenone while minimizing damage to biological samples.[11] |
| Solvent | Non-polar (e.g., benzene, n-heptane) | Promotes the highly reactive n-π* triplet state.[14] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Minimizes quenching of the triplet state by molecular oxygen. |
| Temperature | System-dependent; above Tg for polymers | Increased molecular mobility can enhance crosslinking efficiency.[1] |
Q7: Can I use benzophenone for in vivo crosslinking?
Yes, benzophenone derivatives, particularly p-benzoyl-L-phenylalanine (pBpa), can be genetically encoded into proteins in living cells.[11][15] This powerful technique allows for the study of protein-protein interactions in their native environment. The cells are grown in the presence of the unnatural amino acid, which is incorporated at a specific site in a target protein. Subsequent exposure of the cells to UV light initiates the crosslinking.[15]
Section 3: Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.
Mechanism of Benzophenone Photocrosslinking
Caption: The photocrosslinking cascade from excitation to covalent bond formation.
Troubleshooting Workflow for Low Crosslinking Yield
Caption: A step-by-step guide to diagnosing and resolving low yield issues.
References
- García, N. A. (n.d.). Photochemical reaction mechanisms and kinetics with molecular nanocrystals: surface quenching of triplet benzophenone nanocrysta. Wiley Online Library.
- Liu, Q., & Locklin, J. L. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9373–9381. [Link]
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 4945–4952. [Link]
- Shi, S., & Ranby, B. (2000). New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. Journal of Polymer Science Part A: Polymer Chemistry, 38(7), 999-1005.
- Ambhore, S., & Acha, V. G. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 27(15), 4988. [Link]
- Proposed benzophenone photocrosslinking mechanisms. (n.d.). ResearchGate.
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Semantic Scholar.
- Ikegami, A., et al. (1993). Benzophenones in the higher triplet excited states. Journal of the Chemical Society, Faraday Transactions, 89(16), 2979-2984. [Link]
- Gosa, M. I., & Hlil, A. R. (2013). Kinetics and Mechanisms of Radical-Based Branching/Cross-Linking Reactions in Preformed Polymers Induced by Benzophenone and Bis-Benzophenone Photoinitiators. Macromolecules, 46(14), 5575–5585. [Link]
- Smith, M. J., & Bucher, G. (2010). Quenching of triplet benzophenone by benzene and diphenyl ether: a DFT study. The Journal of Physical Chemistry A, 114(39), 10712–10716. [Link]
- Lhiaubet-Vallet, V., & Miranda, M. A. (2012). Benzophenone photosensitized DNA damage. Accounts of Chemical Research, 45(9), 1437–1446. [Link]
- Smith, M. J., & Bucher, G. (2010). Quenching of triplet benzophenone by benzene and diphenyl ether: a DFT study. Semantic Scholar.
- Liu, Q., & Locklin, J. L. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9373–9381. [Link]
- van der Meijden, K., et al. (2020). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 12(11), 2533. [Link]
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 4945–4952. [Link]
- Davidson, R. S., & Lambeth, P. F. (1967). Quenching of triplet benzophenone by electron donors.
- Chin, J. W., et al. (2002). Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli. Proceedings of the National Academy of Sciences, 99(17), 11020–11024. [Link]
- Lin, S., et al. (2012). Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. Methods in Molecular Biology, 889, 139–153. [Link]
- Wu, Y., et al. (2016). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. ChemBioChem, 17(8), 689–692. [Link]
- Mondal, B., et al. (2020). Fundamentals of light-cell–polymer interactions in photo-cross-linking based bioprinting. APL Photonics, 5(10), 100902. [Link]
- Hino, N., et al. (2005). Photo-cross-linking interacting proteins with a genetically encoded benzophenone. Nature Protocols, 1(1), 1-7.
- Grimmer, B. A. (2015). The Photochemistry of Benzophenone. The Spectrum, 23(1), 1.
- Lee, S. H., et al. (2022). Photocrosslinkable natural polymers in tissue engineering. Frontiers in Bioengineering and Biotechnology, 10, 988540. [Link]
- Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. (n.d.). Rappsilber Laboratory.
- Clark, B. C., et al. (2021).
- Ishikawa, Y., et al. (2024). Probing for optimal photoaffinity linkers of benzophenone-based photoaffinity probes for adenylating enzymes. Bioorganic & Medicinal Chemistry, 110, 117815. [Link]
- Park, J., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(11), 2589–2597. [Link]
- Placzek, M., et al. (2013). Photosensitizing properties of compounds related to benzophenone.
Sources
- 1. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quenching of triplet benzophenone by benzene and diphenyl ether: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quenching of triplet benzophenone by benzene and diphenyl ether: a DFT study. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probing for optimal photoaffinity linkers of benzophenone-based photoaffinity probes for adenylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Stability issues of 3-Aminobenzophenone in solution
Welcome to the technical support center for 3-Aminobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Our goal is to provide practical, in-depth troubleshooting advice and methodologies rooted in chemical principles to ensure the integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a versatile intermediate used in the synthesis of various pharmaceutical compounds and photoaffinity probes.[1] Its structure, featuring both a benzoyl group and an aniline moiety, presents a unique combination of functional groups that dictate its chemical behavior and stability. The primary amino group attached to the aromatic ring is a key site for potential degradation, particularly through oxidation, which can be influenced by environmental factors such as light, air (oxygen), pH, and the solvent system employed.
This guide will address the most common stability-related questions and provide protocols to assess and mitigate these issues, ensuring reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Solubility and Precipitation Issues
Question 1: I'm having trouble dissolving this compound in aqueous solutions. When I dissolve it in DMSO first and then add it to my aqueous buffer, it precipitates. Why is this happening and how can I fix it?
Answer:
This is a common challenge related to solubility, not necessarily chemical instability. This compound has poor solubility in water.[2] When a concentrated DMSO stock solution is added to an aqueous medium, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to "crash out" or precipitate.[2]
Causality: The principle of "like dissolves like" is at play. While polar aprotic solvents like DMSO or DMF can dissolve this compound, the resulting solution is not always miscible with a fully aqueous system.
Troubleshooting Steps:
-
Reduce the Stock Concentration: Prepare a more dilute stock solution in DMSO. This minimizes the dramatic change in solvent environment upon addition to the aqueous phase.
-
Modify the Final Solvent System: If your experimental conditions permit, increase the percentage of organic co-solvent in your final aqueous solution. The addition of solvents like methanol or acetonitrile can increase the solubility of this compound.
-
Optimize the Addition Process:
-
Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This promotes rapid mixing and prevents localized supersaturation.
-
Warm the aqueous buffer slightly (if compatible with other reagents) to increase the solubility limit during addition.
-
-
pH Adjustment: The amino group can be protonated at low pH. While this may slightly increase aqueous solubility, it can also impact the compound's reactivity and stability. Assess the effect of pH on solubility in a small-scale pilot experiment.
Solution Discoloration and Degradation
Question 2: My solution of this compound in [Solvent] turned yellow/brown upon storage. What is causing this discoloration, and is the compound degrading?
Answer:
The development of a yellow or brown color is a strong indicator of chemical degradation, most likely due to oxidation of the aniline moiety. Aromatic amines are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light (photo-oxidation) and trace metal impurities. This leads to the formation of highly colored polymeric or quinone-imine type impurities.
Causality: The lone pair of electrons on the nitrogen atom of the amino group makes the ring susceptible to oxidation. This process often involves radical intermediates and results in complex mixtures of colored byproducts.
Troubleshooting & Mitigation Workflow:
Caption: Workflow for troubleshooting solution discoloration.
Preventative Measures:
-
Solvent Purity: Use high-purity, anhydrous solvents. Some solvents can contain peroxides or other impurities that initiate oxidation.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degas your solvent by sparging with nitrogen or argon before use.
-
Photoprotection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]
-
Fresh Preparation: The most reliable practice is to prepare solutions of this compound immediately before use.
-
Storage Conditions: If short-term storage is unavoidable, keep the solution at a low temperature (2-8 °C) under an inert atmosphere and protected from light.[3]
Question 3: I suspect my this compound is degrading in my reaction mixture. How can I confirm this and identify the cause?
Answer:
Confirming degradation requires an analytical approach, typically using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. By running a forced degradation study, you can create a profile of potential impurities and determine the specific conditions (e.g., acid, base, light, oxidant) that cause instability.
Causality: Degradation in a reaction mixture can be caused by the inherent instability of the compound under the specific pH, temperature, or oxidative/reductive conditions of the experiment, or by an incompatibility with other reagents.
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally stress a solution of this compound to predict its degradation pathways and develop a stability-indicating analytical method.
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Methanol and Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or Diode Array Detector (DAD)[4]
-
C18 HPLC Column[4]
-
pH meter
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear vial (for photostability) or amber vial (for others). Store a control sample (stock solution diluted with neutral water) under the same temperature conditions but protected from light.
| Stress Condition | Reagent/Procedure | Incubation Time (Example) |
| Acid Hydrolysis | Dilute stock with 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | Dilute stock with 0.1 M NaOH | 24 hours at 60°C |
| Oxidation | Dilute stock with 3% H₂O₂ | 24 hours at room temp |
| Photostability | Dilute stock with water; expose to direct light/UV lamp | 24 hours at room temp |
| Thermal | Dilute stock with water; heat in oven | 24 hours at 60°C |
-
Neutralization: Before HPLC analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
HPLC Analysis:
-
Analyze all samples (including the control) using a suitable HPLC method. A reverse-phase method is typically effective.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or DAD for peak purity analysis.[4]
-
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
A decrease in the peak area of the main this compound peak indicates degradation.
-
The appearance of new peaks signifies the formation of degradation products.
-
A DAD can help determine if new peaks are spectrally pure and different from the parent compound.
-
Caption: Workflow for a forced degradation study.
By understanding which conditions cause degradation, you can take specific steps to avoid them in your experimental design, such as using buffered solutions, excluding light, or ensuring reagents are free from peroxides.
Reference List
-
ResearchGate. (2021). How do I dissolve 4-aminobenzophenone in an aqueous solution? Retrieved from [Link]
-
Ceresole, R., Han, Y. K., Simionato, L. D., & Segall, A. I. (2014). A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations. ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Poor Reactivity of 3-Aminobenzophenone in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the challenges associated with the poor reactivity of 3-Aminobenzophenone in common coupling reactions. The electron-withdrawing nature of the benzoyl group at the meta position deactivates the amino group, making it a less potent nucleophile and complicating C-N and C-C bond formations. This resource provides field-proven insights and detailed protocols to help you achieve success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard coupling reactions?
A: The primary reason for the diminished reactivity of this compound lies in its electronic structure. The benzoyl group is a strong electron-withdrawing group (EWG). Through resonance and inductive effects, it pulls electron density away from the aniline ring. This has two major consequences:
-
Reduced Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom is less available for donation, making the amino group a weaker nucleophile. This directly impacts reactions where the amine acts as the nucleophile, such as in Buchwald-Hartwig amination and amide bond formation.
-
Electronic Deactivation of the Aryl Ring: The electron-poor nature of the aromatic ring can affect its participation in catalytic cycles, for instance, by influencing the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.
Q2: I am attempting a Suzuki-Miyaura coupling with a bromo-3-aminobenzophenone derivative and observing very low yields. What can I do?
A: Low yields in Suzuki-Miyaura couplings with electron-deficient substrates like bromo-3-aminobenzophenone are common with standard catalysts such as those based on triphenylphosphine. The key to success is often the selection of a more active catalyst system that can facilitate the oxidative addition step and promote efficient transmetalation.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Switch to a more electron-rich and sterically hindered phosphine ligand. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or cataCXium® A are excellent candidates. For instance, cataCXium® A Pd G3 has been shown to be effective for coupling ortho-bromoanilines, even those containing a ketone group.[1]
-
Base Selection: A stronger base may be required to facilitate the transmetalation step. Consider using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) instead of weaker bases like sodium carbonate.
-
Solvent System: Aprotic polar solvents like dioxane, toluene, or THF, often with a small amount of water, are typically effective.[2]
-
Temperature: Increasing the reaction temperature, sometimes with the use of microwave irradiation, can significantly improve reaction rates and yields.
Q3: My Buchwald-Hartwig amination of this compound with an aryl bromide is failing. What are the critical parameters to optimize?
A: The reduced nucleophilicity of this compound is the main hurdle in Buchwald-Hartwig aminations. Overcoming this requires a highly active catalyst system and carefully optimized reaction conditions.
Key Optimization Parameters:
-
Ligand Choice: The use of sterically hindered and electron-rich biaryl phosphine ligands is crucial. Ligands like Xantphos have been successfully used for coupling electron-poor aryl halides.[3][4] Josiphos-type ligands (e.g., CyPF-t-Bu) in combination with a palladium precursor like Pd[P(o-tol)₃]₂ have also demonstrated high activity for coupling ammonia with aryl halides, a similarly challenging transformation.[5]
-
Palladium Precursor: While Pd(OAc)₂ is common, pre-catalysts like the G3 or G4 Buchwald palladacycles can provide more consistent results by ensuring the formation of the active Pd(0) species.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are standard choices. For substrates sensitive to strong bases, a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be an effective alternative.[3][4]
-
Reaction with Electron-Deficient Partners: Studies on analogous deactivated amines, such as 3-aminobenzo[b]thiophenes, have shown that couplings are more successful when the aryl halide partner bears electron-withdrawing groups.[6]
Q4: I am struggling to form an amide bond between this compound and a carboxylic acid using standard coupling reagents. What should I try?
A: The low nucleophilicity of this compound makes amide bond formation challenging with standard reagents like EDC/HOBt, which may not sufficiently activate the carboxylic acid for reaction with such an unreactive amine.
Strategies for Amide Coupling:
-
More Potent Coupling Reagents: Employ more powerful uronium- or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP. These reagents form highly activated esters that can react with weakly nucleophilic amines.
-
Acyl Chloride Formation: A two-step procedure involving the conversion of the carboxylic acid to its more reactive acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with this compound in the presence of a non-nucleophilic base (like pyridine or triethylamine) is often a reliable strategy.
-
Catalytic Methods: While less common for this specific challenge, catalytic methods for amide bond formation are an emerging area and may offer solutions.[7][8][9][10]
Troubleshooting Workflow
The following diagram illustrates a general troubleshooting workflow for coupling reactions involving this compound.
Caption: Troubleshooting flowchart for this compound coupling reactions.
Detailed Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of a Bromo-3-aminobenzophenone Derivative
This protocol is adapted from successful couplings of electronically deactivated anilines.[1]
Reactants & Reagents
| Reagent | Molar Equiv. |
| Bromo-3-aminobenzophenone Derivative | 1.0 |
| Arylboronic Acid or Ester | 1.5 |
| cataCXium® A Pd G3 | 0.05 |
| Potassium Phosphate (K₃PO₄) | 3.0 |
| Dioxane/Water (10:1) | - |
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-3-aminobenzophenone derivative (1.0 equiv), arylboronic acid or ester (1.5 equiv), cataCXium® A Pd G3 (0.05 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water (10:1) solvent mixture.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Enhanced Buchwald-Hartwig Amination of this compound
This protocol incorporates insights from reactions with challenging amine substrates.[3][4][6]
Reactants & Reagents
| Reagent | Molar Equiv. |
| Aryl Bromide | 1.0 |
| This compound | 1.2 |
| Xantphos Pd G3 | 0.02 |
| Sodium tert-butoxide | 1.5 |
| Toluene | - |
Procedure:
-
In a glovebox, charge a vial with the aryl bromide (1.0 equiv), this compound (1.2 equiv), Xantphos Pd G3 (0.02 equiv), and sodium tert-butoxide (1.5 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat to 100-120 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash chromatography.
Mechanistic Considerations
The success of the proposed solutions is rooted in addressing the key mechanistic hurdles presented by this compound.
The Catalytic Cycle of Buchwald-Hartwig Amination
The diagram below illustrates the catalytic cycle and highlights the critical role of the ligand and base.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Preparation of Primary Arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Selective N-Alkylation of 3-Aminobenzophenone
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting and practical guidance for the selective N-alkylation of 3-aminobenzophenone. The inherent challenge in this synthesis lies in achieving selective mono-alkylation, as the primary amine starting material is converted into a more nucleophilic secondary amine product, creating a "runaway" reaction that often leads to undesired di-alkylation.[1][2][3] This guide explains the causality behind experimental choices to help you navigate these challenges and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the N-alkylation of this compound.
Q1: My reaction shows low or no conversion, and I'm recovering mostly starting material. What are the likely causes?
A1: Low conversion in the N-alkylation of this compound typically points to insufficient reactivity of the nucleophile (the amine) or the electrophile (the alkylating agent), or suboptimal reaction conditions.
-
Insufficient Amine Nucleophilicity: The primary aromatic amine of this compound is moderately nucleophilic. Its reactivity is reduced by the electron-withdrawing effect of the benzoyl group. For a reaction to proceed, this must be overcome.
-
Poor Leaving Group on Alkylating Agent: The reaction rate for direct alkylation is highly dependent on the leaving group. The general reactivity trend is Alkyl Iodide > Alkyl Bromide > Alkyl Chloride. If you are using an alkyl chloride, consider switching to the bromide or iodide equivalent.
-
Inappropriate Base: A base is often required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HX acid byproduct, which would otherwise protonate and deactivate the starting amine.[4][5]
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are suitable for reactive alkylating agents like benzyl bromide or methyl iodide. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.[4]
-
Strong Bases (e.g., NaH, LDA): For less reactive alkylating agents, a strong base may be needed to fully deprotonate the amine.[6] However, this significantly increases the risk of side reactions and is often not the first choice.
-
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can dissolve the amine and the base while promoting an Sₙ2-type mechanism.[4] Ensure the solvent is anhydrous, as water can interfere with strong bases and solvate the nucleophile, reducing its reactivity.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing a significant amount of di-alkylated product. How can I improve selectivity for mono-alkylation?
A2: This is the most common challenge. The mono-alkylated secondary amine product is more nucleophilic than the starting primary amine, leading to a second, faster alkylation event.[1][2] Several strategies can mitigate this:
-
Stoichiometry Control: Using a large excess of this compound (e.g., 3-5 equivalents) can statistically favor the alkylating agent reacting with the more abundant starting material. However, this is often not practical or cost-effective, especially with valuable starting materials, and necessitates a challenging purification step.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over several hours using a syringe pump maintains a very low concentration of the electrophile in the reaction flask. This minimizes the chance of the highly reactive mono-alkylated product encountering an alkylating agent molecule before the starting amine does.
-
Switch to Reductive Amination: This is often the most effective solution. This two-step, one-pot method involves first forming an imine with an aldehyde or ketone, followed by in-situ reduction.[7][8] Since an imine can only form once on the primary amine, this method inherently prevents di-alkylation.[8] Common reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are mild enough not to reduce the benzophenone ketone.[8]
-
Employ a Protecting Group: This strategy enforces mono-alkylation by temporarily blocking the amine's reactivity. The amine is first protected (e.g., as a carbamate), then deprotonated and alkylated, followed by deprotection. This is a longer but highly reliable route.
Q3: My purification by column chromatography is difficult. The starting material, mono-, and di-alkylated products have very similar Rf values. What can I do?
A3: Co-elution is a frequent issue due to the similar polarities of the three components.
-
Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with 100% hexane and very slowly increasing the percentage of ethyl acetate). Using a less polar solvent system overall can help magnify small polarity differences.
-
Derivatization: If the separation is intractable, consider derivatizing the mixture. For example, any remaining primary amine (starting material) can be selectively reacted with an aldehyde to form an imine, significantly changing its polarity for easier separation.
-
Alternative Purification: Techniques like preparative HPLC or crystallization may be more effective if standard column chromatography fails. Try to crystallize the desired product from a suitable solvent system.
Frequently Asked Questions (FAQs)
Q4: Which N-alkylation method should I choose for my target molecule?
A4: The optimal method depends on the alkyl group you are introducing and your tolerance for potential side products.
| Method | Key Reagents | Pros | Cons | Best For |
| Direct Alkylation | Alkyl Halide (R-X), Base (K₂CO₃, Cs₂CO₃), Solvent (DMF, ACN) | Simple, one-step procedure.[4] | Prone to over-alkylation[1][5]; requires reactive alkyl halides. | Simple, activated alkyl groups (methyl, ethyl, benzyl). |
| Reductive Amination | Aldehyde/Ketone (RCHO), Reducing Agent (NaBH(OAc)₃, NaBH₃CN)[8] | Excellent selectivity for mono-alkylation[7]; broad substrate scope. | Two-step (one-pot) process; aldehydes can be unstable. | Introducing a wide variety of primary and secondary alkyl groups. |
| "Borrowing Hydrogen" | Alcohol (R-CH₂OH), Transition Metal Catalyst (Ru, Ir)[9][10] | Atom-economical, generates only water as a byproduct.[9] | Requires specific, often expensive, metal catalysts; may require higher temperatures.[10] | Green chemistry applications; when the corresponding alcohol is more accessible than the halide. |
| Buchwald-Hartwig Amination | Alkyl Halide, Palladium Catalyst, Ligand, Base | Powerful and versatile C-N bond formation method.[11][12] | Requires expensive and air-sensitive catalysts/ligands; potential for catalyst poisoning.[13][14] | More commonly used for aryl-N bonds, but can be adapted. Generally overkill for simple alkylations. |
Decision Tree for Method Selection
Caption: Decision tree for selecting an N-alkylation method.
Q5: Can you provide a reliable protocol for selective mono-alkylation via reductive amination?
A5: Certainly. This protocol is designed to maximize selectivity for the mono-alkylated product.
Experimental Protocol: Selective Mono-N-Alkylation via Reductive Amination
-
Imine Formation:
-
To a round-bottom flask, add this compound (1.0 equiv.) and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Add the corresponding aldehyde (1.1 equiv.).
-
If using a less reactive aldehyde, a catalytic amount of acetic acid can be added to facilitate imine formation (adjusting pH to ~5-6).[10][15]
-
Stir the mixture at room temperature for 1-2 hours. You can monitor the formation of the imine intermediate by TLC or LC-MS.
-
-
Reduction:
-
Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the stirred solution. This reagent is preferred as it is milder than NaBH₄ and can selectively reduce the imine in the presence of the benzophenone ketone.[8]
-
Continue stirring at room temperature and monitor the reaction progress by TLC until the imine spot has been completely consumed (typically 3-12 hours).
-
-
Workup and Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-alkylated this compound.
-
Q6: When should I use a protecting group strategy, and how does it work?
A6: A protecting group strategy is advisable when other methods fail to provide the desired selectivity or when the alkylating agent is particularly precious. It offers the highest level of control. The most common protecting groups for amines are carbamates like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).[16][17]
The workflow involves three distinct steps: protection, alkylation, and deprotection.
Protecting Group Workflow
Caption: Workflow for the N-alkylation using a protecting group.
-
Protection: The amine is reacted with an agent like di-tert-butyl dicarbonate ((Boc)₂O) to form an N-Boc carbamate.[18] This protected intermediate is now an amide, and the nitrogen is no longer nucleophilic.
-
Alkylation: The N-H proton of the carbamate is now acidic and can be removed by a strong base like sodium hydride (NaH).[6] The resulting anion is then alkylated with an alkyl halide. Because the nitrogen is already "substituted" with the Boc group, only one alkyl group can be added.
-
Deprotection: The Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the desired mono-alkylated secondary amine.[17]
This method, while longer, provides a robust and often high-yielding route to the pure, selectively mono-alkylated product, circumventing the challenges of over-alkylation and difficult purifications.
References
- Buchwald -Hartwig Amination - OpenOChem Learn. (n.d.).
- Dunn, J. S., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- Dunn, J. S., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Nature Catalysis.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.
- Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?
- Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. ResearchGate.
- Zhang, A., et al. (2010). Selective alkylation of aminophenols. ResearchGate.
- Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers.
- ResearchGate. (2025). Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- ResearchGate. (n.d.). Selective N‐alkylation of different aromatic amines by benzyl alcohol.
- PubMed. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids.
- Google Patents. (n.d.). CN110740987A - Process for the mono-N-alkylation of aminophenols.
- ResearchGate. (n.d.). Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functional-izations.
- ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by...
- Yadav, G. D., & Kadam, A. A. (2025). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate.
- Wikipedia. (n.d.). Amine alkylation.
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing.
- Reddit. (2025). N-alkylation of aminophenols. r/Chempros.
- National Institutes of Health. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones.
Sources
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Technical Support Center: Troubleshooting Failed Grignard Reactions with Aminobenzonitrile Precursors
Welcome to the technical support center for navigating the complexities of Grignard reactions with aminobenzonitrile precursors. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in this specific yet critical synthetic transformation. My aim is to provide not just procedural instructions, but a deeper, mechanistically-grounded understanding of why failures occur and how to systematically troubleshoot them.
Introduction: The Aminobenzonitrile Challenge
The synthesis of aminobenzophenones and related ketones via the addition of a Grignard reagent to an aminobenzonitrile is a powerful tool in medicinal chemistry and materials science. However, the presence of both a nitrile group and an amino group on the same aromatic ring introduces a set of unique challenges. The amino group's acidic proton can quench the highly basic Grignard reagent, while the nitrile itself is a relatively modest electrophile compared to carbonyls.[1][2] This guide will dissect the common failure points and provide actionable, field-proven solutions.
Part 1: Troubleshooting Guide - When Reactions Go Wrong
This section is structured to address specific, observable failures during your experiment.
Q1: My reaction shows no product formation, and I've recovered most of my starting aminobenzonitrile. What's the likely cause?
This is a classic symptom of Grignard reagent failure, either in its formation or its reactivity. The primary culprits are moisture, oxygen, or a passivated magnesium surface.
Core Problem: The Grignard reagent (R-MgX) is an exceptionally strong base and is readily destroyed by even trace amounts of protic sources, such as water.[3][4] If your reagent is not successfully formed or is quenched upon addition, no reaction with the nitrile will occur.
Troubleshooting Protocol:
-
Verify Anhydrous Conditions:
-
Glassware: All glassware must be rigorously oven-dried or flame-dried under vacuum and cooled under a positive pressure of an inert gas (Argon or Nitrogen).[1][5][6]
-
Solvents: Use freshly distilled, anhydrous solvents (typically THF or diethyl ether).[7][8] Solvents should be stored over molecular sieves.
-
Starting Materials: Ensure the aminobenzonitrile is dry. If it's a hydrate or has been exposed to air, consider drying it in a vacuum oven.
-
-
Assess Grignard Reagent Quality:
-
Formation: Successful Grignard formation is often indicated by a gentle reflux as the exothermic reaction proceeds.[4][9] A color change to a cloudy grey or brown solution is also typical.[9]
-
Titration: Do not assume 100% conversion. Always titrate your Grignard reagent before use to determine its exact molarity. A common method involves titration with a solution of (-)-menthol in the presence of 1,10-phenanthroline indicator until the colored complex disappears.[8][10]
-
-
Magnesium Activation:
-
The surface of magnesium turnings can become coated with a passivating layer of magnesium oxide.[1][6]
-
Activation Methods: Add a small crystal of iodine (the brown color should fade as the reaction initiates), a few drops of 1,2-dibromoethane, or mechanically grind the magnesium turnings in a dry flask to expose a fresh surface.[1][6][11]
-
Q2: I'm observing low yields of my desired ketone, and I'm isolating significant amounts of the biphenyl byproduct (from R-R coupling). Why is this happening?
This points to a side reaction known as Wurtz-type coupling, where the Grignard reagent reacts with the unreacted alkyl/aryl halide. This is particularly prevalent when Grignard formation is slow or incomplete.[12]
Core Problem: The formed Grignard reagent (RMgX) can react with the starting halide (R-X) to produce R-R. This is a major side reaction, especially with primary and benzylic halides.[5]
Troubleshooting Protocol:
-
Control Addition Rate: Add the halide solution to the magnesium suspension slowly and steadily. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[5]
-
Optimize Temperature: While Grignard formation is exothermic, excessive heating can promote side reactions.[5] Often, initiating the reaction at room temperature and allowing it to self-sustain a gentle reflux is sufficient.[9] For less stable Grignards, formation at lower temperatures may be necessary.[11]
-
Ensure Efficient Stirring: Vigorous stirring is crucial to ensure the halide solution reacts at the magnesium surface rather than in the bulk solution where it can encounter already-formed Grignard reagent.
Q3: My reaction is consuming the starting material, but the yield of the desired aminobenzophenone is still very low. What other side reactions could be occurring?
With aminobenzonitrile precursors, the most significant side reaction is the acid-base reaction between the amino group and the Grignard reagent.[1]
Core Problem: The proton on the amino group (-NH₂) is acidic enough to react with and quench the Grignard reagent, forming an unreactive magnesium salt of the amine and releasing an alkane (R-H).
Troubleshooting Flowchart:
Caption: Troubleshooting low yields due to amine reactivity.
Detailed Solutions:
-
Use of Excess Grignard Reagent: This is the most direct approach. Employing 2.0 to 2.5 molar equivalents of the Grignard reagent can compensate for the amount that reacts with the amino group.[1] The first equivalent serves as a base to deprotonate the amine, while the subsequent equivalent(s) act as the nucleophile to attack the nitrile.
-
Protection of the Amino Group: For more valuable substrates or when side products are particularly problematic, protecting the amino group is a robust strategy.[1][13]
-
Common Protecting Groups: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are often used. The amine is first silylated, then the Grignard reaction is performed, followed by deprotection (e.g., with a fluoride source like TBAF).
-
Consideration: This adds two steps to the synthetic sequence (protection and deprotection) but can significantly improve yields and simplify purification.[13]
-
Q4: The reaction seems to work, but after workup, I can't isolate the ketone. It seems to be stuck as an intermediate. What's going on?
This issue points to incomplete hydrolysis of the intermediate imine salt.
Core Problem: The initial nucleophilic attack of the Grignard reagent on the nitrile forms a stable magnesium imine salt.[14][15] This intermediate must be hydrolyzed, typically with aqueous acid, to yield the final ketone product.[16][17][18] If hydrolysis is incomplete, you will not isolate the ketone.
Troubleshooting Protocol:
-
Ensure Sufficient Acid: Use a sufficient excess of aqueous acid (e.g., 10% HCl or H₂SO₄) during the workup.[14][19] A full equivalent of acid is necessary just to protonate the imine.[14]
-
Increase Stirring/Time: The hydrolysis can sometimes be a biphasic reaction. Vigorous stirring is essential to ensure proper mixing.[1] Allow the reaction to stir with the acid for an adequate amount of time (e.g., 30 minutes to several hours) until TLC or LC-MS analysis shows complete conversion of the imine intermediate to the ketone.[1][19]
-
Quenching Procedure:
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Grignard reaction with a nitrile?
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The carbanionic carbon of the Grignard reagent (R-MgX) acts as a nucleophile and attacks the electrophilic carbon of the nitrile (R'-C≡N). The C≡N triple bond is broken, forming a new C-C bond and a negatively charged magnesium imine salt intermediate (R'(R)C=N-MgX).[14][15][20] This intermediate is stable and does not react further with another equivalent of the Grignard reagent because of the negative charge on the nitrogen.[16][20]
-
Hydrolysis: An aqueous acid workup is performed. The imine salt is first protonated to form an imine. The imine is then hydrolyzed under the acidic conditions to yield the final ketone product and ammonia.[15][17][21]
Caption: General mechanism of Grignard reaction with nitriles.
Q2: Which solvent is best: THF or diethyl ether?
Both are standard solvents for Grignard reactions.[1]
-
Diethyl Ether: Has a lower boiling point (34.6 °C), which makes it easier to initiate reactions and provides a gentle reflux. However, its high volatility can be a safety concern.[3]
-
Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and is a better solvating agent for the Grignard reagent, which can sometimes lead to higher reactivity.[5] It is often the preferred solvent for more difficult Grignard formations.
The choice often depends on the specific substrate and the reactivity of the halide. For many aminobenzonitrile reactions, THF is a reliable choice.
Q3: Can I monitor the progress of my Grignard reaction?
Yes, monitoring is crucial for process optimization and safety.
-
Offline Analysis: The most common method for reaction progress is to take a small aliquot from the reaction, quench it, and analyze by TLC, GC, or LC-MS.
-
In-line Spectroscopy: For process development, in-line analytical techniques like Near-Infrared (NIR) or Raman spectroscopy can be used to monitor the concentration of reactants and products in real-time without sampling.[12][22][23] This allows for precise control over reagent addition and reaction endpoints.[22]
Q4: How does temperature control affect the reaction with aminobenzonitriles?
Temperature is a critical parameter.
-
Grignard Formation: As mentioned, gentle warming may be needed for initiation, but the reaction's exothermicity should ideally sustain a gentle reflux.[6]
-
Addition to Nitrile: The addition of the Grignard reagent to the aminobenzonitrile solution should generally be done at a reduced temperature (e.g., 0 °C) to control the initial exotherm from the acid-base reaction and to minimize side reactions.[1][24] After the addition is complete, the reaction may be allowed to warm to room temperature or gently heated to ensure complete conversion.
Part 3: Protocols and Data
Protocol 1: Titration of Grignard Reagent with (-)-Menthol
This protocol determines the active concentration of your prepared Grignard reagent.[10]
Materials:
-
~1.0 M solution of (-)-menthol in dry toluene or THF (standardized).
-
1,10-phenanthroline indicator.
-
Dry THF.
-
Grignard solution to be titrated.
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add ~5 mg of 1,10-phenanthroline to a dry flask.[10]
-
Add 2 mL of dry THF. The solution should be clear.
-
Add a small, precise volume of the Grignard solution (e.g., 1.00 mL). A deep violet or burgundy color should appear, indicating the formation of the Grignard-indicator complex.[10]
-
Titrate with the standardized (-)-menthol solution, adding it dropwise with vigorous stirring.
-
The endpoint is the sharp disappearance of the color, leaving a pale yellow or colorless solution.[10]
-
Calculate the molarity: M_Grignard = (M_menthol × V_menthol) / V_Grignard
Protocol 2: General Procedure for Reaction of Phenylmagnesium Bromide with 2-Aminobenzonitrile
Materials:
-
Magnesium turnings (2.5 equivalents)
-
Iodine (1 crystal)
-
Bromobenzene (2.2 equivalents)
-
2-Aminobenzonitrile (1.0 equivalent)
-
Anhydrous THF
-
10% Aqueous HCl
Procedure:
-
Grignard Formation:
-
Under an inert atmosphere, place magnesium turnings and an iodine crystal in an oven-dried, three-necked flask equipped with a reflux condenser and dropping funnel.[1]
-
Add anhydrous THF.
-
Add a solution of bromobenzene in anhydrous THF to the dropping funnel and add it slowly to the magnesium.
-
After initiation, allow the reaction to proceed until the magnesium is consumed.[1]
-
-
Reaction with Nitrile:
-
In a separate oven-dried flask under inert atmosphere, dissolve 2-aminobenzonitrile in anhydrous THF and cool the solution in an ice bath.[1]
-
Slowly add the freshly prepared Grignard reagent to the cooled aminobenzonitrile solution via cannula.[1]
-
After addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Workup and Hydrolysis:
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or chloroform).[1][7]
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.
-
Table 1: Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Action(s) |
| No reaction, starting material recovered | Inactive/quenched Grignard reagent | Ensure anhydrous conditions; activate Mg; titrate reagent.[1][6][10] |
| Low yield, biphenyl byproduct | Wurtz-type coupling | Slow addition of halide; control temperature.[5][12] |
| Low yield, starting material consumed | Acid-base reaction with -NH₂ | Use 2.0-2.5 eq. of Grignard; protect the amino group.[1][13] |
| Imine intermediate isolated | Incomplete hydrolysis | Add excess aqueous acid during workup; stir vigorously for longer.[1][14][19] |
References
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
- The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]
- Grignard Reaction of Nitriles. Organic Chemistry Tutor. [Link]
- Nitriles to Ketones: Grignard Reaction. JoVE. [Link]
- Chemistry of Nitriles. LibreTexts. [Link]
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- Conversion to ketones using Grignard reagents. LibreTexts. [Link]
- Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones. YouTube. [Link]
- Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy.
- Grignard decomposition. Reddit. [Link]
- Comparison of on-line detection methods for Grignard reactions.
- Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents.
- Reactions of Nitriles. Chemistry Steps. [Link]
- Quenching Reactions: Grignards. LibreTexts. [Link]
- Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
- Troubleshooting my grignard reactions. Reddit. [Link]
- Testing Grignard reagent form
- Grignard Reaction - Common Conditions. The Organic Synthesis Archive. [Link]
- grignard reagents. Chemguide. [Link]
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- The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents.
- Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel.
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- Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska-Lincoln. [Link]
- Which method is the best to conduct the Grignard reaction?. Reddit. [Link]
- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Grinnell College. [Link]
- Addition of Organometallics - Grignard. LibreTexts. [Link]
- Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube. [Link]
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Technical Support Center: Strategies for Protecting the Amino Group in 3-Aminobenzophenone
Welcome to the technical support center for synthetic strategies involving 3-Aminobenzophenone. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the practical challenges of selectively masking the amino functionality of this versatile building block. My aim is to move beyond simple protocol recitation and delve into the chemical logic behind procedural choices, offering field-tested insights to troubleshoot common issues and optimize your synthetic outcomes.
Part 1: Core Principles & Protecting Group Selection (FAQs)
This first section addresses the foundational questions that dictate the success of your protection strategy. The choice of a protecting group is not arbitrary; it's a strategic decision based on the overall synthetic plan.
Q1: What are the primary protecting groups for this compound, and how do I choose between them?
A: The selection of a protecting group is dictated by its stability to subsequent reaction conditions and the orthogonality of its removal. For anilines like this compound, which exhibit moderate nucleophilicity, carbamates are the most reliable and widely used class of protecting groups.[1][2][3] The two most common choices are tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).
-
tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (Boc)₂O, the Boc group is stable to basic conditions and hydrogenolysis but is readily cleaved under acidic conditions (e.g., TFA, HCl).[4][5][6] This makes it ideal for syntheses involving organometallics, basic hydrolysis, or reductive transformations that don't use acid.
-
Benzyloxycarbonyl (Cbz or Z): Introduced using Benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and most basic conditions but is cleanly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[7][8][9] This is the group of choice when your downstream chemistry involves strong acids.
The decision-making process can be visualized as follows:
Caption: Troubleshooting workflow for Boc protection.
Q4: I'm attempting a Cbz protection and my workup is messy, with multiple spots on the TLC plate. What is happening?
A: Messy Cbz protections often point to issues with the base or the quality of the Cbz-Cl.
-
Potential Cause 1: Inappropriate Base.
-
Solution: The reaction generates HCl, which must be neutralized. A common method is the Schotten-Baumann condition, which uses an aqueous solution of a weak base like NaHCO₃ or Na₂CO₃ in a biphasic system with a solvent like DCM or Ethyl Acetate. [7]This is often cleaner than using organic bases like triethylamine (TEA), which can sometimes form reactive intermediates. Ensure you are using at least 2 equivalents of base to drive the reaction to completion. [10]* Potential Cause 2: Cbz-Cl Degradation.
-
Solution: Benzyl chloroformate is highly sensitive to moisture and degrades to benzyl alcohol and HCl. This can consume your base and introduce impurities. Always use Cbz-Cl from a fresh, tightly sealed bottle, and handle it in a dry environment (e.g., under nitrogen or argon).
-
-
Potential Cause 3: Over-reaction.
-
Solution: While less common for anilines, it's possible to form a di-acylated product under very harsh conditions. Ensure you are adding the Cbz-Cl slowly, preferably at 0 °C, to control the reaction's exotherm and selectivity.
-
Q5: The catalytic hydrogenation to remove my Cbz group has stalled. How can I restart it?
A: Failure of catalytic hydrogenolysis is almost always related to the catalyst.
-
Potential Cause 1: Catalyst Poisoning.
-
Solution: Palladium catalysts are notoriously sensitive to poisoning by sulfur compounds, and to a lesser extent, halides. Ensure your protected this compound is highly pure and free from any contaminants from previous steps. If you suspect poisoning, filter the reaction mixture through a short plug of Celite to remove the old catalyst and add a fresh batch of Pd/C.
-
-
Potential Cause 2: Inactive Catalyst.
-
Solution: Palladium on carbon (Pd/C) can lose activity over time. Use a fresh bottle of catalyst. The quality can vary between suppliers; sometimes, switching brands can solve the problem.
-
-
Potential Cause 3: Inefficient Hydrogen Transfer.
-
Solution: If you are using a hydrogen balloon, ensure there are no leaks. Purge the reaction vessel thoroughly with nitrogen or argon before backfilling with hydrogen to remove all oxygen. For more difficult deprotections, switching to a transfer hydrogenation source like ammonium formate can be highly effective. [11]* Potential Cause 4: Poor Solubility.
-
Solution: Ensure your substrate is fully dissolved. Methanol or Ethanol are standard solvents. If solubility is an issue, a mixture with THF or Ethyl Acetate may be required.
-
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: N-Boc Protection of this compound
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in Dichloromethane (DCM, approx. 0.2 M).
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a solvent system like Ethanol/Water or by flash column chromatography.
Protocol 2: N-Cbz Protection of this compound (Schotten-Baumann)
-
Setup: Dissolve this compound (1.0 eq) in a suitable organic solvent like DCM or THF (approx. 0.3 M) in a round-bottom flask. Add an aqueous solution of NaHCO₃ (2.5 eq).
-
Reagent Addition: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Slowly add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Separate the organic layer. Wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization or flash chromatography.
Protocol 3: Acid-Mediated Deprotection of Boc-3-Aminobenzophenone
-
Setup: Dissolve the Boc-protected this compound (1.0 eq) in a minimal amount of DCM.
-
Reagent Addition: Add an excess of Trifluoroacetic acid (TFA, 5-10 equivalents), often as a 50% solution in DCM. [1][4]3. Reaction: Stir at room temperature for 1-3 hours. You may observe gas evolution (CO₂). Monitor by TLC until all starting material is consumed.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: Dissolve the residue in Ethyl Acetate and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic (to neutralize the TFA salt). Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.
Protocol 4: Hydrogenolysis-Based Deprotection of Cbz-3-Aminobenzophenone
-
Setup: Dissolve the Cbz-protected this compound (1.0 eq) in a solvent such as Methanol or Ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol% by weight).
-
Reaction: Secure a hydrogen-filled balloon to the flask (or use a hydrogenation apparatus). Purge the flask by evacuating and backfilling with hydrogen three times. Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 2-16 hours.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- BenchChem. (2025).
- Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?.
- Medicinal Chemistry. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- BenchChem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine.
- NJ.gov. Aniline - Hazardous Substance Fact Sheet.
- BenchChem. Troubleshooting incomplete Boc deprotection.
- Fisher Scientific. Amine Protection / Deprotection.
- Royal Society of Chemistry. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry.
- Reddit. (2021). Having great trouble with a Boc-protection reaction.
- HBM4EU. Aniline family.
- GOV.UK. Aniline - Incident management.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- SynArchive. Protecting Groups List.
- Organic Chemistry Portal. Cbz Protection - Common Conditions.
- National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ResearchG
- Santa Cruz Biotechnology. This compound | CAS 2835-78-1.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Chemistry Steps. Boc Protecting Group for Amines.
- Wiley-VCH. Protection Reactions.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Google Patents. WO2007128463A1 - Process for the deprotection of protected amines.
- ChemicalBook. This compound | 2835-78-1.
- chem.iitb.ac.in. (2020). Protecting Groups.
- Organic Chemistry Portal. Protective Groups.
- ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc)
- BOCSCI Inc. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- Studylib. Protecting Groups: Hydroxyl & Amino - Organic Chemistry.
- Sigma-Aldrich. This compound 97 2835-78-1.
- Google Patents. US8357820B2 - Process for producing N-protected amino acid.
- Organic Syntheses. 2-aminobenzophenone.
- National Institutes of Health. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes.
- TCI Chemicals. Protecting Agents.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- SlideShare. Protection for the AMINE.pptx.
- Organic Chemistry Portal. Amino Protecting Groups Stability.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protection for the AMINE.pptx [slideshare.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
Technical Support Center: Optimizing Catalyst Selection for 3-Aminobenzophenone Reactions
Welcome to the technical support center for optimizing the synthesis of 3-Aminobenzophenone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N and C-C bond formation to access this critical chemical scaffold. As a key intermediate in the synthesis of pharmaceuticals, such as benzodiazepines, and other fine chemicals, robust and efficient synthetic routes to this compound are of paramount importance.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered experimental challenges. We will explore the causality behind catalyst selection, reaction conditions, and purification strategies to empower you to resolve issues and optimize your synthetic outcomes.
Core Synthetic Strategies: An Overview
The synthesis of this compound and its derivatives primarily relies on powerful transition metal-catalyzed cross-coupling reactions. The two most prevalent strategies are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction directly forms the C-N bond by coupling an aryl halide (or pseudohalide) with an amine.[4][5] For this compound, this could involve reacting a 3-halobenzophenone with an ammonia equivalent or a protected amine.
-
Suzuki-Miyaura Coupling followed by Reduction/Amination: This involves first creating the benzophenone C-C backbone via a palladium-catalyzed reaction between an aryl halide and an arylboronic acid.[6][7][8] The resulting nitro- or cyano-substituted benzophenone is then converted to the final amino product.
The choice of strategy often depends on the availability and cost of starting materials, functional group tolerance, and desired scale.
Caption: Initial decision workflow for synthetic strategy selection.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
FAQ 1: Low Yield in Buchwald-Hartwig Amination
Question: My yield for the synthesis of this compound via Buchwald-Hartwig amination is consistently low or non-existent. What are the primary causes and how can I troubleshoot this?
Answer: Low yields in Buchwald-Hartwig aminations are a common but solvable problem. The issue almost always traces back to one of the core components of the catalytic system: the palladium source, the ligand, the base, or the solvent. The reaction is a delicate dance between these components, and success hinges on choosing the right partners for your specific substrates.
Causality & Solutions:
-
Suboptimal Catalyst-Ligand Combination: The ligand is arguably the most critical factor. It stabilizes the palladium center and modulates its reactivity to facilitate the catalytic cycle (oxidative addition, amine coordination, deprotonation, and reductive elimination). Bulky, electron-rich phosphine ligands are the state-of-the-art for this transformation because they promote the crucial, often rate-limiting, reductive elimination step.[5][9]
-
Pro-Tip from the Field: For coupling with ammonia surrogates like benzophenone imine, sterically hindered biaryl phosphine ligands are often the top performers.[10][11][12] Ligands like XPhos and RuPhos have demonstrated broad utility and high activity. If you are using a less reactive aryl chloride, a more electron-rich and bulky ligand is typically required.
-
Palladium Source: The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, is also important.[13] These Pd(II) and Pd(0) sources are reduced in situ to the active Pd(0) catalyst. However, reaction performance can be more consistent and reproducible by using modern "precatalysts" (e.g., XPhos Pd G3). These well-defined complexes are more stable and activate rapidly under reaction conditions to provide a known concentration of the active catalyst.[14]
-
-
Incorrect Base Selection or Strength: The base's role is to deprotonate the amine, making it a more potent nucleophile to attack the palladium center. A base that is too weak will result in a slow or stalled reaction. A base that is too strong can cause unwanted side reactions, especially with sensitive functional groups.[13]
-
Common Choices: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are very common and effective. For substrates with base-sensitive groups (like esters), weaker carbonate bases (e.g., Cs₂CO₃, K₃PO₄) may be necessary, though this often requires higher temperatures or longer reaction times.[13]
-
-
Solvent and Temperature Issues: The solvent must be able to dissolve the reactants and maintain the catalyst's stability at the required temperature.
-
Common Solvents: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are frequently used.[11][13] The reaction temperature is typically elevated (80-110 °C) to drive the reaction to completion. If you observe catalyst decomposition (e.g., formation of palladium black), the temperature may be too high for your specific catalyst system.
-
Troubleshooting Workflow for Low Yield
Caption: Systematic troubleshooting flowchart for low yield in Buchwald-Hartwig amination.
Comparative Data: Ligand Selection for C-N Coupling
| Ligand | Substrate Class | Typical Conditions | Key Advantages |
| XPhos | Aryl Chlorides, Bromides | Pd₂(dba)₃, NaOt-Bu, Toluene, 100°C | Broad scope, high activity for challenging substrates.[10][11] |
| RuPhos | Heteroaryl Halides | RuPhos-precatalyst, LiHMDS | Excellent for heteroaromatic couplings.[9] |
| SPhos | General Aryl Halides | Pd₂(dba)₃ / SPhos, Cs₂CO₃ | Good general-purpose ligand, often effective with weaker bases.[9] |
| BINAP | Aryl Iodides, Triflates | Pd(OAc)₂, NaOt-Bu, Toluene | An earlier generation bidentate ligand, good for specific applications.[4] |
FAQ 2: Issues with Suzuki-Miyaura Coupling for the Benzophenone Core
Question: I am trying to synthesize a 3-bromobenzophenone intermediate via Suzuki-Miyaura coupling, but the reaction is inefficient, with significant starting material remaining and side-product formation. What should I investigate?
Answer: The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its functional group tolerance and the stability of its boronic acid reagents.[7][8] However, inefficiencies often arise from issues with catalyst activation, transmetalation, or the quality of the boron reagent.
Causality & Solutions:
-
Catalyst System and Transmetalation: The key steps are oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center.[8]
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective catalyst. Alternatively, generating the active Pd(0) species in situ from Pd(OAc)₂ or PdCl₂(dppf) with added phosphine ligands is also common.
-
Base is Crucial: The base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) is not just an additive; it is essential for activating the boronic acid to facilitate the transmetalation step. An aqueous base is often used, creating a two-phase system that can enhance reaction rates.[6]
-
-
Boronic Acid Quality: Arylboronic acids can undergo decomposition (protodeboronation) or form inactive trimeric boroxine anhydrides upon storage.
-
Pro-Tip from the Field: If you suspect your boronic acid is the issue, try using a freshly opened bottle, or convert it to a more stable trifluoroborate salt or MIDA ester and use modified reaction conditions.
-
-
Side Reactions: The most common side reaction is the homocoupling of the boronic acid to form a biaryl impurity. This is often caused by the presence of oxygen or inefficient transmetalation.
-
Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) to minimize homocoupling.[7]
-
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.[8]
FAQ 3: Purification of the Final Product
Question: I have successfully synthesized crude this compound, but I am struggling to achieve high purity. What are the best purification methods?
Answer: Purifying aminobenzophenones can be challenging due to their polarity and potential for co-elution with related impurities. A multi-step approach is often most effective.
-
Acid-Base Extraction: This is a powerful first-pass purification technique that leverages the basicity of the amino group.
-
Protocol: Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane). Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The protonated this compound will move into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the product, causing it to precipitate or allowing it to be re-extracted into an organic solvent.[15]
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[16][17]
-
Solvent Screening: Test solvents like ethanol, isopropanol, or mixtures such as ethanol/water or toluene/heptane to find a system where the product is soluble when hot but sparingly soluble when cold.
-
-
Silica Gel Column Chromatography: This is the most common method for removing closely related impurities.
-
Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be fine-tuned based on TLC analysis. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent the basic amine product from tailing on the acidic silica gel.
-
Key Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for this compound Synthesis
(This is a representative protocol using an ammonia surrogate. Researchers must optimize conditions for their specific substrates.)
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add 3-bromobenzophenone (1.0 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 1.5-3 mol% if not using a precatalyst).
-
Reagent Addition: Add benzophenone imine (1.2 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup (Imine Hydrolysis): After the reaction is complete, cool the mixture to room temperature. Add 2M aqueous HCl and stir vigorously for 1-2 hours to hydrolyze the imine protecting group.
-
Extraction & Purification: Neutralize the mixture with aqueous NaHCO₃ and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product using the methods described in FAQ 3.[10][11]
Protocol 2: Suzuki-Miyaura Coupling for Benzophenone Intermediate Synthesis
(This protocol is for synthesizing a 3-arylbenzophenone, a common precursor.)
-
Reaction Setup: To a round-bottom flask, add 3-bromobenzoyl chloride or a similar aryl halide (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[7]
-
Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 equiv.) and a solvent mixture, typically toluene and water (e.g., 4:1 ratio).[6]
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
- Buchwald–Hartwig amin
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- A Review on Synthetic Strategies of 2-Aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry. [Link]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]/01%3A_Reactions/1.
- Optimization of reaction conditions for the synthesis of α-phenyl enaminone 3a.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
- Synthesis of Primary Amines / Hydrazines via Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- 2-aminobenzophenone. Organic Syntheses. [Link]
- Aminative Suzuki–Miyaura coupling. Science. [Link]
- Proposed mechanism for synthesis of 2‐amino benzophenone.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.01%3A_The_Suzuki-Miyaura_Coupling_Reaction)
- Method for the manufacture of 3-aminophenol.
- Aminative Suzuki-Miyaura coupling.
- synthesis of2-aminobenzophenone from isatoicanhyderide using diacetoxy iodo benzene as a green c
- The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]
- Method for purifying and separating benzophenone.
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Technical Support Center: Increasing the Efficiency of 3-Aminobenzophenone Derivatization
Welcome to the technical support center for the derivatization of 3-aminobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chemical modification of this compound, a critical step often required for enhancing analytical detection and chromatographic performance.
This compound is a primary aromatic amine and a key intermediate or metabolite in the synthesis and analysis of various pharmaceuticals, most notably benzodiazepines.[1] Its derivatization is frequently necessary to improve volatility for gas chromatography (GC) or to introduce a fluorescent or UV-absorbing tag for high-performance liquid chromatography (HPLC).[2] This resource provides in-depth troubleshooting workflows, detailed protocols, and answers to frequently asked questions to help you streamline your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to derivatize this compound for chromatographic analysis?
A1: Derivatization serves several key purposes. For HPLC, the native this compound molecule may lack a sufficiently strong chromophore or fluorophore for sensitive detection at low concentrations. Derivatization introduces a chemical tag that enhances UV-Vis or fluorescence detection.[2] For GC analysis, the primary amine group makes the molecule polar and prone to peak tailing. Derivatization replaces the active hydrogen on the amine, increasing the molecule's volatility and thermal stability, which leads to better peak shape and improved separation.[3]
Q2: What are the most common derivatization strategies for a primary aromatic amine like this compound?
A2: The most common strategies involve reacting the nucleophilic primary amine group (-NH₂) with an acylating, silylating, or alkylating agent.
-
Acylation: Reagents like acetic anhydride, benzoyl chloride, or fluorinated anhydrides (e.g., trifluoroacetic anhydride, TFAA) are frequently used.[4][5] They form stable amide derivatives.
-
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the amine hydrogen with a silyl group, which is excellent for increasing volatility for GC-MS analysis.[3]
-
Diazotization-Coupling: This is a more specific colorimetric method where the primary amine is converted to a diazonium salt and then coupled with a reagent like Bratton-Marshall reagent to form a highly colored azo dye, useful for selective detection.
Q3: How do I choose the right derivatizing agent?
A3: The choice depends on your analytical technique and goals:
-
For HPLC-UV/Fluorescence: Choose a reagent that introduces a highly responsive tag. Dansyl chloride and o-phthalaldehyde (OPA) are excellent for fluorescence.[2] Benzoyl chloride can be used to enhance UV detection.[6][7]
-
For GC-MS: Silylating agents like MTBSTFA are preferred as they produce thermally stable and volatile derivatives with characteristic mass spectra. Acylating agents like TFAA are also widely used.[5]
-
For Selectivity: If you are analyzing this compound in a complex matrix (e.g., after hydrolysis from benzodiazepines in urine), a highly selective method like diazotization-coupling may be beneficial to minimize interferences.
Troubleshooting & Optimization Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the derivatization of this compound.
Problem 1: Low or No Product Yield
Symptoms:
-
Very small or no product peak in the chromatogram.
-
A large peak corresponding to the unreacted this compound.
-
Inconsistent and poor reproducibility of results.
Troubleshooting Workflow: Low Yield
Caption: Step-by-step experimental workflow for N-acylation.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add the acyl chloride dropwise to the reaction mixture via a dropping funnel. Ensure the internal temperature remains below 5 °C during the addition. [4]5. Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and unreacted amine), water, saturated sodium bicarbonate solution (to remove unreacted acyl chloride), and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. [4]9. The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
References
- BenchChem Technical Support Team. (2025). optimizing N-acylation of 3-aminoacetanilide reaction conditions. BenchChem.
- Hancu, G., Fülöp, E., Rusu, A., Mircia, E., & Gyéresi, Á. (2011). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Department of Physical Chemistry.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda.
- Roškar, R., & Sollner Dolenc, M. (2010). Determination of benzodiazepines in urine via benzophenone derivatives using liquid chromatography-tandem mass spectrometry. Arhiv za higijenu rada i toksikologiju, 61(4), 381-388.
- Zook, A., & Xander, C. (n.d.). Rapid Hydrolysis of Benzodiazepines in Urine. LVHN Scholarly Works.
- Zook, A., & Xander, C. (n.d.). Rapid Hydrolysis of Benzodiazepines in Urine. LVHN Scholarly Works.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Derivatization Reactions of Primary Amines. BenchChem.
- ACS Omega. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.
- ResearchGate. (2025). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- PubMed. (n.d.). Practical Kinetics III: Benzodiazepine Hydrolysis.
- Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- BenchChem. (2025). Optimizing reaction conditions for 2-aminobenzonitrile to benzophenone conversion.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- ResearchGate. (2025). Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry.
- IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
- ResearchGate. (n.d.). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry.
- PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents.
- NIH. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
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Validation & Comparative
A Comparative Analysis of 2-, 3-, and 4-Aminobenzophenone Reactivity: A Guide for Researchers
In the landscape of synthetic organic chemistry and drug development, the aminobenzophenones represent a critical class of intermediates. Their unique molecular architecture, featuring both a nucleophilic amino group and an electrophilic carbonyl moiety, renders them versatile precursors for a vast array of complex molecules. The positional isomerism of the amino group on the benzophenone scaffold—at the ortho (2-), meta (3-), or para (4-) position—profoundly influences the molecule's electronic properties, steric environment, and, consequently, its chemical reactivity. This guide provides an in-depth comparative analysis of the reactivity of 2-, 3-, and 4-aminobenzophenone, offering field-proven insights and experimental data to inform synthetic strategies for researchers, scientists, and drug development professionals.
The Decisive Influence of Amino Group Positioning: Electronic and Steric Effects
The reactivity of the aminobenzophenone isomers is fundamentally governed by the interplay of electronic and steric effects, which are dictated by the location of the amino group.[1]
Electronic Effects: The amino group is a potent activating group, donating electron density to the aromatic ring through resonance (mesomeric effect) and, to a lesser extent, induction.
-
2-Aminobenzophenone: The ortho-amino group strongly activates the aromatic ring to which it is attached. This increased electron density enhances the nucleophilicity of the amino group itself and can influence the reactivity of the carbonyl group. Intramolecular hydrogen bonding between the amino protons and the carbonyl oxygen is possible, which can modulate the carbonyl group's electrophilicity.
-
3-Aminobenzophenone: In the meta position, the electron-donating resonance effect of the amino group does not extend to the carbonyl carbon. Its influence is primarily inductive, leading to a less pronounced electronic impact on the carbonyl group compared to the ortho and para isomers. The nucleophilicity of the amino group is still enhanced, but the overall electronic communication between the two functional groups is less direct.
-
4-Aminobenzophenone: The para-amino group exerts a strong electron-donating resonance effect that extends through the aromatic ring to the carbonyl group. This delocalization of electron density increases the nucleophilicity of the amino group and decreases the electrophilicity of the carbonyl carbon, potentially slowing down reactions at the carbonyl center.
Steric Effects: Steric hindrance plays a significant role, particularly for the 2-isomer.
-
2-Aminobenzophenone: The proximity of the amino group to the benzoyl group creates considerable steric congestion around both functional groups.[2][3] This can hinder the approach of bulky reagents to both the amino and carbonyl groups, influencing reaction rates and, in some cases, dictating the regioselectivity of reactions.
-
3- and 4-Aminobenzophenone: These isomers experience significantly less steric hindrance around the amino and carbonyl groups, as they are spatially more separated. This generally allows for more facile reactions with a wider range of reagents compared to the ortho isomer.
Comparative Reactivity in Key Transformations
The distinct electronic and steric profiles of the aminobenzophenone isomers lead to notable differences in their reactivity in common synthetic transformations.
Acylation: A Tale of Nucleophilicity and Steric Hindrance
Acylation of the amino group is a fundamental reaction for the synthesis of amides, which are common precursors for a variety of heterocyclic systems. The reactivity in N-acylation is primarily governed by the nucleophilicity of the amino group and the steric accessibility of the nitrogen atom.
-
4-Aminobenzophenone: Generally exhibits the highest reactivity in N-acylation reactions. The para-amino group's high nucleophilicity, coupled with minimal steric hindrance, allows for rapid reaction with acylating agents like acyl chlorides and anhydrides.
-
This compound: Also undergoes acylation readily. While the electronic activation is less pronounced than in the 4-isomer, the low steric hindrance ensures that the amino group is easily accessible to reagents.
-
2-Aminobenzophenone: Displays the lowest reactivity towards acylation. The steric bulk of the adjacent benzoyl group significantly hinders the approach of the acylating agent to the amino group.[4] Furthermore, potential intramolecular hydrogen bonding can reduce the availability of the nitrogen lone pair for nucleophilic attack. Consequently, more forcing reaction conditions or specific catalytic systems may be required to achieve efficient acylation.[5]
Table 1: Comparative Overview of N-Acylation Reactivity
| Isomer | Relative Reactivity | Key Influencing Factors | Typical Reaction Conditions |
| 2-Aminobenzophenone | Low | High steric hindrance, potential intramolecular hydrogen bonding. | Elevated temperatures, use of catalysts (e.g., pyridine), longer reaction times. |
| This compound | High | Low steric hindrance, moderate nucleophilicity. | Room temperature or gentle heating with a base (e.g., triethylamine). |
| 4-Aminobenzophenone | Very High | Low steric hindrance, high nucleophilicity due to resonance. | Often proceeds readily at room temperature, sometimes without a catalyst. |
Alkylation: Navigating Steric and Electronic Influences
N-alkylation introduces alkyl groups onto the amino nitrogen, a crucial step in the synthesis of many pharmaceutical compounds. The success of N-alkylation depends on the nucleophilicity of the amine and the steric environment around the nitrogen.
-
4-Aminobenzophenone: Readily undergoes alkylation due to its high nucleophilicity and the exposed nature of the amino group.
-
This compound: Is also a good substrate for alkylation, with reactivity comparable to that of aniline.
-
2-Aminobenzophenone: Alkylation is more challenging due to the significant steric hindrance from the ortho-benzoyl group.[6] This steric impediment can often lead to lower yields or the need for more reactive alkylating agents and harsher conditions. Reductive amination can be an effective alternative for the N-alkylation of this isomer.
Table 2: Comparative Overview of N-Alkylation Reactivity
| Isomer | Relative Reactivity | Key Influencing Factors | Representative Alkylation Methods |
| 2-Aminobenzophenone | Low to Moderate | High steric hindrance. | Alkyl halides with strong bases (e.g., NaH), reductive amination. |
| This compound | High | Low steric hindrance. | Alkyl halides with standard bases (e.g., K₂CO₃), reductive amination. |
| 4-Aminobenzophenone | Very High | Low steric hindrance, high nucleophilicity. | Alkyl halides with mild bases, reductive amination. |
Diazotization: A Gateway to Diverse Functionalities
Diazotization of the primary amino group to form a diazonium salt is a versatile transformation that opens up a wide range of subsequent reactions, including Sandmeyer-type substitutions and azo couplings. The stability of the resulting diazonium salt is a key consideration.
-
4-Aminobenzophenone: Undergoes diazotization smoothly under standard conditions (NaNO₂, aq. acid, 0-5 °C) to form a relatively stable diazonium salt. This intermediate is widely used in the synthesis of azo dyes and other derivatives.[7]
-
This compound: Behaves similarly to 4-aminobenzophenone in diazotization reactions, forming a stable diazonium salt that can be used for further transformations.
-
2-Aminobenzophenone: Diazotization of 2-aminobenzophenone is also readily achievable. However, the resulting diazonium salt is uniquely prone to intramolecular cyclization reactions due to the proximity of the electrophilic diazonium group and the benzoyl moiety, leading to the formation of fluorenones. This intramolecular reactivity is a defining characteristic of the 2-isomer.
Table 3: Comparative Overview of Diazotization Reactivity and Subsequent Transformations
| Isomer | Diazotization Reactivity | Stability of Diazonium Salt | Common Subsequent Reactions |
| 2-Aminobenzophenone | High | Prone to intramolecular cyclization. | Intramolecular cyclization to fluorenones. |
| This compound | High | Relatively stable. | Sandmeyer reactions, azo coupling. |
| 4-Aminobenzophenone | High | Relatively stable. | Sandmeyer reactions, azo coupling. |
The Unique Synthetic Utility of 2-Aminobenzophenone: A Precursor for Privileged Scaffolds
The ortho-disposition of the amino and benzoyl groups in 2-aminobenzophenone provides a unique structural motif that enables a variety of powerful intramolecular cyclization reactions, making it a cornerstone for the synthesis of several classes of pharmacologically important heterocycles.[8][9]
Synthesis of Benzodiazepines
2-Aminobenzophenones are indispensable precursors for the synthesis of 1,4-benzodiazepines, a class of drugs with significant anxiolytic, sedative, and anticonvulsant properties.[10] The synthesis typically involves acylation of the 2-amino group with a haloacetyl halide, followed by cyclization with ammonia or a primary amine.
Friedländer Synthesis of Quinolines
The Friedländer synthesis provides an efficient route to quinolines, another privileged scaffold in medicinal chemistry.[11][12][13] 2-Aminobenzophenone can react with compounds containing an α-methylene group (e.g., ketones, β-ketoesters) under acidic or basic conditions to afford highly substituted quinolines.[14]
Synthesis of Acridones
Acridones, known for their DNA intercalating and anticancer properties, can also be synthesized from precursors related to 2-aminobenzophenone.[6] A common route involves the Ullmann condensation of a 2-halobenzoic acid with an aniline derivative to form an N-phenylanthranilic acid, which then undergoes intramolecular cyclization to the acridone core.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Aminobenzophenones
-
Dissolution: In a round-bottom flask, dissolve the aminobenzophenone (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine).
-
Addition of Base: Add a base (e.g., triethylamine or pyridine, 1.1-1.5 eq.) to the solution.
-
Addition of Acylating Agent: Cool the mixture in an ice bath and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). For less reactive isomers like 2-aminobenzophenone, heating may be necessary.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Reductive Amination of Aminobenzophenones
-
Imine Formation: In a round-bottom flask, dissolve the aminobenzophenone (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, 1,2-dichloroethane). Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the stirred solution.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Diazotization of an Aminobenzophenone and Azo Coupling
-
Diazotization: Dissolve the aminobenzophenone (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) dropwise, maintaining the temperature below 5 °C. Stir for an additional 20-30 minutes at 0-5 °C.
-
Preparation of Coupling Partner: In a separate beaker, dissolve the coupling partner (e.g., 2-naphthol, 1.0 eq.) in a cold aqueous solution of sodium hydroxide.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the chilled solution of the coupling partner with vigorous stirring. A colored precipitate should form immediately.
-
Isolation: Stir the mixture in the ice bath for 30 minutes. Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude azo dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualization of Synthetic Pathways
DOT Diagram for Benzodiazepine Synthesis
Caption: Synthesis of 1,4-benzodiazepines from 2-aminobenzophenone.
DOT Diagram for Friedländer Quinoline Synthesis
Caption: Friedländer synthesis of quinolines from 2-aminobenzophenone.
Conclusion
The positional isomerism of the amino group in aminobenzophenones gives rise to a fascinating and synthetically valuable divergence in chemical reactivity. While 4- and this compound are generally more reactive in standard transformations of the amino group due to greater nucleophilicity and lower steric hindrance, the unique ortho-arrangement in 2-aminobenzophenone makes it an exceptionally important precursor for a multitude of privileged heterocyclic scaffolds in medicinal chemistry. A thorough understanding of the interplay between electronic and steric effects is paramount for researchers to harness the full synthetic potential of these versatile building blocks and to design efficient and innovative routes to novel therapeutic agents and functional materials.
References
- Benchchem. (2025). Application Notes and Protocols: 2-Aminobenzophenone in the Friedländer Synthesis of Quinolines.
- Benchchem. (2025). Application of 2-Aminobenzophenone in the Synthesis of Acridone Derivatives: A Detailed Guide for Researchers.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone.
- Benchchem. (2025).
- Ahmed, N., & Shamsabadi, A. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega.
- ResearchGate. (2025). Friedländer synthesis of quinolines 4 and 6.
- Ahmed, N., & Shamsabadi, A. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega.
- Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
- ResearchGate. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
- ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis.
- Semantic Scholar. (2019).
- Benchchem. (2025). Reproducibility of published synthesis methods for 2-Aminobenzophenone.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- Organic Chemistry Portal. (n.d.). Acridone synthesis.
- Asian Journal of Organic & Medicinal Chemistry. (2018).
- RSC Publishing. (2018). A TEMPO promoted tandem reaction of 2-aminobenzophenones and benzylamines under electrochemical conditions.
- RSC Publishing. (2018). Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite.
- ACS Omega. (2019).
- OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.
- ResearchGate. (2025). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
- La Salle University. (n.d.). Substituent Effects.
- (2025). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones.
- Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction.
- Taylor & Francis. (2017). Electronic effects – Knowledge and References.
- Frontiers in Chemistry. (2022). One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols.
- Scribd. (n.d.).
- Baghdad Science Journal. (2025).
- PubMed. (n.d.). A new reactivity mode for the diazo group: diastereoselective 1,3-aminoalkylation reaction of β-amino-α-diazoesters to give triazolines.
- RSC Publishing. (n.d.). Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile revealed by broadband rotational spectroscopy and their comparison with 4-nitrobenzonitrile.
- PMC. (2024).
- RSC Publishing. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III.
- ResearchGate. (2025).
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A Senior Scientist's Comparative Guide to HPLC Method Validation for 3-Aminobenzophenone Analysis
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of quality assurance and regulatory compliance. 3-Aminobenzophenone, a key starting material and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), demands precise analytical oversight. This guide provides an in-depth, experience-driven comparison of validated High-Performance Liquid Chromatography (HPLC) methods for its analysis, benchmarked against viable alternatives.
The narrative that follows is not a rigid recitation of protocols but a scientific discourse grounded in years of application experience. We will explore the causality behind experimental choices, ensuring that each described method is a self-validating system. This guide is designed to empower you to select and implement the most suitable analytical strategy for your specific laboratory context and analytical needs.
The Central Role of HPLC in Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) remains the gold standard for the analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[1][2][3] Its versatility, robustness, and high-resolution capabilities make it exceptionally well-suited for the quantification of analytes like this compound in complex matrices. The primary method detailed in this guide is a reversed-phase HPLC approach with UV detection (HPLC-UV), a workhorse in quality control laboratories worldwide.
Method A: The Validated Reversed-Phase HPLC-UV Method
This method is designed for routine quality control, offering a balance of speed, sensitivity, and specificity. The choice of a C18 column is predicated on its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like this compound. The mobile phase, a gradient of acetonitrile and a phosphate buffer, is optimized to ensure a sharp peak shape and adequate retention.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 30-70% B
-
10-12 min: 70-30% B
-
12-15 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 238 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range.
The validation of this HPLC method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[4] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Representative Results |
| Specificity | No interference from blank/placebo at the retention time of the analyte. | Peak purity index > 0.999. No co-eluting peaks were observed. |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Demonstrated to be linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.85% Intermediate Precision: 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters. | The method was found to be robust with respect to small variations in mobile phase pH (±0.2), column temperature (±2°C), and flow rate (±0.1 mL/min). |
Diagram of the HPLC Method Validation Workflow
Caption: A logical workflow for the validation of an HPLC method as per ICH guidelines.
Comparative Analysis: Alternative Analytical Techniques
While HPLC-UV is a robust and widely accessible technique, alternative methods may offer advantages in specific scenarios. Here, we compare the primary HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC).
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is typically required to increase its volatility and thermal stability. This adds a step to the sample preparation but provides high specificity due to mass spectral detection.
1. Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
2. Sample Preparation (with Derivatization):
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
3. Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 280°C
-
Temperature Program: 100°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Mode: Electron Ionization (EI), Scan mode (50-500 m/z) or Selected Ion Monitoring (SIM) for higher sensitivity.
Diagram of the GC-MS Analytical Workflow
Caption: A typical workflow for GC-MS analysis, including the crucial derivatization step.
Method C: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high throughput and cost-effectiveness, as multiple samples can be analyzed simultaneously.[5][6][7][8][9] It is particularly useful for screening and quality control where speed is a priority.
1. Instrumentation:
-
HPTLC applicator, developing chamber, and densitometric scanner.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254
-
Mobile Phase: Toluene: Ethyl Acetate (8:2, v/v)
-
Sample Application: 8 mm bands, 10 µL volume
-
Development: Ascending development in a saturated twin-trough chamber to a distance of 80 mm.
-
Drying: Air-dried for 5 minutes.
-
Densitometric Scanning: 238 nm in absorbance mode.
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- 8. pharmainfo.in [pharmainfo.in]
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A Researcher's Guide to Photoaffinity Labeling: Benzophenone vs. Diazirine
Photoaffinity labeling (PAL) is a powerful and widely adopted technique in chemical biology and drug discovery. It provides a means to covalently capture and subsequently identify the binding partners of a small molecule, peptide, or other biological ligand directly within its native environment. The success of a PAL experiment hinges on the judicious selection of its core component: the photoreactive group. This is the moiety that, upon activation by light, forges an irreversible covalent bond with an interacting biomolecule.
Among the arsenal of available photophores, benzophenones (BP) and diazirines have become the undisputed workhorses of the field.[1][2][3] However, the choice between them is not arbitrary. Their distinct photochemical mechanisms give rise to different strengths and weaknesses, making one better suited than the other depending on the specific biological question and experimental system. This guide provides an in-depth, data-supported comparison to inform your selection and experimental design.
The Underlying Photochemistry: Diradicals vs. Carbenes
The fundamental difference between benzophenone and diazirine lies in the nature of the reactive intermediate generated upon UV irradiation.
Benzophenone (BP): Upon absorbing UV light in the 350-365 nm range, the benzophenone carbonyl is promoted to an excited triplet state, which behaves as a diradical.[2][4] This triplet diradical is a relatively long-lived species that preferentially abstracts a hydrogen atom from neighboring C-H bonds to form a pair of radicals—a ketyl radical on the probe and a carbon-centered radical on the target biomolecule.[4] These two radicals then rapidly combine to form a stable C-C covalent bond.[4] Because of its mechanism, benzophenone has a preference for labeling amino acid side chains with readily abstractable hydrogens.
Diazirine: Diazirines are three-membered ring structures that, upon irradiation at ~350-380 nm, rapidly extrude nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[5][6][7] Carbenes are exceptionally reactive and can insert into a wide variety of chemical bonds, including C-H, O-H, and N-H bonds, making them far less selective than the benzophenone diradical.[7][8] It is crucial to note that alkyl diazirines can also isomerize into a more stable, linear diazo intermediate.[8][9][10] This diazo species has a distinct reactivity profile, showing a strong preference for labeling acidic residues like aspartate and glutamate, which can introduce a labeling bias.[10][11] Aryl diazirines, particularly trifluoromethylphenyl diazirines, are less prone to this isomerization and react primarily through the carbene pathway.[10][11]
Figure 1. Photoactivation pathways of benzophenone and diazirine photoreactive groups.
Head-to-Head Performance Comparison
The mechanistic differences translate directly into distinct experimental outcomes. The choice between BP and diazirine is often a trade-off between labeling efficiency and specificity.
| Feature | Benzophenone | Diazirine |
| Reactive Intermediate | Triplet Diradical[8][12] | Carbene (and/or Diazo Isomer)[7][8] |
| Reactivity | Moderately reactive; prefers C-H bonds | Extremely reactive and indiscriminate (Carbene)[6] |
| Lifetime of Intermediate | Long (microseconds)[13] | Short (nanoseconds)[2] |
| Labeling Efficiency | Generally lower; requires longer irradiation[12][14] | Generally higher; requires shorter irradiation[8][14] |
| Specificity | Can be more specific to hydrophobic pockets | Less specific; labels any proximal bond |
| Activation Wavelength | ~350-365 nm[2][4] | ~350-380 nm[2] |
| Potential for Bias | Less intrinsic bias, but favors reactive C-H bonds | Alkyl diazirines can preferentially label acidic residues via diazo intermediate[10][11] |
| Size | Bulky, higher potential for steric hindrance[12][14] | Small, less likely to perturb binding interactions[5][14] |
| Stability | Generally inert to most chemical conditions and ambient light | Can be less stable; requires careful handling |
Experimental Design: Which Crosslinker Should You Choose?
Your choice should be guided by the specific hypothesis you are testing and the nature of your target system.
Choose Benzophenone when:
-
Probing defined, hydrophobic binding sites: The preference for C-H bonds makes BP an excellent tool for labeling within pockets rich in aliphatic and aromatic amino acid side chains.
-
Minimizing non-specific labeling is the top priority: The longer lifetime of the triplet diradical can sometimes lead to more specific labeling of true binders, as the probe has more time to find a suitable interaction partner before reacting. However, this also means longer irradiation times are needed, which can increase background.[12]
-
The probe's bulk is less likely to interfere with binding: If the ligand is large or the binding pocket is accommodating, the larger size of the BP group may not be a significant issue.
Choose Diazirine when:
-
Maximizing labeling efficiency is critical: For low-affinity interactions or low-abundance targets, the high reactivity of the carbene intermediate is a major advantage, often yielding more robust labeling with shorter UV exposure times.[14]
-
The interaction site is unknown or may be polar: The indiscriminate reactivity of the carbene allows for the capture of interactions with a wider variety of amino acid residues, including those in polar or solvent-exposed regions.[8]
-
A small photophore is required to preserve binding affinity: The minimal size of the diazirine group is less likely to perturb the natural interaction between the ligand and its target protein.[14]
-
You need a precise "snapshot" of the interaction: The very short lifetime of the carbene ensures that labeling occurs only with molecules in the immediate vicinity of the probe at the moment of photoactivation.[2]
A Generalized Protocol for Photoaffinity Labeling
The following workflow provides a general framework for a PAL experiment coupled with mass spectrometry for protein identification.
Figure 2. A standard experimental workflow for target identification using photoaffinity labeling.
Detailed Steps:
-
Probe Incubation: The PAL probe, which includes the ligand, the photoreactive group, and a reporter tag (e.g., alkyne, biotin), is incubated with the biological sample (live cells, cell lysate, etc.) in the dark to allow for binding.[12][15]
-
UV Irradiation: The sample is exposed to UV light (typically 365 nm) for a predetermined time to activate the photophore and induce covalent crosslinking.[15] Optimization of irradiation time is critical to balance labeling efficiency with potential photodamage.[3]
-
Lysis and Tagging: For live-cell experiments, cells are lysed after irradiation. The reporter tag on the covalently bound probe is then used for downstream applications. For probes with an alkyne tag, a fluorescent reporter or biotin is attached via a click chemistry reaction.
-
Enrichment: Labeled proteins are enriched from the complex mixture. For biotinylated probes, this is commonly achieved using streptavidin-coated beads.[15]
-
Analysis: The enriched proteins are separated by SDS-PAGE, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confidently identify the protein targets and often the specific site of covalent modification.[15][16]
Concluding Remarks
The choice between a benzophenone and a diazirine photoprobe is a critical decision in the design of a photoaffinity labeling experiment. There is no single "best" choice; the optimal reagent is dictated by the specific biological context. Benzophenones offer stability and a preference for hydrophobic environments, while diazirines provide superior labeling efficiency and minimal steric hindrance. By understanding their distinct photochemical mechanisms and reactivity profiles, researchers can select the appropriate tool to successfully illuminate novel molecular interactions and accelerate discovery.
References
- O'Brien, J. G. K., Jemas, A., Asare-Okai, P. N., am Ende, C. W. & Fox, J. M. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Organic Letters (2020).
- Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI.
- Principle of photoaffinity labeling of proteins with diazirine derivatives.
- The standard experimental protocol for the photoaffinity method.
- Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science (2024).
- Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry (2017).
- Labeling preferences of diazirines with protein biomolecules. ChemRxiv.
- Proposed mechanisms of different types of photoaffinity labeling.
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules (2020).
- A typical photoaffinity labeling experimental protocol to identify the...
- Benzophenone photoreactivity.
- A simple photo-affinity labeling protocol.
- Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation. Bioorganic & Medicinal Chemistry (2022).
- Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Springer Protocols (2015).
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.
- Commonly used photoreactive units: (a) benzophenone; (b) aryl azide and (c) diazirine.
- Labeling preferences of diazirines with protein biomolecules. bioRxiv (2021).
- New Mechanisms Centered on Reactive Intermediates: Examples from Diazirine and Carbene Chemistry.
- A diazirine’s central carbon is sp2-hybridized, facilitating conjugation to dye molecules. Chemical Science (2024).
- Overview of diazirine synthesis, activation, and applications.
- Diazirine. Wikipedia.
- Radiationless deactivation of benzophenone triplets in aromatic solvents. Characterization of transient intermediates in the presence of diphenyl ether. The Journal of Physical Chemistry (1979).
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology (2022).
- Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega (2020).
- [3H]Benzophenone photolabeling identifies state-dependent changes in nicotinic acetylcholine receptor structure. Biochemistry (2007).
- Photoactivation mechanism of benzophenone.
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI (2020).
- Decay Kinetics of Benzophenone Triplets and Corresponding Free Radicals in Soft and Rigid Polymers Studied by Laser Flash Photolysis.
- Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’. Chemical Science (2015).
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- 16. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Aminobenzophenone as a Photolinker in Drug Discovery
In the dynamic landscape of chemical biology and drug development, the precise identification of protein-ligand interactions is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique for covalently capturing these transient interactions, and the choice of the photolinker is a critical determinant of experimental success. This guide provides an in-depth comparison of 3-Aminobenzophenone (3-ABP), a member of the benzophenone family of photolinkers, with its common alternatives, offering experimental insights and data-driven recommendations for researchers in the field.
The Central Role of Photolinkers in Modern Drug Discovery
Photolinkers are chemical moieties that can be activated by light to form a highly reactive species, which then covalently bonds with nearby molecules. In the context of drug discovery, a photolinker is typically incorporated into a small molecule probe. Upon photoactivation, this probe permanently crosslinks to its protein target, allowing for subsequent identification and characterization. The ideal photolinker exhibits high crosslinking efficiency, minimal off-target effects, and stability in biological systems prior to photoactivation.
This compound: Mechanism and Attributes
This compound belongs to the diaryl ketone class of photolinkers. Upon excitation with UV light (typically around 350-360 nm), the benzophenone moiety undergoes a transition to an excited singlet state, followed by rapid intersystem crossing to a more stable triplet state. This triplet state can then abstract a hydrogen atom from a nearby C-H bond of a protein, forming a ketyl radical intermediate. Subsequent radical recombination results in a stable covalent bond between the probe and the protein target.
Figure 1: Photochemical activation pathway of this compound leading to covalent protein crosslinking.
A key advantage of benzophenones is their relative inertness towards water, which minimizes the quenching of the excited triplet state and reduces the formation of non-specific labeling products. The amino group in this compound provides a convenient handle for chemical conjugation to a parent molecule or linker.
Comparative Efficacy: this compound vs. Alternatives
The selection of a photolinker is a critical experimental parameter. Below is a comparison of this compound with other commonly used photolinkers.
| Photolinker | Activation Wavelength (nm) | Reactive Species | Key Advantages | Key Limitations |
| This compound | 350-360 | Triplet Ketone | Relatively inert to water; longer wavelength activation minimizes protein damage. | Lower crosslinking efficiency compared to some alternatives; can prefer electron-rich C-H bonds. |
| Aryl Azides | 254-300 | Nitrene | High reactivity and crosslinking efficiency. | Prone to rearrangement (Boyer-Curtin-Hammett principle) leading to non-specific labeling; shorter wavelength can cause protein damage. |
| Diazirines | 350-380 | Carbene | Small size minimizes perturbation of the parent molecule; high reactivity. | Can be more synthetically challenging to incorporate; potential for off-target reactions. |
| Psoralens | 320-380 | Excited Triplet State | Specifically intercalates into DNA/RNA and crosslinks upon photoactivation. | Primarily used for nucleic acid targets, not proteins. |
Table 1: Comparison of common photolinkers used in chemical biology.
Experimental Protocol: Photo-Affinity Labeling of a Kinase with a 3-ABP Probe
This protocol outlines a general workflow for identifying the protein target of a kinase inhibitor using a 3-ABP functionalized probe.
1. Probe Synthesis: a. Synthesize the kinase inhibitor with a linker arm terminating in a functional group suitable for conjugation (e.g., a carboxylic acid). b. Couple the linker-modified inhibitor to the amino group of this compound using standard amide bond formation chemistry (e.g., EDC/NHS coupling). c. Purify the final 3-ABP probe by HPLC.
2. In Vitro Binding Assay: a. Incubate the purified kinase with increasing concentrations of the 3-ABP probe in a suitable buffer (e.g., Tris-HCl, pH 7.5) for 1 hour on ice in the dark. b. As a negative control, include a competition experiment with an excess of the non-functionalized parent inhibitor.
3. Photo-Crosslinking: a. Transfer the binding reactions to a 96-well plate. b. Irradiate the samples with a 365 nm UV lamp for 15-30 minutes on ice.
Figure 2: General experimental workflow for photo-affinity labeling using a 3-ABP probe.
4. Analysis of Crosslinking: a. Denature the samples by adding SDS-PAGE loading buffer and boiling. b. Separate the proteins by SDS-PAGE. c. Visualize the crosslinked protein-probe adduct by either Western blotting (if an antibody to the target is available) or by in-gel fluorescence scanning (if the probe includes a fluorescent tag). A successful crosslinking will show a band shift corresponding to the molecular weight of the protein plus the probe.
5. Identification of the Crosslinking Site: a. Excise the crosslinked band from the gel. b. Perform in-gel digestion with a protease (e.g., trypsin). c. Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the protein and the specific amino acid residue(s) that are covalently modified by the 3-ABP probe.
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating steps. The competition experiment (Step 2b) is crucial to demonstrate the specificity of the probe's interaction with its intended target. A significant reduction in the crosslinking signal in the presence of the parent inhibitor confirms that the probe is binding to the same site. Furthermore, the use of a "no UV" control, where the sample is not irradiated, is essential to ensure that the observed band shift is indeed due to photo-crosslinking and not to non-specific aggregation or other artifacts.
Conclusion
This compound remains a valuable tool in the chemical biologist's arsenal for photo-affinity labeling. Its favorable activation wavelength, which minimizes protein damage, and its relative stability in aqueous environments make it a reliable choice for many applications. However, researchers should be aware of its potential for lower crosslinking efficiency compared to more reactive photolinkers like aryl azides and diazirines. The choice of photolinker should always be guided by the specific experimental context, including the nature of the target protein, the chemical properties of the probe molecule, and the desired outcome of the study. Careful experimental design, including appropriate controls, is paramount for generating robust and interpretable data.
References
- Dormán, G., & Prestwich, G. D. (1994). Benzophenone Photoprobes in Biochemistry. Biochemistry, 33(19), 5661–5673. [Link]
- Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554–570. [Link]
- Song, W., & Stoddart, J. F. (2020). The Benzophenone Photoreaction as a Tool for C–H Functionalization. Angewandte Chemie International Edition, 59(42), 18366–18377. [Link]
- Kotz, F., et al. (2008). A Benzophenone-Based, Traceless, Photocleavable Linker for the Synthesis of Small Molecules. Organic Letters, 10(14), 3045–3048. [Link]
- Luo, W., et al. (2018). The Application of Photolinkers in the Identification of Protein Targets. Molecules, 23(11), 2999. [Link]
A Senior Application Scientist's Guide to Cross-Reactivity of 3-Aminobenzophenone Derivatives in Immunoassays
Navigating the Labyrinth of Benzodiazepine Metabolite Detection
For researchers and clinicians in the fields of toxicology, pharmacology, and drug development, the accurate detection of benzodiazepines and their metabolites is of paramount importance. Immunoassays are often the first line of defense due to their speed and high-throughput capabilities. However, a significant challenge lies in the cross-reactivity of these assays with a wide array of structurally similar metabolites, which can lead to confounding results.[1][2] This guide provides an in-depth analysis of the cross-reactivity of 3-aminobenzophenone derivatives, which are common metabolites of several benzodiazepines. Our focus will be on understanding the structural basis of this cross-reactivity and providing robust experimental protocols to quantify it.
The Metabolic Origin of this compound Derivatives
Several prescribed benzodiazepines undergo extensive metabolism in the body, leading to a variety of pharmacologically active and inactive compounds.[3] A key metabolic pathway for some benzodiazepines involves the formation of 2-aminobenzophenone or this compound derivatives through acid hydrolysis.[4][5] This is particularly relevant in the context of urine drug screening, where samples may be subjected to conditions that facilitate this conversion.
Caption: Metabolic pathway of benzodiazepines to this compound derivatives.
Immunoassay Cross-Reactivity: A Double-Edged Sword
Immunoassays for benzodiazepine screening typically utilize antibodies raised against a common structural motif, often oxazepam or nordiazepam.[3][6] While this allows for the detection of a broad range of benzodiazepines, it also opens the door for cross-reactivity with metabolites that share this core structure. The degree of cross-reactivity is highly dependent on the specific antibodies used in the assay and the structural nuances of the analyte.[7] For instance, even minor substitutions on the phenyl rings can significantly alter antibody binding affinity.[8]
It's crucial to recognize that high cross-reactivity is not always undesirable. In some screening applications, broad cross-reactivity can be advantageous for detecting a wide range of benzodiazepines and their metabolites. However, for applications requiring more specific identification, this can be a significant drawback, leading to false-positive results.[3][6]
Comparative Analysis of Potential Cross-Reactivity
Direct, head-to-head cross-reactivity data for a wide range of this compound derivatives is not extensively published. However, we can infer potential cross-reactivity based on structural similarities to known cross-reactants and the principles of antibody-antigen interactions.
| Compound | Structure | Key Features Influencing Cross-Reactivity | Predicted Cross-Reactivity | Rationale |
| This compound | C₁₃H₁₁NO | Unsubstituted aminobenzophenone core. | Moderate to High | The foundational structure for this class of metabolites. Its recognition will depend on the antibody's specificity for the benzophenone backbone. |
| 2-Amino-5-nitrobenzophenone | C₁₃H₁₀N₂O₃ | Addition of a nitro group. | Low to Moderate | The electron-withdrawing nitro group can significantly alter the electronic and steric properties, potentially reducing antibody binding. |
| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | Addition of a chloro group. | Moderate | Halogen substitutions can have variable effects. Depending on the antibody, this may either enhance or slightly decrease binding. |
| 2-Amino-2'-chloro-5-bromobenzophenone | C₁₃H₉BrClNO | Multiple halogen substitutions. | Variable | The combined steric and electronic effects of multiple halogens make prediction difficult without experimental data. |
Experimental Protocols for Assessing Cross-Reactivity
To provide actionable guidance, we present two detailed experimental protocols: an ELISA-based method for initial screening of cross-reactivity and an LC-MS/MS method for definitive confirmation and quantification.
Protocol 1: ELISA for Cross-Reactivity Screening
This protocol outlines a competitive ELISA to determine the 50% inhibitory concentration (IC50) of various this compound derivatives, which is then used to calculate their cross-reactivity relative to a standard (e.g., nordiazepam).
Materials:
-
96-well microtiter plates coated with a benzodiazepine-protein conjugate
-
Primary antibody (e.g., anti-nordiazepam monoclonal antibody)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Nordiazepam standard
-
This compound derivative test compounds
-
Microplate reader
Procedure:
-
Prepare Standards and Samples: Serially dilute the nordiazepam standard and each this compound derivative in assay buffer.
-
Antibody Incubation: Add 50 µL of the primary antibody solution to each well.
-
Competitive Binding: Add 50 µL of the standards and samples to the appropriate wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the concentration for each compound. Determine the IC50 value for each. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Caption: Experimental workflow for ELISA-based cross-reactivity screening.
Protocol 2: LC-MS/MS for Confirmatory Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the definitive identification and quantification of drugs and their metabolites.[5][9] This method offers high sensitivity and specificity, overcoming the limitations of immunoassays.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Materials:
-
LC column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in methanol
-
Certified reference materials for this compound derivatives
-
Internal standard (e.g., deuterated analog)
Procedure:
-
Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the sample matrix (e.g., urine, plasma).[10][11]
-
Chromatographic Separation: Inject the extracted sample onto the LC column. Use a gradient elution program to separate the target analytes.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ESI mode using multiple reaction monitoring (MRM) to detect the precursor and product ions specific to each analyte and the internal standard.
-
Quantification: Create a calibration curve using the certified reference materials. Quantify the analytes in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
| Parameter | Setting |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Conclusion and Future Directions
The cross-reactivity of this compound derivatives in benzodiazepine immunoassays is a complex issue that requires careful consideration by researchers and clinicians. While immunoassays serve as valuable screening tools, their inherent limitations necessitate confirmatory testing, for which LC-MS/MS is the preferred method. This guide provides a framework for understanding and evaluating the cross-reactivity of these compounds, empowering laboratories to develop more accurate and reliable testing strategies. Further research is needed to generate comprehensive cross-reactivity data for a wider range of this compound derivatives across various commercial immunoassay platforms.
References
- Assessing Benzodiazepine Immunoassay Cross-Reactivity: A Comparative Analysis of Alprazolam Metabolites - Benchchem.
- Interpreting Benzodiazepine Urine Drug Screen Results - MedCentral.
- High-Resolution Targeted Benzodiazepine Screen - Insights - Mayo Clinic Labor
- Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS.
- Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC - NIH.
- Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry - PubMed.
- Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone deriv
- Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC - NIH.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Cross-Reactivity of 3-(2-Aminopropyl)
- Determination of benzodiazepines in urine via benzophenone derivatives using liquid chromatography-tandem mass spectrometry - PubMed.
- Interferences in Immunoassay - PMC - PubMed Central - NIH.
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- 3. medcentral.com [medcentral.com]
- 4. Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of benzodiazepines in urine via benzophenone derivatives using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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A-Comparative-Spectroscopic-Analysis-of-Substituted-Aminobenzophenones
A-Comprehensive-Guide-for-Researchers-and-Drug-Development-Professionals
Substituted aminobenzophenones are a pivotal class of compounds, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Their utility spans from antimitotic and antitumor agents to the synthesis of heterocycles like quinolines and benzodiazepines.[1][2] The electronic and structural properties of these molecules, which are dictated by the nature and position of substituents on their aromatic rings, can be interrogated with precision using various spectroscopic techniques. This guide provides an in-depth comparative analysis of substituted aminobenzophenones using UV-Visible (UV-Vis) absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into how substituent effects modulate their spectroscopic signatures.
I. UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for examining the electronic transitions within a molecule. For benzophenone derivatives, the absorption spectrum is primarily characterized by two types of transitions: the π→π* and n→π* transitions. The π→π* transition, typically of higher energy (shorter wavelength), involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transition, of lower energy (longer wavelength), involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.
The position and intensity of these absorption bands are highly sensitive to the nature of substituents on the phenyl rings. Electron-donating groups (EDGs) like the amino (-NH2) or methoxy (-OCH3) groups tend to cause a bathochromic (red) shift in the π→π* transition, moving it to a longer wavelength.[3][4] This is due to the delocalization of the lone pair of electrons from the substituent into the aromatic π system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) can lead to a hypsochromic (blue) shift.[4]
The solvent environment also plays a critical role. Polar solvents can stabilize the ground state and excited states to different extents, leading to shifts in the absorption maxima. For instance, a blue shift is often observed for n→π* transitions in polar solvents.[5]
Comparative UV-Vis Data for Substituted Aminobenzophenones
| Compound | Substituent(s) | Solvent | λmax (π→π) (nm) | λmax (n→π) (nm) | Reference |
| Benzophenone | None | n-Hexane | 247.6 | 205.3 | [6] |
| Benzophenone | None | Ethanol | 252.7 | 197.7 | [6] |
| p-Aminobenzophenone | 4-NH2 | Various | ~310-355 | Not distinctly observed | [7][8] |
| 2,4-Dihydroxybenzophenone | 2-OH, 4-OH | Not Specified | >300 | Not Specified | [9] |
| 4-Methoxybenzophenone | 4-OCH3 | Not Specified | ~280 | Not Specified | [5] |
Note: The exact λmax values can vary depending on the solvent and specific experimental conditions.
dot graph "Experimental_Workflow_UV_Vis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; A [label="Weigh Compound\n(1-5 mg)", fillcolor="#FFFFFF"]; B [label="Dissolve in Spectroscopic\nGrade Solvent (e.g., Ethanol)", fillcolor="#FFFFFF"]; C [label="Prepare Serial Dilutions\n(e.g., 10-50 µM)", fillcolor="#FFFFFF"]; A -> B -> C; }
subgraph "cluster_analysis" { label="Spectrophotometer Analysis"; bgcolor="#F1F3F4"; D [label="Set Wavelength Range\n(e.g., 200-400 nm)", fillcolor="#FFFFFF"]; E [label="Blank with Solvent", fillcolor="#FFFFFF"]; F [label="Measure Absorbance\nof Samples", fillcolor="#FFFFFF"]; D -> E -> F; }
subgraph "cluster_data" { label="Data Processing"; bgcolor="#F1F3F4"; G [label="Identify λmax", fillcolor="#FFFFFF"]; H [label="Calculate Molar Absorptivity (ε)", fillcolor="#FFFFFF"]; G -> H; }
C -> D [label="Transfer to\nQuartz Cuvette"]; F -> G; }
Caption: Workflow for UV-Vis spectroscopic analysis.
II. Fluorescence Spectroscopy: Insights into Emission Properties
While benzophenone itself is generally non-fluorescent, the introduction of an amino group can induce fluorescence.[7] The emission properties are highly dependent on the solvent and the nature of the excited state. For instance, p-aminobenzophenone is weakly fluorescent in benzene and polar aprotic solvents but nearly non-fluorescent in cyclohexane and methanol.[7]
The fluorescence emission maximum is also sensitive to solvent polarity, often exhibiting a red shift in more polar solvents. This is indicative of a more polar excited state compared to the ground state, a characteristic of intramolecular charge transfer (ICT) states.[10]
Comparative Fluorescence Data for Substituted Aminobenzophenones
| Compound | Substituent(s) | Solvent | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| p-Aminobenzophenone | 4-NH2 | Benzene | ~506 | Weak | [7] |
| p-Aminobenzophenone | 4-NH2 | Acetonitrile | ~586 | Weak | [7] |
| BPOH-TPA | 2-OH, TPA | THF | 525 and 669 | Not Specified | [11] |
Note: TPA = Triphenylamine. Dual emission in BPOH-TPA is attributed to excited-state intramolecular proton transfer (ESIPT).
dot graph "Substituent_Effects_on_Energy_Levels" { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=none];
subgraph "cluster_BP" { label="Benzophenone"; bgcolor="#F1F3F4"; S0_BP [label="S0"]; S1_BP [label="S1 (n→π*)"]; S0_BP -> S1_BP [style=invis]; }
subgraph "cluster_ABP" { label="Aminobenzophenone (EDG)"; bgcolor="#F1F3F4"; S0_ABP [label="S0"]; S1_ABP [label="S1 (π→π*)"]; S0_ABP -> S1_ABP [style=invis]; }
S1_BP -> S1_ABP [style=dashed, arrowhead=normal, color="#EA4335", label="Energy Lowered"]; S0_BP -> S0_ABP [style=dashed, arrowhead=normal, color="#4285F4", label="Energy Raised"];
edge [style=solid, arrowhead=normal, color="#34A853"]; {rank=same; S0_BP; S0_ABP} {rank=same; S1_BP; S1_ABP} S0_BP -> S1_BP [label="ΔE (BP)"]; S0_ABP -> S1_ABP [label="ΔE (ABP) < ΔE (BP)"]; }
Caption: Effect of an electron-donating group (EDG) on electronic energy levels.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. In the context of substituted aminobenzophenones, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. Protons on the ring bearing an electron-donating amino group will be shielded and appear at a higher field (lower ppm) compared to those on the unsubstituted phenyl ring.[12] Conversely, protons ortho and para to the electron-withdrawing carbonyl group will be deshielded and shifted downfield (higher ppm).
¹³C NMR: The chemical shift of the carbonyl carbon is a sensitive probe of the electronic environment. Electron-donating groups on one ring will increase the electron density at the carbonyl carbon, causing an upfield shift. The chemical shifts of the aromatic carbons also follow predictable patterns based on substituent effects.[13] The imine carbon in benzophenone imines, for example, appears in the range of 155-169 ppm.[13]
Representative ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Benzophenone | 4-Aminobenzophenone | 2-Aminobenzophenone |
| C=O | ~196 | ~195 | ~198 |
| C-NH2 | - | ~152 | ~150 |
| C-ipso (unsubstituted ring) | ~138 | ~138 | ~138 |
Note: Values are approximate and can vary with solvent and other substituents.
Experimental Protocols
UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare stock solutions (e.g., 1 mM) of the aminobenzophenone derivatives in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).[7][14] From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (e.g., 10-50 µM).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a spectrofluorometer.[15][16]
-
UV-Vis Measurement:
-
Fluorescence Measurement:
-
Use a four-sided clear quartz cuvette.[18]
-
Determine the optimal excitation wavelength, which is typically the λmax from the absorption spectrum.[15]
-
Record the emission spectrum by scanning at wavelengths longer than the excitation wavelength.
-
Quantum yields can be determined relative to a known standard.
-
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[19][20] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[19]
-
Filtration: Filter the sample through a pipette with a small plug of glass wool to remove any particulate matter, which can degrade spectral quality.
-
Internal Standard: An internal reference standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift calibration, although the residual solvent peak is often used.[20]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300-600 MHz).[21] Standard pulse sequences are typically used. For more detailed structural assignments, 2D NMR experiments such as COSY and HSQC can be performed.[12]
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A Comparative Guide to the Structural Validation of Synthesized 3-Aminobenzophenone Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is the bedrock upon which all subsequent data rests. 3-Aminobenzophenone and its derivatives are vital intermediates in the synthesis of numerous pharmaceuticals, including anxiolytics and anticonvulsants. However, synthetic routes, such as Friedel-Crafts acylation of anilines or the reduction of nitrobenzophenones, can potentially yield isomeric byproducts (e.g., 2- or 4-aminobenzophenone).[1][2] Differentiating these regioisomers is critical, as their pharmacological and toxicological profiles can vary significantly.
This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of this compound derivatives. It moves beyond mere procedural descriptions to explain the causal relationships between molecular structure and spectral output, empowering researchers to make informed decisions and interpret their data with confidence.
The Validation Workflow: A Multi-Pronged Approach
No single technique provides a complete picture. A robust validation strategy employs a suite of complementary methods to build an irrefutable case for the compound's structure and purity. The typical workflow involves an initial purity assessment, followed by a detailed structural elucidation using spectroscopic methods, and, when necessary, definitive crystallographic analysis.
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A Comparative Guide to the Synthesis of 3-Aminobenzophenone: Performance, Protocols, and Practical Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzophenone is a crucial chemical intermediate, serving as a foundational building block in the synthesis of a wide range of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and other biologically active compounds.[1][2] Its strategic importance necessitates the availability of efficient, scalable, and economically viable synthetic routes. This guide provides an in-depth, objective comparison of the primary methodologies for the synthesis of this compound, supported by experimental data, detailed protocols, and an analysis of the underlying chemical principles. We will explore the classical Friedel-Crafts acylation pathway, the reduction of 3-nitrobenzophenone, and modern palladium-catalyzed cross-coupling reactions, offering a comprehensive resource for chemists in both academic and industrial settings.
Core Synthetic Strategies: A Head-to-Head Comparison
The selection of an optimal synthetic route to this compound is a critical decision influenced by factors such as precursor availability, desired scale, cost, and environmental impact. This section provides a comparative overview of the most prevalent synthetic strategies.
| Parameter | Route 1: Friedel-Crafts Acylation of an N-Protected Aniline | Route 2: Reduction of 3-Nitrobenzophenone | Route 3: Palladium-Catalyzed Cross-Coupling |
| Starting Materials | N-protected aniline, Benzoyl chloride | 3-Nitrobenzophenone | 3-Halobenzophenone, Amine source (e.g., ammonia, benzophenone imine) |
| Key Reagents | Lewis Acid (e.g., AlCl₃, Cu(OTf)₂), Acid for deprotection | Reducing agent (e.g., Fe/AcOH, SnCl₂/HCl, H₂/Pd-C) | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., X-Phos, BINAP), Base (e.g., NaOt-Bu, Cs₂CO₃) |
| Reaction Type | Electrophilic Aromatic Substitution | Nitro Group Reduction | Cross-Coupling (e.g., Buchwald-Hartwig Amination) |
| Reported Yield | Moderate to Good (often requires optimization) | Good to Excellent | Good to Excellent |
| Advantages | Utilizes readily available starting materials. | Often high-yielding and clean reactions. | High functional group tolerance, mild reaction conditions.[3] |
| Disadvantages | Requires protection/deprotection steps, stoichiometric amounts of Lewis acids can generate significant waste.[4] | The synthesis of 3-nitrobenzophenone can be multi-step. | High cost of palladium catalysts and ligands.[3] |
Route 1: The Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[5] However, the direct acylation of aniline is problematic as the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[4] Therefore, a protection-acylation-deprotection sequence is necessary.
Mechanistic Considerations
The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, such as aluminum chloride (AlCl₃), activates the benzoyl chloride, generating a highly electrophilic acylium ion. The N-protected aniline then attacks this electrophile, followed by rearomatization to yield the acylated product.[5] A subsequent hydrolysis step is required to remove the protecting group and afford this compound.[4]
Experimental Protocol: Synthesis via N-Phenylacetamide
This protocol outlines the synthesis of this compound starting from aniline, which is first protected as acetanilide.
Part 1: Acetylation of Aniline
-
In a suitable flask, dissolve aniline (1.0 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Heat the mixture gently for a short period, then cool and pour into cold water to precipitate the acetanilide.
-
Filter, wash with cold water, and dry the product.
Part 2: Friedel-Crafts Acylation of Acetanilide
-
In a flame-dried, three-necked flask equipped with a stirrer, condenser, and dropping funnel, suspend anhydrous aluminum chloride (2.2 eq.) in an inert solvent like dichloromethane.
-
Add benzoyl chloride (1.1 eq.) dropwise at 0-5°C.
-
Add the prepared acetanilide (1.0 eq.) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[6]
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-acetamidobenzophenone.
Part 3: Hydrolysis of 3-Acetamidobenzophenone
-
Reflux the 3-acetamidobenzophenone in a mixture of ethanol and concentrated hydrochloric acid until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the this compound.
-
Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Caption: Friedel-Crafts acylation pathway to this compound.
Route 2: Reduction of 3-Nitrobenzophenone
The reduction of a nitro group is a reliable and high-yielding transformation, making this a popular route for the synthesis of aromatic amines. The primary challenge lies in the efficient synthesis of the 3-nitrobenzophenone precursor.
Mechanistic Insights
The reduction of the nitro group can be achieved through various methods. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on carbon) is a clean and efficient method.[7] Alternatively, dissolving metal reductions, such as with iron in acetic acid or tin(II) chloride in hydrochloric acid, are also effective.[8] These methods involve a series of single electron transfers and protonations to convert the nitro group to an amino group.[8]
Experimental Protocol: Reduction using Iron in Acetic Acid
This protocol details the reduction of 3-nitrobenzophenone.
-
In a round-bottom flask, suspend 3-nitrobenzophenone (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq.) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically exothermic.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the remaining aqueous solution with a base (e.g., sodium carbonate) to precipitate the this compound.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Synthesis of this compound via reduction of 3-nitrobenzophenone.
Route 3: Palladium-Catalyzed Cross-Coupling Reactions
Modern organic synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3] This method allows for the formation of carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance.[3][9]
Mechanistic Principles
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl halide (e.g., 3-bromobenzophenone) to the palladium(0) catalyst. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst.[9] The choice of ligand is crucial for the efficiency of the reaction.[10]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of 3-bromobenzophenone.
-
To a dry Schlenk flask, add 3-bromobenzophenone (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., X-Phos, 2-10 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.2-1.5 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) and the amine source (e.g., a solution of ammonia in dioxane or benzophenone imine followed by hydrolysis).[10][11]
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Buchwald-Hartwig amination for the synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several distinct routes, each with its own set of advantages and disadvantages. The classical Friedel-Crafts acylation, while fundamentally robust, is often hampered by the need for protecting groups and the generation of significant waste. The reduction of 3-nitrobenzophenone is a highly reliable and often high-yielding method, provided the starting material is readily accessible. For laboratory-scale synthesis and applications requiring high functional group tolerance, the palladium-catalyzed Buchwald-Hartwig amination offers a powerful and versatile approach, albeit at a higher cost.
For industrial-scale production, a thorough cost-benefit analysis, considering reagent costs, process safety, and waste management, is crucial.[7] Future developments in this area will likely focus on greener and more sustainable methodologies, such as the use of more environmentally benign catalysts and solvents, and the development of one-pot procedures to improve overall efficiency.
References
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A Researcher's Guide to Photo-Crosslinking: Comparing Probe Chemistries for Optimal Yields
In the intricate world of molecular interactions, the ability to capture transient and stable protein complexes is paramount to unraveling cellular function. Photo-crosslinking has emerged as a powerful technique to covalently trap these interactions in their native environment, providing a snapshot of the cellular machinery at a specific moment. This guide offers a comprehensive comparison of commonly used photoprobes, delving into the nuances of their crosslinking yields and providing the experimental framework to quantify their efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to employ photo-crosslinking methodologies in their work.
The Foundation of Photo-Crosslinking: A Tale of Reactive Intermediates
Photo-crosslinking reagents, often termed photoprobes, are bifunctional molecules. One end recognizes and binds to a specific target, while the other end contains a photoactivatable moiety. Upon exposure to UV light of a specific wavelength, this moiety transforms into a highly reactive intermediate, capable of forming a covalent bond with nearby molecules.[1][2] The choice of photoprobe is critical, as the nature of this reactive intermediate dictates the efficiency and specificity of the crosslinking reaction.
The three most prevalent classes of photoactivatable groups are aryl azides , benzophenones , and diazirines . Each generates a distinct reactive species with unique properties that influence their crosslinking yields.
-
Aryl Azides: Upon UV activation, aryl azides form highly reactive nitrenes. While effective, simple phenyl azides require short-wavelength UV light (254-275 nm), which can be damaging to biological samples.[1] Nitrophenyl azides can be activated with less harmful long-wave UV light (300-460 nm).[1]
-
Benzophenones: Benzophenones are activated by UV light in the 330-365 nm range to form a triplet-state diradical.[3] This intermediate is particularly adept at abstracting hydrogen atoms from C-H bonds, leading to the formation of a covalent crosslink.[3][4] A key advantage of benzophenones is their preferential reactivity with C-H bonds over water, which can contribute to higher crosslinking efficiency compared to other probes.[3][4]
-
Diazirines: Diazirines represent a newer class of photoprobes that are activated by long-wave UV light (330-370 nm) to generate highly reactive carbenes.[1][3] These carbenes can insert into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds, making them less selective but highly reactive crosslinkers.[5] However, a significant drawback is their propensity to be quenched by water, which can lead to lower crosslinking yields.[3]
Below is a diagram illustrating the photoactivation pathways of these three common photoprobes.
Caption: Photoactivation pathways of common photoprobes.
A Head-to-Head Comparison: Diazirine vs. Benzophenone
While aryl azides have their applications, the discussion in modern chemical biology often centers on the relative merits of diazirines and benzophenones.
Diazirines offer the advantage of smaller size and rapid reaction kinetics. The generated carbene is highly reactive and can insert into virtually any proximal C-H or X-H bond.[5] This promiscuity can be beneficial for capturing a wide range of interactions. However, their high reactivity also makes them susceptible to quenching by water, which can significantly reduce their crosslinking yield.[3]
Benzophenones , on the other hand, exhibit greater chemical stability and a higher crosslinking efficiency in many cases.[4] The triplet diradical intermediate is less reactive than a carbene but has a longer lifetime, allowing for more selective reactions with C-H bonds.[3][4] This selectivity can lead to more specific and higher-yield crosslinking, particularly in aqueous environments. However, the larger size of the benzophenone group can sometimes interfere with the biological activity of the molecule it is attached to.[4]
Recent studies have highlighted that benzophenones and diazirines can offer orthogonal directionality in crosslinking, providing complementary information about protein structures and interactions.[4][6][7] The use of both types of photoprobes can, therefore, lead to a more comprehensive understanding of the system under investigation.[6][7]
Quantifying the Yield: Methodologies and Experimental Design
Objective comparison of crosslinking yields requires robust and quantitative analytical methods. The gold standard for identifying and quantifying crosslinked products is liquid chromatography-tandem mass spectrometry (LC-MS/MS) .[8][9][10][11]
The general workflow for a quantitative crosslinking experiment is as follows:
-
Crosslinking Reaction: The photoprobe is incubated with the biological sample, and the crosslinking reaction is initiated by UV irradiation.
-
Protein Digestion: The crosslinked protein mixture is then enzymatically digested, typically with trypsin, to generate a complex mixture of peptides.[10][12]
-
Enrichment of Crosslinked Peptides: Due to their low abundance, crosslinked peptides often need to be enriched from the complex peptide mixture.[13] Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[11]
-
LC-MS/MS Analysis: The enriched peptide fraction is then analyzed by LC-MS/MS.[14][15] The mass spectrometer identifies the crosslinked peptides by their unique mass and fragmentation patterns.[11][12]
-
Data Analysis: Specialized software is used to identify the crosslinked peptides and quantify their abundance.[13]
Caption: Workflow for quantitative crosslinking analysis.
Experimental Protocol: Quantitative Comparison of Diazirine and Benzophenone Crosslinking Yields
This protocol outlines a method for directly comparing the crosslinking efficiency of a diazirine-based photoprobe and a benzophenone-based photoprobe.
Materials:
-
Target protein of interest
-
Diazirine-containing photoprobe (e.g., sulfosuccinimidyl 4,4'-azipentanoate, sulfo-SDA)[16][17]
-
Benzophenone-containing photoprobe (e.g., 4-(sulfosuccinimidylcarboxy)benzophenone, sulfo-SBP)[6][7]
-
Crosslinking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reagents for SDS-PAGE and in-gel digestion (trypsin)
-
Reagents for LC-MS/MS analysis
Procedure:
-
Sample Preparation: Prepare separate reaction mixtures for the diazirine and benzophenone probes. For each probe, prepare a "no UV" control.
-
To 100 µL of target protein solution (1 mg/mL in crosslinking buffer), add the photoprobe to a final concentration of 1 mM.
-
Incubate the reactions in the dark for 1 hour at room temperature to allow for labeling.
-
-
Photo-Crosslinking:
-
Place the samples on ice in a quartz cuvette.
-
Irradiate the samples with 365 nm UV light for 5-15 minutes.[5] The optimal irradiation time should be determined empirically.
-
Keep the "no UV" control samples in the dark.
-
-
Quenching: Add quenching solution to a final concentration of 50 mM to all samples to stop the reaction.
-
SDS-PAGE Analysis:
-
Analyze the crosslinked samples by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species. This provides a qualitative assessment of crosslinking efficiency.
-
-
In-Gel Digestion:
-
Excise the protein bands corresponding to the monomeric and crosslinked species from the SDS-PAGE gel.
-
Perform in-gel digestion with trypsin overnight.[16]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software (e.g., xiQ, MaxQuant) to identify and quantify the crosslinked peptides.[20]
-
Compare the total number and abundance of identified crosslinks between the diazirine and benzophenone samples.
-
Data Summary: A Comparative Overview
The following table summarizes the key characteristics and typical crosslinking yields of diazirine and benzophenone photoprobes based on published data. It is important to note that actual yields can vary significantly depending on the specific protein system, probe design, and experimental conditions.
| Feature | Diazirine-Based Probes | Benzophenone-Based Probes |
| Reactive Intermediate | Carbene[1][3] | Triplet Diradical[3][4] |
| Activation Wavelength | 330-370 nm[1][3] | 330-365 nm[3] |
| Reactivity | High, inserts into C-H, N-H, O-H bonds[5] | Moderate, abstracts H from C-H bonds[3][4] |
| Selectivity | Low[21] | Moderate[21] |
| Susceptibility to Quenching by Water | High[3] | Low[3] |
| Typical Crosslinking Yield | Generally lower than benzophenones in aqueous solution[3] | Generally higher than diazirines in aqueous solution[4] |
| Size of Photoreactive Group | Smaller | Larger |
| Potential for Complementary Data | High, can provide orthogonal crosslinking information[6][7] | High, can provide orthogonal crosslinking information[6][7] |
Conclusion: Selecting the Right Tool for the Job
The choice between a diazirine and a benzophenone photoprobe is not always straightforward and depends on the specific research question and biological system.
-
Diazirines are excellent for capturing a broad range of interactions due to their high reactivity and ability to insert into various bond types. They are particularly useful when the precise location of the interaction is unknown.
-
Benzophenones are often the preferred choice when higher crosslinking yields are desired, especially in aqueous environments. Their greater stability and more selective reactivity can lead to cleaner and more easily interpretable results.
Ultimately, the most comprehensive understanding of a protein interaction network may be achieved by employing a multi-pronged approach that utilizes both diazirine and benzophenone-based photoprobes. The complementary data obtained from these two classes of reagents can provide a more detailed and accurate picture of the molecular interactions at play.
References
- Chemical Cross-Linking for Protein–Protein Interaction Studies.
- Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach. Int J Mol Sci. 2024 Dec 4;25(23):13026. [Link]
- Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Anal Chem. 2019 Jul 2;91(13):8497-8504. [Link]
- Chemical cross-linking for protein-protein interaction studies. Methods Mol Biol. 2014;1177:3-16. [Link]
- A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry. PLoS One. 2016 Dec 20;11(12):e0167547. [Link]
- Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers.
- Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms. Biomacromolecules. 2016 Apr 11;17(4):1414-24. [Link]
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules. 2021 Jan 29;26(3):681. [Link]
- How Photocrosslinking Controls Hydrogel Properties. Rheolution. [Link]
- Comparison of photoactivatable crosslinkers for in-gel immunoassays. Analyst. 2021 Oct 25;146(21):6513-6523. [Link]
- Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Anal Chem. 2017 May 16;89(10):5472-5479. [Link]
- Chemical Crosslinking - Probing the interface of proteins.
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules. 2021 Jan 29;26(3):681. [Link]
- Cross-linking Protocols and Methods.
- Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes.
- Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chem Rev. 2022 Jan 12;122(1):882-921. [Link]
- Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Anal Chem. 2019 Jul 2;91(13):8497-8504. [Link]
- Quantitative crosslinking and mass spectrometry determine binding interfaces and affinities mediating kinetochore stabiliz
- Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Anal Chem. 2017 May 16;89(10):5472-5479. [Link]
- Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chem Soc Rev. 2013 Mar 21;42(6):2393-405. [Link]
- Effect of Photoinitiation Process on Photo-Crosslinking of Gelatin Methacryloyl Hydrogel Networks. Gels. 2023 Aug; 9(8): 649. [Link]
- Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Molecules. 2020 Jan 14;25(2):347. [Link]
- Evaluation of photo-induced crosslinking of thymine polymers using FT-IR spectroscopy and chemometric analysis.
- Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. J Am Soc Mass Spectrom. 2025 Jan;36(1):1-12. [Link]
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Curr Protoc Chem Biol. 2013 Jun 1;5(2):85-100. [Link]
- Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv. 2022 Sep 20. [Link]
- Photo‐crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells. Angew Chem Int Ed Engl. 2021 Jan 18;60(4):1724-1745. [Link]
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A Comparative Guide to the Reproducibility of 3-Aminobenzophenone Synthesis Protocols
Introduction: The Significance of 3-Aminobenzophenone
This compound, also known as 3-benzoylaniline, is a critical starting material and intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1][2] Its structural motif is a cornerstone for various heterocyclic systems, making it an invaluable precursor for drug development professionals. The reproducibility of its synthesis is paramount, ensuring consistent quality, yield, and purity, which are non-negotiable in a research and development setting.
This guide provides an in-depth, objective comparison of the most prevalent and reproducible synthesis protocols for this compound. We will dissect two primary, industrially relevant routes: the reduction of 3-nitrobenzophenone and the Friedel-Crafts acylation of a protected aniline followed by hydrolysis. By examining the underlying chemistry, experimental nuances, and performance metrics of each protocol, this document aims to equip researchers with the necessary insights to select and execute the most suitable synthesis for their specific needs.
Comparative Analysis of Synthetic Protocols
The choice of a synthetic route is often a balance between yield, cost, safety, and scalability. Below, we present a detailed comparison of two robust methods for preparing this compound.
| Parameter | Protocol 1: Reduction of 3-Nitrobenzophenone | Protocol 2: Friedel-Crafts Acylation & Hydrolysis |
| Starting Materials | 3-Nitrobenzoyl chloride, Benzene | Acetanilide, Benzoyl chloride |
| Key Intermediates | 3-Nitrobenzophenone | 3-Acetamidobenzophenone |
| Catalyst/Reagent | Lewis Acid (e.g., AlCl₃, FeCl₃) for acylation; Reducing agent (e.g., NaHS, H₂/Pd-C) for reduction | Lewis Acid (e.g., AlCl₃, Cu(OTf)₂) for acylation; Acid/Base for hydrolysis |
| Typical Overall Yield | Moderate to High (Can exceed 80% under optimized conditions) | Good to Excellent |
| Purity Concerns | Potential for over-reduction or incomplete reduction, requiring careful monitoring. | Isomeric impurities from Friedel-Crafts acylation (ortho, para). |
| Scalability | Generally scalable, with considerations for handling nitro compounds and catalytic hydrogenation. | Readily scalable, a common industrial approach. |
| Safety Considerations | Use of nitrating agents and handling of nitroaromatics require stringent safety protocols. Catalytic hydrogenation can be hazardous if not handled properly. | Use of strong Lewis acids which are moisture-sensitive and corrosive. |
| Advantages | Direct route to the carbon skeleton. | Protects the amine group, preventing side reactions and directing acylation. |
| Disadvantages | Two distinct chemical transformations are required (acylation and reduction). The Friedel-Crafts reaction with a deactivated ring can be sluggish. | Requires an additional protection/deprotection step, adding to the overall process. |
Protocol 1: Synthesis via Reduction of 3-Nitrobenzophenone
This two-step approach first involves the synthesis of 3-nitrobenzophenone via a Friedel-Crafts acylation, followed by the reduction of the nitro group to the desired amine.
Workflow Diagram
Caption: Workflow for this compound synthesis via reduction.
Step-by-Step Methodology
Step 1: Friedel-Crafts Acylation to form 3-Nitrobenzophenone
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds.[3] In this step, benzene is acylated with 3-nitrobenzoyl chloride. The nitro group is a strong deactivating group, which can make the reaction conditions for this step more vigorous compared to acylating an activated ring.[4]
-
Materials: 3-Nitrobenzoyl chloride, Benzene, Anhydrous Aluminum Chloride (AlCl₃).
-
Procedure:
-
To a stirred solution of benzene, slowly add anhydrous aluminum chloride at a low temperature (0-5 °C) to form the Lewis acid-base complex.
-
Add 3-nitrobenzoyl chloride dropwise to the mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude 3-nitrobenzophenone can be purified by recrystallization.[5][6]
-
Step 2: Reduction of 3-Nitrobenzophenone
The reduction of the nitro group to an amine is a common and well-established transformation. Catalytic hydrogenation is often the preferred method due to its clean nature and high yields.
-
Materials: 3-Nitrobenzophenone, Palladium on Carbon (Pd/C, 10%), Ethanol or other suitable solvent, Hydrogen gas.
-
Procedure:
-
Dissolve 3-nitrobenzophenone in a suitable solvent like ethanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization.
-
Causality and Experimental Insights
-
Lewis Acid Choice: Aluminum chloride is a strong Lewis acid that effectively activates the acyl chloride for electrophilic aromatic substitution.
-
Reaction Control: The deactivating nature of the nitro group necessitates more forcing conditions for the Friedel-Crafts reaction. Careful temperature control during the initial addition of reagents is crucial to prevent unwanted side reactions.
-
Reduction Method: While catalytic hydrogenation is shown here, other reducing agents like sodium hydrosulfide or tin and hydrochloric acid can also be used.[7] The choice of reducing agent can depend on the scale of the reaction and the available equipment. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up.[8]
Protocol 2: Synthesis via Friedel-Crafts Acylation of Acetanilide and Hydrolysis
This protocol involves protecting the amino group of aniline as an acetamide, performing the Friedel-Crafts acylation, and then deprotecting to yield this compound. The acetamido group is ortho, para-directing, but steric hindrance can favor para-substitution. To obtain the meta-substituted product, a different starting material or strategy is typically required. However, for the purpose of illustrating the general principle of using a protected aniline, we will outline the synthesis of an aminobenzophenone isomer. It is important to note that direct Friedel-Crafts acylation of aniline is not feasible as the amino group complexes with the Lewis acid catalyst, deactivating the ring.[9]
Workflow Diagram
Caption: Workflow for Aminobenzophenone synthesis via acylation and hydrolysis.
Step-by-Step Methodology
Step 1: Friedel-Crafts Acylation of Acetanilide
The acetylation of aniline protects the amino group and moderates its activating effect, allowing for a more controlled Friedel-Crafts reaction.[9]
-
Materials: Acetanilide, Benzoyl chloride, Anhydrous Aluminum Chloride (AlCl₃).
-
Procedure:
-
In a suitable solvent, suspend acetanilide and anhydrous aluminum chloride.
-
Slowly add benzoyl chloride to the stirred suspension, maintaining a controlled temperature.
-
Heat the reaction mixture to drive the acylation to completion.[10]
-
After cooling, quench the reaction by carefully pouring it onto ice and hydrochloric acid.
-
The precipitated solid, primarily 4-acetamidobenzophenone, is collected by filtration, washed, and dried.
-
Step 2: Hydrolysis of the Amide
The final step is the removal of the acetyl protecting group to reveal the free amine.
-
Materials: 4-Acetamidobenzophenone, Hydrochloric acid, Sodium hydroxide.
-
Procedure:
-
Suspend the 4-acetamidobenzophenone in a mixture of hydrochloric acid and water.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (TLC monitoring).
-
Cool the solution and neutralize with a sodium hydroxide solution to precipitate the 4-aminobenzophenone.
-
Filter the product, wash with water, and dry.
-
Recrystallization from a suitable solvent like ethanol can be performed for further purification.[11]
-
Causality and Experimental Insights
-
Amine Protection: The protection of the aniline's amino group as an acetamide is crucial. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group of the amide, which reduces the basicity of the nitrogen and prevents it from coordinating with the Lewis acid catalyst.[9] This also moderates the activating effect of the amino group, leading to a more controlled reaction.
-
Catalyst Stoichiometry: More than a stoichiometric amount of Lewis acid is often required in Friedel-Crafts acylations, as the catalyst can complex with the carbonyl groups of both the reactant and the product.[12]
-
Hydrolysis Conditions: Both acidic and basic conditions can be used for the hydrolysis of the amide. Acidic hydrolysis is commonly employed and is effective for cleaving the amide bond.
Conclusion
Both the reduction of 3-nitrobenzophenone and the Friedel-Crafts acylation of a protected aniline followed by hydrolysis are viable and reproducible methods for the synthesis of aminobenzophenones. The choice between these protocols will depend on the specific requirements of the researcher, including the desired isomer, available starting materials, and equipment. The reduction of 3-nitrobenzophenone offers a more direct route to the 3-amino isomer, while the Friedel-Crafts acylation of acetanilide is a classic example of using a protecting group strategy to achieve a desired transformation, typically yielding the 4-amino isomer. For the synthesis of this compound specifically, the reduction of 3-nitrobenzophenone is the more direct and commonly employed of these two overarching strategies. Careful attention to reaction conditions and purification techniques is essential for obtaining high yields of pure product in either case.
References
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-Aminobenzophenone Derivatives.
- Ayyangar, N. R., et al. (1987). A New and Convenient Synthesis of 4-Amino-3-Nitrobenzophenone and 2-Amino-5-Nitrobenzophenone and their N-Alkyl Derivatives.
- Google Patents. (n.d.). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
- Google Patents. (n.d.). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
- Chemdad. (n.d.). This compound.
- JETIR. (2021). Synthesis of 2-aminobenzophenone from isatoic anhydride using diacetoxy iodo benzene as a green catalyst.
- Organic Syntheses. (n.d.). 2-aminobenzophenone.
- National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides.
- Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides.
- ResearchGate. (n.d.). Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups.
- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
- NCERT. (n.d.). Amines.
- National Institutes of Health. (n.d.). 3-Nitrobenzophenone.
- Google Patents. (n.d.). CN105439869A - Preparation method of 2'-nitrobenzophenone.
- National Institutes of Health. (2021). Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite.
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A Comparative Guide to Benchmarking 3-Aminobenzophenone Purity by Diverse Analytical Methodologies
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Aminobenzophenone, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to control for process-related impurities and potential degradants. This guide provides an in-depth technical comparison of various analytical methods for benchmarking the purity of this compound, grounded in scientific principles and supported by experimental protocols.
The Criticality of Purity Profiling for this compound
This compound (C₁₃H₁₁NO) is a versatile intermediate used in the synthesis of a range of pharmaceutical compounds.[1] Impurities arising from its synthesis, such as unreacted starting materials, by-products from side reactions, or subsequent degradation, can have a significant impact on the quality, safety, and stability of the final drug product. Therefore, employing a suite of orthogonal analytical techniques is imperative for a comprehensive purity assessment.
This guide will explore the utility and nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Differential Scanning Calorimetry (DSC), and Spectroscopic methods in the quality control of this compound.
Chromatographic Approaches: The Pillars of Purity Determination
Chromatographic techniques are fundamental in separating and quantifying the main component from its impurities. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
Reverse-phase HPLC (RP-HPLC) is the preeminent method for the purity analysis of moderately polar and non-volatile compounds like this compound. The separation is based on the partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Scientific Rationale for Method Design:
The selection of a C18 column is based on the hydrophobic nature of the benzophenone core. A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer allows for the fine-tuning of the retention and separation of this compound from both more polar and less polar impurities. The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of the amine group.[2] A UV detector is typically employed for quantification, leveraging the chromophoric nature of the benzophenone structure.
Experimental Protocol: Stability-Indicating RP-HPLC-UV Method
This protocol is designed to be stability-indicating, meaning it can resolve the main peak from potential degradation products.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile).
-
0-15 min: 30-70% B
-
15-20 min: 70-30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of this compound in a 50 mL volumetric flask with the initial mobile phase composition to obtain a stock solution of 0.5 mg/mL.
-
Prepare a working standard solution of approximately 0.1 mg/mL by diluting the stock solution.
-
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[1][3] This involves subjecting the this compound sample to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[4]
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[4]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[5]
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.[5]
-
Data Interpretation and Validation:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6] The peak purity of the this compound peak in the chromatograms from the forced degradation studies should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Diagram: HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC): Targeting Volatile Impurities
Gas chromatography is the ideal technique for the analysis of volatile and semi-volatile impurities that may be present in this compound, such as residual solvents from the synthesis process or volatile by-products. Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both quantification and identification of these impurities.
Scientific Rationale for Method Design:
A capillary GC column with a non-polar or mid-polar stationary phase is typically used for the separation of a broad range of volatile organic compounds. The oven temperature program is optimized to ensure adequate separation of analytes with different boiling points. The mass spectrometer allows for the identification of unknown impurities by comparing their mass spectra to spectral libraries.
Experimental Protocol: GC-MS for Volatile Impurities
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or methanol.
-
Potential Impurities from Synthesis:
The Friedel-Crafts acylation is a common synthetic route to benzophenones.[7] Potential process-related impurities could include:
-
Unreacted Starting Materials: Aniline and benzoyl chloride.[8]
-
Isomeric By-products: 2- and 4-aminobenzophenone, arising from acylation at different positions.[9]
-
Polysubstituted Products: Di-acylated aniline derivatives.
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of volatile impurities in this compound.
Thermal Analysis: A Macroscopic View of Purity
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For crystalline organic compounds, DSC can be used to determine purity based on the principle of melting point depression.
Scientific Rationale:
Impurities disrupt the crystal lattice of a substance, leading to a lower and broader melting endotherm compared to the pure compound. The Van't Hoff equation provides the theoretical basis for relating the mole fraction of the impurity to the melting point depression.
Experimental Protocol: DSC for Purity Determination
-
DSC Conditions:
-
Sample Pan: Hermetically sealed aluminum pans
-
Sample Weight: 1-3 mg
-
Purge Gas: Nitrogen at 50 mL/min
-
Heating Rate: 1°C/min
-
Temperature Range: 60°C to 100°C (or a range encompassing the melting point)
-
-
Data Analysis: The purity is calculated from the shape of the melting peak using specialized software that applies the Van't Hoff equation. The analysis provides a purity value in mole percent.
Diagram: DSC Purity Analysis Logic
Caption: Logical relationship in DSC purity determination.
Spectroscopic Methods: Identity and Functional Group Confirmation
While not quantitative for purity in the same way as chromatography, spectroscopic techniques are indispensable for confirming the identity of this compound and for detecting impurities with different functional groups.
-
Infrared (IR) Spectroscopy: Provides a molecular fingerprint and confirms the presence of key functional groups such as the amine (N-H stretching), carbonyl (C=O stretching), and aromatic rings (C-H and C=C stretching).[10]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum is characteristic of the chromophoric system and can be used for quantitative analysis if a pure reference standard is available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main component.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which is useful for structural elucidation and impurity identification, especially when coupled with a chromatographic separation technique.[11]
Comparative Summary of Analytical Methods
| Method | Principle | Primary Application for this compound | Advantages | Limitations |
| HPLC-UV | Differential partitioning between stationary and mobile phases | Quantification of the main component and non-volatile impurities; stability-indicating assays. | High resolution, high precision, widely applicable. | Not suitable for volatile impurities. |
| GC-MS | Separation based on volatility and boiling point | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). | High sensitivity, excellent for identification of unknowns. | Not suitable for non-volatile or thermally labile compounds. |
| DSC | Measurement of heat flow during thermal transitions | Determination of overall purity of crystalline material. | Rapid, requires small sample size, provides absolute purity. | Only applicable to crystalline solids, assumes eutectic system. |
| Spectroscopy (IR, NMR) | Interaction of molecules with electromagnetic radiation | Identity confirmation, structural elucidation of impurities. | Provides detailed structural information. | Generally not a primary method for purity quantification. |
Conclusion: An Integrated Approach to Purity Benchmarking
No single analytical method can provide a complete picture of the purity of this compound. A robust quality control strategy relies on the intelligent application of orthogonal methods. HPLC and GC form the cornerstone of quantitative purity assessment by separating and quantifying impurities. DSC offers a valuable macroscopic confirmation of purity for the crystalline solid. Spectroscopic methods are essential for identity confirmation and for providing structural information on any unknown impurities that may be detected.
By integrating the data from these diverse analytical techniques, researchers and drug development professionals can confidently establish a comprehensive purity profile for this compound, ensuring its suitability for the synthesis of high-quality and safe pharmaceutical products. This multi-faceted approach is not only a matter of good scientific practice but is also a fundamental requirement for regulatory compliance in the pharmaceutical industry.
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A Comparative Guide to Isotope Dilution Mass Spectrometry for the Quantification of 3-Aminobenzophenone
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of impurities and synthetic intermediates is paramount. 3-Aminobenzophenone (3-ABP), a key starting material and potential impurity in the synthesis of several active pharmaceutical ingredients (APIs), requires rigorous analytical oversight.[1] This guide provides an in-depth comparison of Isotope Dilution Mass Spectrometry (IDMS) with other common analytical techniques for the quantification of 3-ABP, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions for their analytical workflows.
The Analytical Challenge: Why this compound Quantification Matters
This compound (C₁₃H₁₁NO, MW: 197.23 g/mol ) is a critical building block in organic synthesis.[1][2][3][4] Its accurate measurement is essential for ensuring the purity of starting materials and controlling impurity levels in final drug products. The presence of residual 3-ABP or its derivatives can impact the safety and efficacy of pharmaceuticals, making its quantification a critical quality attribute.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is widely regarded as a definitive method for quantitative analysis due to its high accuracy and precision.[5] The core principle of IDMS involves the use of a stable, isotopically labeled version of the analyte as an internal standard (IS). This IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
The Causality Behind IDMS Superiority
The strength of IDMS lies in its ability to compensate for variations that can occur during sample preparation and analysis.[5] Because the isotopically labeled internal standard behaves virtually identically to the native analyte throughout the entire analytical process—from extraction to ionization—any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.[6] This maintains a constant ratio of analyte to internal standard, leading to highly accurate and reproducible results, even in complex matrices.[5]
Key Advantages of IDMS for 3-ABP Quantification:
-
High Accuracy and Precision: Mitigates errors from sample loss and matrix effects.[5]
-
Enhanced Specificity: Mass spectrometric detection provides high selectivity, minimizing interference from other components in the sample matrix.[7]
-
Robustness: Less susceptible to variations in extraction efficiency and instrument response.
Comparative Analysis: IDMS vs. Alternative Methods
While IDMS is the gold standard, other techniques are also employed for the quantification of small molecules like 3-ABP. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.[8]
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Quantification based on the ratio of the native analyte to a known amount of its isotopically labeled internal standard. | Separation based on polarity, with quantification by UV absorbance.[8] | Separation of volatile compounds, with identification and quantification by mass fragmentation.[8][9] |
| Internal Standard | Stable isotopically labeled this compound (e.g., ¹³C₆-3-Aminobenzophenone). | A structurally similar compound with a distinct retention time. | A compound with similar volatility and chromatographic behavior. |
| Selectivity | Very High (based on mass-to-charge ratio). | Moderate to High (dependent on chromatographic resolution).[9] | High (based on mass fragmentation patterns).[9] |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to low ng/mL). | Moderate (ng/mL to µg/mL).[10] | High (pg/mL to ng/mL).[11] |
| Matrix Effects | Effectively minimized.[5] | Can be significant, requiring careful method development and validation. | Can be present, but often mitigated by sample cleanup and derivatization. |
| Derivatization | Not typically required. | Not required. | May be necessary to improve volatility and thermal stability.[8] |
| Cost & Complexity | High initial investment and operational complexity. | Lower cost and simpler operation. | Moderate cost and complexity. |
| Ideal Application | Reference measurement procedures, definitive quantification, and analysis in complex matrices. | Routine quality control, purity testing, and high-throughput screening.[8] | Impurity profiling and identification of volatile and semi-volatile compounds.[9] |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating quality control checks at critical stages.
Protocol 1: Isotope Dilution LC-MS/MS for this compound
This protocol outlines a robust method for the highly accurate quantification of 3-ABP in a pharmaceutical matrix.
1. Materials and Reagents:
-
This compound certified reference material (CRM)
-
¹³C₆-3-Aminobenzophenone (isotopically labeled internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
2. Standard and Sample Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-ABP and ¹³C₆-3-ABP in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 3-ABP primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the ¹³C₆-3-ABP primary stock solution.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of diluent, and add a precise volume of the internal standard spiking solution. Vortex and filter the sample prior to analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate 3-ABP from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
¹³C₆-3-Aminobenzophenone: Precursor ion (m/z) → Product ion (m/z)
-
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio (3-ABP / ¹³C₆-3-ABP) against the concentration of 3-ABP.
-
Determine the concentration of 3-ABP in the samples from the calibration curve.
Protocol 2: HPLC-UV for this compound
This protocol is suitable for routine quality control applications where high throughput is a priority.
1. Materials and Reagents:
-
This compound certified reference material
-
A suitable internal standard (e.g., 4-Aminobenzophenone)
-
HPLC-grade acetonitrile and water
-
Phosphoric acid
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Standard and Sample Preparation:
-
Follow a similar procedure as in the IDMS protocol for preparing stock and working standard solutions.
-
For sample preparation, add a precise volume of the internal standard solution to each sample and standard.
3. HPLC-UV Instrumentation and Conditions:
-
HPLC System: HPLC with a UV/Vis or Diode Array Detector.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: Determined from the UV absorbance maximum of 3-ABP.
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio (3-ABP / Internal Standard) against the concentration of 3-ABP.
-
Quantify 3-ABP in samples using the calibration curve.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each analytical workflow.
Caption: Workflow for the quantification of this compound using IDMS.
Caption: Workflow for the quantification of this compound using HPLC-UV.
Conclusion and Recommendations
The selection of an analytical method for the quantification of this compound should be guided by the intended purpose of the analysis.
-
For definitive quantification, method validation, and as a reference standard method, Isotope Dilution Mass Spectrometry is the unequivocal choice. Its inherent ability to correct for analytical variability provides the highest level of accuracy and confidence in the results.
-
For routine quality control and high-throughput environments where cost and speed are critical factors, HPLC-UV offers a robust and reliable alternative. Proper method validation is crucial to ensure accuracy and mitigate potential matrix effects.
-
GC-MS is a powerful tool for impurity identification and can be used for quantification, particularly if derivatization is employed to enhance the volatility of 3-ABP.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can implement the most appropriate analytical strategy to ensure the quality and safety of their pharmaceutical products. The validation of any chosen analytical procedure should be conducted in accordance with regulatory guidelines, such as those from the FDA and ICH, to ensure data integrity and compliance.[12][13][14][15][16]
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A Comparative Guide to the Photophysical Properties of Benzophenones for Researchers and Drug Development Professionals
Benzophenone and its derivatives are a cornerstone in photochemistry and photobiology, serving as versatile photosensitizers, photoinitiators, and UV filters. Their utility is intrinsically linked to their unique photophysical properties, most notably their highly efficient population of a long-lived triplet excited state. This guide provides a comparative analysis of the photophysical characteristics of various benzophenones, offering insights into the structure-property relationships that govern their photochemical behavior. We will delve into the experimental methodologies used to characterize these properties, providing a framework for researchers to select and utilize these compounds effectively in their applications.
The Photophysical Landscape of Benzophenones: A Tale of Two States
Upon absorption of ultraviolet light, benzophenone is promoted to an excited singlet state (S₁). However, what makes benzophenone a workhorse in photochemistry is its remarkably efficient intersystem crossing (ISC) to the triplet state (T₁).[1][2] This process, with a quantum yield approaching unity in many cases, is the key to its photosensitizing capabilities.[1][3] The triplet state is relatively long-lived, allowing it to participate in various chemical reactions, such as energy transfer and hydrogen abstraction.[2][4]
The photophysical journey of a benzophenone molecule can be visualized as follows:
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and quantum yield (Φ_f).
Methodology:
-
Sample Preparation: Prepare dilute solutions of the benzophenone derivatives in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept low (<0.1) to avoid inner-filter effects. [5]2. Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Emission Spectrum: Set the excitation monochromator to the λ_abs and scan the emission monochromator to collect the fluorescence spectrum.
-
Excitation Spectrum: Set the emission monochromator to the peak of the emission spectrum and scan the excitation monochromator.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Calculate the quantum yield using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Nanosecond Laser Flash Photolysis (LFP)
Objective: To directly observe the transient triplet state and determine its lifetime (τ_T) and triplet quantum yield (Φ_T). [3] Methodology:
-
Instrumentation: A nanosecond laser flash photolysis setup, typically consisting of a pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm), a probe lamp, a monochromator, and a fast detector (e.g., photomultiplier tube). [1]2. Sample Preparation: Prepare deoxygenated solutions of the benzophenone derivative and a standard with a known triplet quantum yield (e.g., benzophenone itself in benzene, Φ_T ≈ 1). [3]Deoxygenation is crucial as molecular oxygen can quench the triplet state.
-
Measurement:
-
Excite the sample with a laser pulse.
-
Monitor the change in absorbance at a wavelength where the triplet state absorbs (the T-T absorption maximum, typically around 530 nm for benzophenone). [4] * Record the transient absorption decay profile over time.
-
-
Data Analysis:
-
The triplet lifetime (τ_T) is determined by fitting the decay of the transient absorption to an exponential function.
-
The triplet quantum yield (Φ_T) is determined by comparing the end-of-pulse transient absorbance of the sample to that of the standard under identical excitation conditions. [3]
-
Caption: Schematic of a Laser Flash Photolysis setup.
The Influence of Substituents and Solvents
The photophysical properties of benzophenones are not static; they are significantly influenced by their molecular environment.
-
Substituent Effects: Electron-donating groups (e.g., -OCH₃) can increase the energy of the n,π* state, potentially altering the ISC efficiency. [6][7]Conversely, electron-withdrawing groups (e.g., -CF₃) can lower the energy of the n,π* state. [6][7]The position of the substituent also plays a critical role. [8]For instance, ortho-hydroxy substitution can lead to efficient internal conversion due to intramolecular hydrogen bonding, reducing the triplet state yield. [8]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a profound impact. In protic solvents, hydrogen bonding to the carbonyl oxygen can alter the rate of intersystem crossing. [9][10]Specifically, hydrogen bonding can increase the time constant for ISC. [9][10]The nature of the solvent can also influence the relative energies of the n,π* and π,π* states, which can affect the photophysical pathways. [11]
Applications in Research and Drug Development
A thorough understanding of the photophysical properties of benzophenones is paramount for their application in various fields:
-
Photosensitizers: In photodynamic therapy and organic synthesis, the high triplet quantum yield and long triplet lifetime of benzophenones are exploited to generate reactive oxygen species or to initiate photochemical reactions. [2]* Photoinitiators: In polymer chemistry, the triplet state of benzophenone can abstract a hydrogen atom to generate a radical, which then initiates a polymerization reaction.
-
UV Filters: In sunscreens and other formulations, benzophenone derivatives absorb UV radiation and dissipate the energy through non-harmful pathways, protecting against photodamage. [12][11]* Drug Development: The photosensitizing potential of drug candidates containing a benzophenone-like chromophore needs to be carefully evaluated to assess the risk of phototoxicity. [3] By providing a comparative framework and detailed experimental protocols, this guide aims to empower researchers to harness the unique photophysical properties of benzophenones for their specific scientific endeavors.
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A Comparative Guide to Assessing the Mutagenicity of Benzophenone Derivatives Using the Ames Assay
For Researchers, Scientists, and Drug Development Professionals
Benzophenone (BP) and its derivatives are widely used as UV filters in sunscreens, personal care products, and industrial applications to prevent photodegradation of polymers.[1][2] Their extensive use raises concerns about their potential environmental and human health impacts, including their capacity to cause genetic mutations. Assessing the mutagenic potential of these compounds is a critical step in safety and risk assessment. The bacterial reverse mutation assay, commonly known as the Ames test, is the most widely used initial screening method to determine the mutagenic potential of new chemicals and drugs.[3]
This guide provides an in-depth, technical comparison of the mutagenicity of various benzophenone derivatives as evaluated by the Ames assay. It details the experimental rationale, provides a robust protocol, and offers insights into data interpretation, grounded in the principles of scientific integrity.
The Ames Assay: A Gold Standard for Mutagenicity Screening
The Ames test is a well-established, rapid, and sensitive method for detecting the mutagenic potential of chemical substances.[4] The assay's principle is based on the reversion of a point mutation in a specific gene of specially engineered strains of Salmonella typhimurium and Escherichia coli. These bacterial strains are auxotrophic, meaning they require a specific amino acid (histidine for Salmonella and tryptophan for E. coli) for growth due to a mutation in the gene responsible for its synthesis.[5] When exposed to a mutagen, a secondary mutation can occur that restores the gene's function, allowing the bacteria to grow on a medium lacking the specific amino acid.[5] The number of revertant colonies is proportional to the mutagenic potency of the test substance.[5]
Causality Behind Experimental Choices: Strain Selection
The choice of bacterial strains is critical for a comprehensive assessment, as different mutagens induce different types of DNA damage. The standard battery of strains recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 471 includes:[6][7]
-
S. typhimurium TA98 and TA97a: Detect frameshift mutagens.[8]
-
S. typhimurium TA100 and TA1535: Detect base-pair substitution mutagens.[9]
-
S. typhimurium TA102 or E. coli WP2 uvrA (pKM101): Detect mutagens that cause oxidative damage and cross-linking.[8]
The genetic background of these strains is also modified to enhance their sensitivity. They possess a mutation that reduces the lipopolysaccharide layer, increasing cell wall permeability to the test compounds, and a deletion in the uvrB gene, which inactivates the DNA excision repair system, making them more susceptible to DNA damage.[4][8]
The Crucial Role of Metabolic Activation (S9 Mix)
Many chemicals, termed "pro-mutagens," are not mutagenic themselves but can be converted into mutagenic metabolites by enzymes in the body, primarily in the liver.[10] To mimic this mammalian metabolism in an in vitro assay, a liver homogenate fraction, known as the S9 fraction, is often included.[11] This fraction is obtained by centrifuging a liver homogenate at 9000g and contains both microsomal and cytosolic enzymes, including cytochrome P450s.[11]
For robust testing, the S9 is typically prepared from the livers of rats pre-treated with enzyme inducers like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone (PB/NF) to ensure high levels of metabolic activity.[10] Testing is always conducted both in the presence and absence of the S9 mix to distinguish between direct-acting mutagens and those requiring metabolic activation. Studies on benzophenone derivatives have shown varied results, with some exhibiting mutagenicity directly and others only after metabolic activation.[1][12]
A Self-Validating Experimental Protocol
This protocol, aligned with OECD Guideline 471, incorporates a self-validating system through the rigorous use of controls.[6]
Experimental Workflow: Plate Incorporation Method
Caption: Workflow for the Ames Plate Incorporation Assay.
Step-by-Step Methodology:
-
Preparation of Test Substance: Prepare a series of concentrations of the benzophenone derivative. A preliminary range-finding test is essential to determine the appropriate concentration range, which should include non-toxic and, if possible, slightly toxic levels.[6] Dimethyl sulfoxide (DMSO) is a common solvent.
-
Bacterial Culture Preparation: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight to reach a cell density of approximately 1-2 x 10⁹ cells/mL.[12]
-
Metabolic Activation: Prepare the S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP, glucose-6-phosphate).[13] Keep on ice.
-
Exposure: In a sterile tube, add the following in order:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test substance at a specific concentration (or solvent for the negative control).
-
0.5 mL of S9 mix (for +S9 conditions) or a sterile buffer (for -S9 conditions).
-
-
Plating: To the mixture, add 2.0 mL of molten top agar containing a trace amount of histidine and biotin (this allows for a few cell divisions, which is necessary for mutations to be fixed). Vortex briefly and pour the contents evenly onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48 to 72 hours.[12]
-
Controls (The Self-Validating System):
-
Negative (Solvent) Control: The solvent used to dissolve the test compound is tested to establish the background (spontaneous) reversion rate.
-
Positive Control: A known mutagen is used for each strain, both with and without S9, to confirm the strain's sensitivity and the S9 mix's activity. Examples include sodium azide (for TA100, TA1535) and 2-nitrofluorene (for TA98) without S9, and 2-aminoanthracene (for all strains) with S9.
-
Untreated Control: A control with no test substance or solvent.
-
Data Analysis and Interpretation
A positive result in the Ames test is determined by two key criteria:[14][15]
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.
-
A reproducible effect. The experiment should be repeated to confirm the initial findings.[6]
A widely used benchmark is the "two-fold rule," where a result is considered potentially positive if the number of revertant colonies at any concentration is at least twice the number of the concurrent solvent control.[4][16] However, this rule should be used with caution and in conjunction with statistical analysis and an evaluation of the dose-response relationship.[14][17]
Comparative Data on Benzophenone Derivatives
The following table summarizes published data on the mutagenicity of several benzophenone derivatives.
| Benzophenone Derivative | Bacterial Strain | Metabolic Activation (-S9/+S9) | Concentration (µ g/plate ) | Result (Mutagenicity Ratio vs. Control) | Mutagenicity Assessment | Citation |
| Benzophenone (BP) | TA102 | -S9 | 0.05, 0.5 | Positive (MR ≥ 2) | Positive | [1][18] |
| Benzophenone-1 (BP-1) | TA97 | -S9 | 0.05, 0.5 | Positive (MR ≥ 2) | Positive | [1][18] |
| TA100 | -S9 | 0.5 | Positive (MR ≥ 2) | Positive | [1][18] | |
| Benzophenone-6 (BP-6) | TA97 | -S9 | 5, 50 | Positive | Positive | [12] |
| TA97 | +S9 | 0.5, 5, 50, 500 | Positive | Positive | [12] | |
| TA98 | +S9 | 5, 50, 500, 2500 | Positive | Positive | [12] | |
| Benzophenone-8 (BP-8) | TA97 | -S9 | 5 | Positive | Weakly Positive | [12] |
| TA102 | -S9 | 2500 | Positive | Weakly Positive | [12] |
Note: This table is a synthesis of data from the cited literature and is for illustrative purposes. MR = Mutagenicity Ratio.
Discussion and Comparative Analysis
The available data indicate that several benzophenone derivatives exhibit mutagenic activity in the Ames assay.[1][12]
-
Benzophenone (BP) and Benzophenone-1 (BP-1) showed mutagenicity without metabolic activation, suggesting they are direct-acting mutagens.[1][19] BP was positive in strain TA102, which is sensitive to oxidative damage, while BP-1 showed effects in TA97 (frameshift) and TA100 (base-pair substitution).[1]
-
Benzophenone-6 (BP-6) demonstrated mutagenicity both with and without S9 activation, indicating that both the parent compound and its metabolites could be mutagenic.[12] It induced mutations in frameshift-sensitive (TA97, TA98) strains.
-
Benzophenone-8 (BP-8) showed only weak mutagenicity at specific doses in the absence of S9.[12]
These findings highlight that the mutagenic potential can vary significantly between different benzophenone derivatives, likely due to differences in their chemical structure, which affects their ability to interact with DNA and their metabolic pathways. For instance, the presence and position of hydroxyl or other functional groups can alter the molecule's reactivity and how it is processed by metabolic enzymes.
It is also noteworthy that in some studies, mixtures of benzophenone derivatives showed antagonistic effects, where the combined mutagenicity was less than expected, suggesting complex interactions.[1][18]
Caption: Principle of the Ames Test: Reverse Mutation.
Conclusion
The Ames assay is an indispensable tool for the preliminary safety assessment of benzophenone derivatives. The evidence suggests that several compounds in this class possess mutagenic properties, with activities varying based on the specific derivative, the type of mutation induced, and the requirement for metabolic activation. A positive result in the Ames test is a strong indicator of potential genotoxicity and typically triggers further testing in mammalian cell systems to better evaluate the risk to human health. This guide underscores the importance of a methodologically sound, well-controlled assay for generating reliable and comparable data, which is essential for informed regulatory decisions and the development of safer alternatives.
References
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- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]
- S9 Activation Enzymes - Ames - Biotoxicity. EBPI. [Link]
- Sources of variability in Ames Salmonella typhimurium tester strains: analysis of the International Collaborative Study on 'genetic drift' - PubMed. PubMed. [Link]
- Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - NIH. (2024, January 26).
- Ames Mutagenicity Testing (OECD 471) - CPT Labs. CPT Labs. [Link]
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- Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test - PMC - NIH. (2021, September 2).
- Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1 - ResearchGate. (2018, September 1).
- Advantage of the use of human liver S9 in the Ames test - PubMed. PubMed. [Link]
- utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment - Oxford Academic. (2015, December 27). Oxford Academic. [Link]
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- Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1 - Semantic Scholar. (2018, September 1). Semantic Scholar. [Link]
- Genetic differences between the standard Ames tester strains TA100 and TA98 - PubMed. PubMed. [Link]
- Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (2018, March 20).
- How can I get Salmonella typhimurium strain to conduct Ames test? - ResearchGate. (2016, March 28).
- OECD 471 Ames Test | Regulatory Genotoxicity Studies - Gentronix. Gentronix. [Link]
- Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test - ResearchGate. (2021, January 1).
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Aminobenzophenone
As a cornerstone in the synthesis of pharmaceuticals and advanced materials, 3-Aminobenzophenone is a familiar reagent in many laboratories.[1][2] Its proper handling and disposal are not merely procedural formalities but are critical to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is classified as a hazardous substance.[3][4] Its primary risks include:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Irritation: It is known to cause skin and serious eye irritation.[4]
-
Environmental Hazard: While specific data for the 3-isomer is limited, related benzophenone derivatives are recognized as toxic to aquatic life, suggesting that release into the environment should be avoided.
These hazards underscore the necessity of controlled disposal and the prohibition of discarding this compound via standard trash or sewer systems.[5][6]
Core Principles of this compound Waste Management
The disposal of this compound must adhere to the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][7] The fundamental principle is that all chemical waste must be managed in a way that prevents harm to human health and the environment.
The first step in responsible waste management is to minimize its generation. This can be achieved by:
-
Ordering the smallest quantity of the chemical necessary for your research.[8]
-
Maintaining a chemical inventory to avoid duplicate purchases.[8]
-
Designing experiments to use the smallest scale feasible.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound for disposal, the following PPE is mandatory:
-
Gloves: Wear suitable chemical-resistant gloves.[9]
-
Eye Protection: Safety goggles with side shields or a face shield are essential to protect against splashes and dust.[9]
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[10]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste depends on its form (e.g., solid, in solution, or as contaminated labware).
-
Solid Waste:
-
Collect pure this compound waste, including off-spec material or expired reagent, in a dedicated, properly labeled hazardous waste container.[11]
-
Do not mix it with other chemical waste unless you have confirmed their compatibility.[12] Incompatible materials can lead to violent reactions or the release of toxic gases.[12]
-
Store acids and bases separately, and keep oxidizing agents away from organic compounds.[12]
-
-
Solutions Containing this compound:
-
Contaminated Labware and Materials:
Proper container selection and handling are crucial for safe storage of hazardous waste.
-
Container Requirements:
-
Satellite Accumulation Areas (SAAs):
-
Hazardous waste must be stored in a designated SAA at or near the point of generation.[12]
-
These areas must be inspected weekly for any signs of leakage.[12]
-
There are limits on the amount of waste that can be accumulated and the time it can be stored. For example, a full container must be removed from the SAA within three days.[12]
-
Accurate labeling of hazardous waste is a strict regulatory requirement.[5]
-
The EPA's Hazardous Waste Program requires that each container be clearly labeled with:
-
Once a waste container is full or has reached its storage time limit, a pickup must be arranged through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][8]
-
Do not attempt to transport hazardous waste yourself.[15]
Spill Management
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: Increase ventilation in the area if it is safe to do so.[4]
-
Wear Appropriate PPE: Before cleaning the spill, don the necessary personal protective equipment.
-
Contain and Clean the Spill:
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's EHS office.
Disposal of Empty Containers
Empty containers that once held this compound must also be handled with care.
-
A container is considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.[14]
-
For containers that held acutely toxic chemicals, they must be triple-rinsed with a suitable solvent.[15] The rinsate must be collected as hazardous waste.[11]
-
After proper rinsing, deface or remove all labels from the container before disposing of it as regular trash or recycling, in accordance with your institution's policies.[15]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
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- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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- U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Environmental Working Group. What is BENZOPHENONE, 3-AMINO.
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- University of Otago. Laboratory chemical waste disposal guidelines.
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- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
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- Carl ROTH. Safety Data Sheet: 3-Aminophenol.
- U.S. Department of Labor, Occupational Safety and Health Administration. Benzophenone.
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- Stericycle. (2021, May 20). USP 800 & Hazardous Drug Disposal.
- Wnuk, A., Rzemieniec, J., Lasoń, W., & Krzeptowski, W. (2018). Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?. Postepy higieny i medycyny doswiadczalnej (Online), 72, 1084–1092.
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Navigating the Safe Handling of 3-Aminobenzophenone: A Guide to Personal Protective Equipment and Emergency Procedures
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling chemical compounds such as 3-Aminobenzophenone, a nuanced understanding of its properties and the associated risks is not just best practice—it is a necessity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the confident and safe handling of this compound in your laboratory.
Understanding the Risks: The "Why" Behind the "How"
This compound is a valuable reagent in organic synthesis, including the development of novel pharmaceuticals.[1] However, its utility is accompanied by specific hazards that demand respect and careful management. According to safety data sheets, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] The causality behind our stringent PPE recommendations is directly linked to these potential health effects. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our safety protocols are designed to create a comprehensive barrier against these risks.
Core Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense. The following table summarizes the essential equipment for handling this compound under various laboratory conditions.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Chemical safety goggles or a face shield.[4] | Nitrile gloves (ensure to check for breakthrough time and compatibility). | Standard laboratory coat. | Not generally required if handled within a certified chemical fume hood.[5] |
| High-Volume Handling or Potential for Aerosolization | Face shield in conjunction with chemical safety goggles.[4] | Double-gloving with nitrile gloves is recommended. | Chemical-resistant apron or gown over a laboratory coat.[4] | A NIOSH-approved N95 respirator or higher should be used.[4] |
| Spill Cleanup | Full-face respirator or a face shield with chemical splash goggles.[6] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or coveralls.[7] | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills. |
Step-by-Step Guide to Safe Handling and Operations
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the integrity of your experiments.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]
-
Before beginning work, inspect all PPE for any signs of damage.
2. Donning PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning any PPE.
-
Gown/Coat: Put on your laboratory coat or gown, ensuring it is fully buttoned or tied.
-
Gloves: Don the appropriate gloves, ensuring they fit snugly and cover the cuffs of your lab coat.
-
Eye/Face Protection: Put on your safety goggles or face shield.
-
Respiratory Protection (if required): Perform a fit check for your respirator each time it is worn.
3. Handling the Compound:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of this compound tightly closed when not in use.[9]
4. Doffing PPE:
-
The process of removing PPE is as critical as putting it on to prevent cross-contamination.
-
Gloves: Remove gloves first, peeling them off from the cuff downwards without touching the outer surface.
-
Gown/Coat: Remove your lab coat, turning it inside out as you do.
-
Eye/Face Protection: Remove your goggles or face shield.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures: Spill and Disposal Plan
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the immediate steps to take.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Detailed Spill Cleanup Protocol
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[10]
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above for spill cleanup.[6]
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material.[11] For solid spills, carefully cover the powder to prevent it from becoming airborne.[6]
-
Absorb and Collect: Gently add absorbent material over the spill, working from the outside in.[11] Once the material is fully absorbed, use non-sparking tools to carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.[10] Avoid creating dust.[12]
-
Decontaminate: Clean the spill area with soap and water, and then wipe it down with a clean, wet cloth.[10] All cleaning materials must also be disposed of as hazardous waste.
-
Disposal: All contaminated materials, including PPE, must be placed in a sealed, labeled hazardous waste container for disposal by your institution's hazardous waste management team.[5][9] Do not dispose of this compound or contaminated materials down the drain.[13]
By integrating these safety protocols into your standard operating procedures, you can confidently handle this compound, ensuring a safe and productive research environment.
References
- What is BENZOPHENONE, 3-AMINO - EWG Skin Deep.
- Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
- SAFETY DATA SHEET. (2025-12-18). Fisher Scientific.
- Safety Data Sheet: 3-Aminophenol - Carl ROTH.
- This compound, min 98%, 1 gram - CP Lab Safety.
- CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
- Spill and Cleaning Protocol | Environmental Health & Safety - Michigan State University.
- SAFETY DATA SHEET. (2025-01-30). TCI Chemicals.
- Chemical Spill Procedures - Step By Step Guide - Chem Klean.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
- PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. Retrieved from a general guide on PPE for hazardous drugs.
- UNODC Laboratory: Full chemical resistant personal protective equipment (PPE) ensemble. (2020-06-15).
- SAFETY DATA SHEET. (2025-12-19). Fisher Scientific.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
